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Foundational

2,6-Dimethoxy-4-nitrophenol physical and chemical properties

An In-Depth Technical Guide to 2,6-Dimethoxy-4-nitrophenol: Physicochemical Profiling and Synthetic Applications in Drug Discovery As drug development increasingly targets complex kinase pathways, the selection of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2,6-Dimethoxy-4-nitrophenol: Physicochemical Profiling and Synthetic Applications in Drug Discovery

As drug development increasingly targets complex kinase pathways, the selection of highly specific molecular building blocks becomes paramount. 2,6-Dimethoxy-4-nitrophenol (CAS: 19978-25-7), also known as 4-nitrosyringol or 3,5-dimethoxy-4-hydroxynitrobenzene, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of steric shielding and electronic activation makes it an ideal precursor for synthesizing highly selective kinase inhibitors, particularly those targeting lymphocyte-specific protein tyrosine kinase (Lck) and various triazine-sensitive kinases.

This whitepaper provides a comprehensive analysis of the physical and chemical properties of 2,6-dimethoxy-4-nitrophenol, elucidates the causality behind its reactivity, and details field-proven synthetic workflows for its application in advanced drug development.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 2,6-dimethoxy-4-nitrophenol is critical for optimizing reaction conditions, particularly regarding solvent selection and thermodynamic control during synthesis. The presence of the electron-withdrawing nitro group combined with the electron-donating (via resonance) but sterically bulky methoxy groups creates a highly specific physicochemical profile [1].

Table 1: Quantitative Physicochemical Properties

PropertyValueScientific Implication
IUPAC Name 2,6-dimethoxy-4-nitrophenolDefines core substitution pattern.
CAS Number 19978-25-7Standard registry identifier [1].
Molecular Formula C8H9NO5Stoichiometric baseline [1].
Molecular Weight 199.16 g/mol Used for precise molar equivalents [1].
Appearance Yellow crystalline solidColor indicates extended conjugation from the nitro group to the phenolic ring [2].
Melting Point 116–118 °CHigh crystallinity; useful for assessing purity via differential scanning calorimetry (DSC) [2].
Topological Polar Surface Area 84.5 ŲIndicates moderate polarity; impacts cellular permeability of downstream derivatives [1].
Solubility Soluble in EtOH, acetone, CHCl₃; slightly soluble in H₂ODictates the use of polar aprotic solvents (e.g., DMF, MeCN) for homogenous reactions [2].

Structural Dynamics and Chemical Reactivity

The utility of 2,6-dimethoxy-4-nitrophenol in organic synthesis is governed by a delicate interplay of electronic and steric effects. As an Application Scientist, I rely on these predictable dynamics to design high-yield, regioselective reactions.

Electronic Effects (Acidity and Nucleophilicity): The hydroxyl group in 2,6-dimethoxy-4-nitrophenol is significantly more acidic than a standard phenol. The para-positioned nitro (-NO₂) group exerts a strong electron-withdrawing effect via both induction (-I) and resonance (-M). This stabilizes the phenoxide anion generated upon deprotonation. Consequently, mild bases (such as potassium carbonate, K₂CO₃) are entirely sufficient to quantitatively generate the phenoxide nucleophile, avoiding the need for harsh bases (like NaH) that could trigger unwanted side reactions.

Steric Shielding (Regioselectivity): The two methoxy (-OCH₃) groups at the 2 and 6 (ortho) positions act as steric bulwarks. When the phenoxide anion is formed, it acts as an ambient nucleophile (capable of reacting at oxygen or the ortho/para carbons). However, the bulky methoxy groups physically block electrophilic attack at the ortho carbons, while the para position is occupied by the nitro group. This guarantees strict O-alkylation over C-alkylation, ensuring near 100% regioselectivity during etherification.

G A 2,6-Dimethoxy-4-nitrophenol (Core Scaffold) B 4-Nitro Group (-NO2) Strong Electron Withdrawing A->B Para position C 2,6-Dimethoxy Groups (-OCH3) Steric Shielding A->C Ortho positions D Phenolic OH Enhanced Acidity (Lower pKa) B->D Stabilizes Phenoxide E Regioselective O-Alkylation (No C-Alkylation) C->E Blocks Ortho Sites D->E Mild Base Activation

Caption: Electronic and steric dynamics governing the reactivity of 2,6-dimethoxy-4-nitrophenol.

Applications in Drug Development: Kinase Inhibitors

In medicinal chemistry, the 2,6-dimethoxy-4-nitrophenol scaffold is predominantly used to synthesize 3,5-dimethoxy-4-alkoxyanilines. These aniline derivatives are critical pharmacophores in the development of Lck inhibitors and Triazine kinase inhibitors [3][4].

Structural biology studies (X-ray crystallography) have demonstrated that when these 2,6-dimethoxy aniline derivatives are incorporated into pyrimidine or triazine carbamates, the methoxy groups perfectly fill a small hydrophobic pocket adjacent to the ATP ribose-binding site of the kinase. This specific spatial occupation drastically improves the binding affinity and selectivity of the inhibitor against off-target kinases [3].

Workflow Step1 Step 1: Deprotonation Mild Base (K2CO3) Polar Aprotic Solvent (DMF) Step2 Step 2: O-Alkylation Alkyl Halide or Mitsunobu SN2 Mechanism Step1->Step2 Phenoxide Intermediate Step3 Step 3: Nitro Reduction Pd/C, H2 gas Yields Aniline Derivative Step2->Step3 Ether Linkage Formed Step4 Step 4: Kinase Inhibitor Assembly Coupling with Pyrimidine/Triazine Step3->Step4 Nucleophilic Aniline

Caption: Step-by-step synthetic workflow for deriving kinase inhibitors from the nitrophenol core.

Self-Validating Experimental Protocols

To translate the theoretical properties of 2,6-dimethoxy-4-nitrophenol into practical application, the following protocols describe the synthesis of a common Lck inhibitor intermediate: 3,5-dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline [3].

These protocols are designed as self-validating systems; the causality of each step is explained so that researchers can troubleshoot and adapt the methodology.

Protocol A: Regioselective O-Alkylation

Objective: Form an ether linkage by reacting 2,6-dimethoxy-4-nitrophenol with an alkyl halide (e.g., 1-bromo-2-chloroethane) or via a Mitsunobu reaction [3][4].

  • Preparation: Dissolve 1.0 equivalent of 2,6-dimethoxy-4-nitrophenol in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, accelerating the subsequent Sₙ2 reaction.

  • Deprotonation: Add 2.0 equivalents of finely powdered anhydrous K₂CO₃. Stir at room temperature for 30 minutes. The solution will visibly darken, indicating the formation of the phenoxide anion.

  • Electrophilic Addition: Add 1.2 equivalents of the alkylating agent (e.g., 1-(2-chloroethyl)-4-methylpiperazine).

  • Thermal Activation: Elevate the temperature to 80 °C and stir for 12 hours.

    • Causality: Heating overcomes the activation energy barrier of the Sₙ2 displacement. The steric bulk of the ortho-methoxy groups prevents any competing ring alkylation.

  • Workup & Validation: Quench with ice water to precipitate the product. Extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF. The disappearance of the phenolic -OH stretch (~3200 cm⁻¹) in FTIR validates the complete conversion to the ether.

Protocol B: Catalytic Hydrogenation to Aniline

Objective: Reduce the para-nitro group to a primary amine without cleaving the newly formed ether bond.

  • Solvent Setup: Dissolve the nitro-ether intermediate from Protocol A in degassed methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (typically 10% w/w relative to the substrate) under an inert argon atmosphere.

    • Causality: Pd/C is chosen over dissolving metal reductions (e.g., Fe/HCl) because acidic conditions could protonate the piperazine moiety, complicating the extraction, and potentially cleave sensitive ether linkages.

  • Hydrogenation: Purge the reaction vessel with Hydrogen (H₂) gas and maintain a balloon pressure (1 atm) at room temperature for 4–6 hours.

  • Filtration & Validation: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure.

    • Validation: Successful reduction is confirmed via ¹H NMR by the disappearance of the downfield aromatic protons adjacent to the nitro group, and the appearance of a broad singlet integrating to 2H (~3.5-4.0 ppm) corresponding to the new -NH₂ group [3].

Conclusion

2,6-Dimethoxy-4-nitrophenol is far more than a simple substituted benzene; it is a highly engineered molecular scaffold. By leveraging its inherent electronic acidity for facile deprotonation and its steric bulk for absolute regiocontrol, researchers can efficiently synthesize complex aniline derivatives. These derivatives are indispensable in modern targeted therapies, specifically in the structural optimization of kinase inhibitors where spatial precision within the ATP-binding pocket dictates clinical efficacy.

References

  • National Center for Biotechnology Information. "2,6-Dimethoxy-4-Nitrophenol | C8H9NO5 | CID 10679489 - PubChem". PubChem.
  • NBInno. "CAS:19978-25-7 2,6-Dimethoxy-4-nitrophenol manufacturer". nbinno.com.
  • Journal of Medicinal Chemistry. "Novel 2-Aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity". ACS Publications.
  • Google Patents. "EP1218360A1 - Triazine kinase inhibitors". Google Patents.
Exploratory

The UV-Vis Absorption Spectrum of 2,6-Dimethoxy-4-nitrophenol (4-Nitrosyringol): Analytical Methodologies and Atmospheric Implications

Target Audience: Researchers, Analytical Chemists, and Atmospheric Scientists Document Type: Technical Guide & Analytical Whitepaper Executive Summary 2,6-Dimethoxy-4-nitrophenol—widely referred to in atmospheric chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Atmospheric Scientists Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

2,6-Dimethoxy-4-nitrophenol—widely referred to in atmospheric chemistry as 4-nitrosyringol —is a critical nitroaromatic compound (NAC) formed via the atmospheric oxidation of biomass burning emissions. As a primary chromophore in atmospheric Brown Carbon (BrC), its optical properties are of immense interest for climate modeling and radiative forcing calculations. This whitepaper provides an in-depth mechanistic analysis of its UV-Vis absorption spectrum, detailing the profound pH-dependent bathochromic shifts it undergoes, and outlines a rigorously validated analytical protocol for its isolation and spectral characterization.

Mechanistic Photophysics: The pH-Dependent Bathochromic Shift

The UV-Vis absorption profile of 2,6-dimethoxy-4-nitrophenol is not static; it is fundamentally governed by the protonation state of its phenolic hydroxyl group, which acts as a powerful auxochrome[1]. The molecule exhibits a classic two-state thermodynamic equilibrium that dictates its interaction with solar radiation.

The Neutral State (Acidic Microenvironments)

In highly acidic aerosol matrices (pH < 4), the molecule exists in its neutral, fully protonated state. Under these conditions, the π→π∗ electronic transition of the conjugated nitroaromatic system requires higher energy. Consequently, the absorption maximum ( λmax​ ) is located in the near-ultraviolet region at approximately 345 nm [2]. In this state, its contribution to visible light absorption is relatively weak.

The Anionic State (Neutral to Alkaline Microenvironments)

When partitioned into less acidic environments—such as buffered cloud droplets or mineral dust mixtures (pH 7)—the phenolic proton is lost. The resulting phenolate anion possesses a full negative charge on the oxygen atom, which strongly donates electron density into the aromatic ring via resonance[3].

This electron-donating effect, synergizing with the strongly electron-withdrawing para-nitro group, creates a highly polarized "push-pull" chromophore system. This resonance stabilization drastically lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). As a result, the molecule undergoes a profound bathochromic (red) shift, moving the λmax​ to approximately 465 nm [2]. This shift transforms 2,6-dimethoxy-4-nitrophenol into a potent visible-light absorber, significantly increasing its radiative forcing impact[1].

PhotophysicalShift N1 Syringol (Precursor) Biomass Emission N2 Atmospheric Nitration (•NO3 / N2O5) N1->N2 Oxidation N3 4-Nitrosyringol (Neutral) pH < 4 | λ_max ≈ 345 nm UV Absorption N2->N3 +NO2 N4 4-Nitrosyringolate (Anion) pH ≈ 7 | λ_max ≈ 465 nm Visible Light Absorption N3->N4 Deprotonation (Aerosol Buffering)

Figure 1: pH-dependent structural transformation and resulting bathochromic spectral shift.

Quantitative Data Summary

The table below summarizes the critical photophysical parameters of 2,6-dimethoxy-4-nitrophenol across different environmental pH regimes.

ParameterAcidic Conditions (pH < 4)Neutral/Alkaline Conditions (pH ≈ 7)
Dominant Chemical Species Neutral 4-Nitrosyringol4-Nitrosyringolate Anion
Absorption Maximum ( λmax​ ) 345 nm 465 nm
Primary Absorption Region Near-Ultraviolet (UV-A)Visible (Blue-Cyan)
Chromophore Push-Pull Strength ModerateVery High (Resonance Stabilized)
Atmospheric Impact Weak Brown Carbon (BrC)Strong Radiative Forcing Agent

Experimental Protocols: Isolation and Spectral Characterization

To accurately capture the UV-Vis spectrum of 2,6-dimethoxy-4-nitrophenol without analytical artifacts, researchers must carefully control the pH throughout the extraction and chromatographic separation phases. The following self-validating protocol utilizes HPLC-PDA-MS to ensure high-fidelity spectral acquisition.

Phase 1: Matrix Extraction
  • Action: Extract aerosol filter samples using a binary mixture of acetonitrile and water (50:50 v/v) under sonication.

  • Causality: Pure water extraction is heavily influenced by the native pH of the aerosol, which can yield an unpredictable mixture of neutral and anionic states, confounding the spectral baseline[2]. An organic-aqueous mixture ensures high solvation efficiency for polar nitroaromatics while stabilizing the chromophores for downstream chromatography.

Phase 2: Chromatographic Separation (HPLC)
  • Action: Utilize a C18 reversed-phase column. Employ a gradient mobile phase acidified to pH 3–4 using 0.1% formic acid.

  • Causality: Acidifying the mobile phase completely suppresses the ionization of the phenolic hydroxyl group. This thermodynamic control ensures that 4-nitrosyringol elutes as a single, neutral species. This prevents chromatographic peak tailing and guarantees that the UV-Vis spectra acquired at the detector reflect the pure neutral state ( λmax​ 345 nm)[2].

Phase 3: Dual-Mode Detection and pH Titration
  • Action: Route the eluent through a Photodiode Array (PDA) detector (scanning 200–700 nm) followed by Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) in negative ion mode. To characterize the anionic state, perform a secondary chromatographic run using a neutral mobile phase (pH 7).

  • Causality: The PDA captures the full absorption envelope simultaneously. By comparing the spectra at pH 3 and pH 7, the pH-dependent bathochromic shift is empirically validated[3]. ESI-HRMS confirms the molecular identity via the deprotonated molecular ion ( [M−H]− at m/z 198.04).

  • Self-Validation Check: When performing a continuous pH titration on a bulk extract, the presence of a distinct isosbestic point between the 345 nm and 465 nm absorption bands confirms a clean, two-state thermodynamic equilibrium, proving that no irreversible degradation artifacts occurred during analysis.

AnalyticalWorkflow A Aerosol Sampling (PTFE Filters) B Solvent Extraction (Acetonitrile/H2O) A->B C HPLC Separation (pH 3-4 Mobile Phase) B->C D PDA Detection (UV-Vis 200-700 nm) C->D Optical Profiling E ESI-HRMS (m/z 198.04 [M-H]-) C->E Molecular ID

Figure 2: Analytical workflow for the isolation and spectral characterization of 4-nitrosyringol.

Environmental and Radiative Implications

The spectral behavior of 2,6-dimethoxy-4-nitrophenol underscores a critical variable in atmospheric chemistry: aerosol acidity . Because the molecule's absorption cross-section shifts so dramatically based on pH, climate models that assume a static UV-Vis spectrum for biomass burning aerosols will inherently miscalculate radiative forcing[1].

During atmospheric transport, as aerosols age and interact with alkaline mineral dust or become incorporated into higher-pH cloud droplets, the sudden deprotonation of 4-nitrosyringol activates its visible-light absorption capabilities[2]. This dynamic photophysics highlights the necessity of incorporating pH-dependent molar absorptivity data into next-generation atmospheric and climate models.

References

  • Molecular Chemistry of Atmospheric Brown Carbon Inferred from a Nationwide Biomass Burning Event Environmental Science & Technology, ACS Publications. URL:[Link]

  • Molecular insights into the composition, sources, and aging of atmospheric brown carbon Chemical Society Reviews, Royal Society of Chemistry. URL:[Link]

  • Wavelength- and pH-Dependent Optical Properties of Aqueous Aerosol Particles Containing 4-Nitrocatechol ACS Earth and Space Chemistry, PMC / ACS Publications. URL:[Link]

  • Important yet Overlooked HONO Source from Aqueous-phase Photochemical Oxidation of Nitrophenols Environmental Science & Technology, ACS Publications. URL:[Link]

Sources

Foundational

The Redox Architecture of 2,6-Dimethoxy-4-nitrophenol: Mechanisms, Experimental Workflows, and Implications for Drug Development

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary 2,6-Dimethoxy-4-nitrophenol (also known as 4-nitrosyringol) is a highly redox-active mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

2,6-Dimethoxy-4-nitrophenol (also known as 4-nitrosyringol) is a highly redox-active molecule that occupies a critical intersection between atmospheric chemistry and biological pharmacology. Environmentally, it is generated via the hydroxyl radical (•OH)-initiated oxidation of syringol in NOx-rich environments, serving as a primary chromophore in atmospheric brown carbon (BrC) from biomass burning[1][2].

However, for drug development professionals and toxicologists, its true significance lies in its "push-pull" electronic architecture. The molecule features electron-donating methoxy groups and an electron-withdrawing nitro group, creating a highly tunable system capable of sustained futile redox cycling . This whitepaper dissects the exact mechanisms by which 2,6-Dimethoxy-4-nitrophenol generates reactive oxygen species (ROS), outlines self-validating experimental protocols for its characterization, and explores its dual implications in environmental cytotoxicity and targeted redox therapeutics.

Molecular Determinants of Redox Activity

The redox behavior of 2,6-Dimethoxy-4-nitrophenol is dictated by the synergistic electronic effects of its functional groups:

  • The Methoxy Groups (C2 and C6): These groups exert a strong positive mesomeric (+M) effect. By donating electron density into the aromatic ring, they significantly lower the oxidation potential of the phenolic hydroxyl group. This makes the molecule highly susceptible to one-electron oxidation, forming a relatively stable phenoxy radical.

  • The Nitro Group (C4): Positioned para to the hydroxyl group, the nitro moiety exerts powerful inductive (-I) and mesomeric (-M) effects. It acts as an electron sink, lowering the reduction potential of the molecule. This allows the nitro group to readily accept a single electron from biological reductases (e.g., flavoenzymes).

This structural dichotomy allows the molecule to act as both an electron donor and an electron acceptor, driving continuous redox cascades.

Core Mechanisms of Action in Redox Reactions

Mechanism A: Nitroreductase-Driven Futile Cycling

In biological systems, the primary mechanism of toxicity—and a potential vector for targeted drug design—is nitroreductase-mediated redox cycling.

  • Reduction: Flavoenzymes (such as NADPH cytochrome P450 reductase) transfer a single electron to the para-nitro group, forming a transient nitroaromatic radical anion.

  • Auto-oxidation: Because this radical anion is highly unstable in the presence of molecular oxygen ( O2​ ), it rapidly transfers the extra electron to O2​ , generating superoxide ( O2∙−​ ) and regenerating the parent 2,6-dimethoxy-4-nitrophenol.

  • The Cascade: This continuous cycle depletes cellular reducing equivalents (NADPH) and generates massive amounts of H2​O2​ and subsequent ROS, leading to severe oxidative stress[3].

Mechanism B: Phenoxy Radical and Quinone Formation

Under strong oxidative conditions (e.g., exposure to atmospheric •OH or biological peroxidases), the phenolic proton is abstracted. The resulting phenoxy radical is resonance-stabilized by the flanking methoxy groups. Further oxidation and chemical transformation—often involving nitrous acid pathways or radical-radical coupling—can lead to denitration, yielding 2,6-dimethoxy-1,4-benzoquinone [4]. This quinone is a potent electrophile that can covalently bind to cellular nucleophiles (like glutathione), compounding the molecule's toxicity.

Mechanism A 2,6-Dimethoxy-4-nitrophenol (Resting State) B Nitro Radical Anion (1e- Reduction) A->B Reductases / e- donors D Phenoxy Radical (1e- Oxidation) A->D Oxidants (•OH, Peroxidases) B->A O2 -> O2•- (Futile Cycling) C Superoxide (O2•-) & ROS Cascade B->C Electron transfer to O2 E 2,6-Dimethoxy-1,4-benzoquinone D->E -e-, -H+, Denitration

Figure 1: Dual redox pathways of 2,6-Dimethoxy-4-nitrophenol showing nitro reduction and oxidation.

Quantitative Data Presentation

The following table synthesizes the critical physicochemical and redox parameters of 2,6-Dimethoxy-4-nitrophenol, providing a baseline for comparative pharmacological studies.

Table 1: Physicochemical and Redox Profile
ParameterCharacteristic / ValueMechanistic Significance
Molecular Formula C8​H9​NO5​ Contains both electron-donating (+M) and withdrawing (-M) groups.
Primary Origin •OH oxidation of syringol[2]Key marker of aged biomass burning aerosols and environmental toxicity[3].
Light Absorption Strong UV-Vis chromophoreDominant contributor to atmospheric brown carbon (BrC) radiative forcing[1].
Redox Behavior Highly reversible 1e- transferEnables continuous futile redox cycling without molecule degradation.
Primary ROS Yield Superoxide ( O2∙−​ ), H2​O2​ Drives cellular oxidative stress, lipid peroxidation, and antioxidant depletion.
Terminal Oxidation 2,6-dimethoxy-1,4-benzoquinoneDenitration pathway under severe oxidative stress yields reactive electrophiles[4].

Experimental Protocols for Redox Characterization

To ensure high scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in controls to prevent artifactual data, a critical requirement when dealing with highly reactive, short-lived radical species.

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)

Objective: To determine the single-electron reduction potential and assess the reversibility of the nitro radical anion formation.

  • Causality & Validation: A glassy carbon working electrode is selected due to its wide potential window, minimizing background water electrolysis. To ensure the system is self-validating, Ferrocene ( Fc/Fc+ ) is added post-experiment as an internal standard. This corrects for reference electrode drift and ensures the absolute trustworthiness of the measured potentials.

Step-by-Step Methodology:

  • Preparation: Polish the glassy carbon working electrode with 0.05 µm alumina slurry. Rinse with deionized water and sonicate in ethanol for 3 minutes to remove debris.

  • Electrolyte Assembly: Prepare a 1.0 mM solution of 2,6-Dimethoxy-4-nitrophenol in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Degassing (Critical Step): Purge the solution with high-purity N2​ gas for 15 minutes. Causality: Molecular oxygen reduces at similar potentials to nitro groups; failing to purge O2​ will result in overlapping cathodic peaks, invalidating the data.

  • Execution: Run the CV from 0.0 V to -1.5 V (vs. Ag/AgCl) at varying scan rates (10–500 mV/s) to assess the chemical reversibility of the NO2​/NO2∙−​ couple.

  • Validation: Spike the solution with 1.0 mM Ferrocene and run a final scan. Calibrate all recorded potentials against the Fc/Fc+ redox couple.

Protocol 2: Radical Trapping via EPR Spectroscopy

Objective: To definitively identify the transient superoxide and phenoxy radicals generated during redox cycling.

  • Causality & Validation: Superoxide has a sub-millisecond half-life, making direct detection impossible in standard aqueous systems. We utilize 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap to form a stable, detectable nitroxide adduct. A self-validating control (omitting the reductase or the nitrophenol) is mandatory to prove the radical signal is strictly dependent on the complete redox system.

Step-by-Step Methodology:

  • Reagent Assembly: In a microcentrifuge tube, combine 50 µM 2,6-Dimethoxy-4-nitrophenol, 100 µM NADPH, and 50 mM phosphate buffer (pH 7.4).

  • Spin Trap Addition: Add purified DMPO to a final concentration of 50 mM. Note: DMPO must be pre-purified via activated charcoal to remove background hydroxylamine impurities.

  • Initiation: Add 0.1 U/mL of NADPH cytochrome P450 reductase to initiate the reaction. Immediately transfer the solution to an EPR capillary tube.

  • Spectral Acquisition: Record the EPR spectrum at room temperature (Microwave power: 10 mW, Modulation amplitude: 1.0 G).

  • Validation: Run a parallel blank omitting the reductase. The absence of the characteristic 4-line DMPO-OOH signal in the blank validates that the radicals are generated exclusively via the nitrophenol redox cycle.

Workflow S1 Phase 1: Cyclic Voltammetry (Determine Redox Potentials) S2 Phase 2: EPR Spectroscopy (Detect Radical Intermediates) S1->S2 Informs potential for electrolysis S3 Phase 3: in vitro ROS Assay (Quantify Cellular Stress) S2->S3 Confirms specific ROS species S4 Phase 4: Cytotoxicity Profiling (Determine IC50 & Viability) S3->S4 Correlates ROS to cell death

Figure 2: Sequential experimental workflow for characterizing nitrophenol redox mechanisms.

Implications for Drug Development and Toxicology

Understanding the redox mechanism of 2,6-Dimethoxy-4-nitrophenol provides two distinct avenues of application:

  • Hypoxia-Activated Prodrug Design: Solid tumors often feature hypoxic microenvironments with upregulated nitroreductase expression. Drug developers utilize the 4-nitrosyringol scaffold as a model toxicophore. By understanding how the methoxy groups tune the reduction potential, medicinal chemists can design prodrugs that remain inert in healthy, oxygenated tissue but undergo rapid, lethal redox cycling specifically within the hypoxic tumor core.

  • Inhalation Toxicology: As a major component of aged biomass burning aerosols[3], the inhalation of 2,6-Dimethoxy-4-nitrophenol introduces a potent redox cycler directly into the pulmonary epithelium. The resulting continuous generation of H2​O2​ depletes lung glutathione (GSH) reserves, driving the inflammatory cascade associated with woodsmoke exposure.

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Exploratory

2,6-Dimethoxy-4-nitrophenol: Molecular Weight, Structural Biology, and Role in Kinase Inhibitor Design

Executive Summary For researchers and drug development professionals, 2,6-Dimethoxy-4-nitrophenol (CAS: 19978-25-7) represents a critical structural building block in the rational design of targeted therapeutics. While s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, 2,6-Dimethoxy-4-nitrophenol (CAS: 19978-25-7) represents a critical structural building block in the rational design of targeted therapeutics. While seemingly a simple substituted phenol, its unique steric and electronic properties make it an invaluable precursor for synthesizing high-potency protein kinase inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, molecular weight, self-validating synthesis protocols, and its profound impact on the X-ray crystal structures of enzyme-inhibitor complexes.

Physicochemical Profiling and Molecular Weight Analysis

Understanding the precise mass and structural parameters of 2,6-dimethoxy-4-nitrophenol is the first step in utilizing it for downstream combinatorial synthesis. The molecule consists of a central phenolic ring flanked by two electron-donating methoxy groups at the 2 and 6 positions, with a strongly electron-withdrawing nitro group at the 4 (para) position.

Table 1: Quantitative Physicochemical Properties

PropertyValueReference
Chemical Name 2,6-Dimethoxy-4-nitrophenol[1]
Common Synonyms 3,5-Dimethoxy-4-hydroxynitrobenzene[1]
CAS Registry Number 19978-25-7[2]
Molecular Formula C8H9NO5[1]
Molecular Weight 199.16 g/mol [1]
Monoisotopic Mass 199.04807 Da[3]
Typical Purity (Commercial) ≥ 98%[2]

The molecular weight of 199.16 g/mol [1] and the specific spatial arrangement of the methoxy groups are critical. When this moiety is integrated into larger pharmacophores, the 2,6-dimethoxy substitution restricts the rotational degrees of freedom of the resulting molecule, locking it into a bioactive conformation.

Synthesis Protocol: A Self-Validating System

The synthesis of 2,6-dimethoxy-4-nitrophenol typically proceeds via the electrophilic aromatic nitration of 2,6-dimethoxyphenol (syringol). Because the starting material is highly electron-rich, the protocol must be strictly controlled to prevent over-oxidation to quinone derivatives[4].

Step-by-Step Methodology: Controlled Nitration
  • Preparation of the Substrate Solution: Dissolve 1.0 equivalent of 2,6-dimethoxyphenol in glacial acetic acid. Causality: Acetic acid acts as a moderately polar, protic solvent. It stabilizes the intermediate arenium ion while moderating the reactivity of the nitrating agent, preventing the complete oxidative cleavage of the highly activated aromatic ring.

  • Nitrating Agent Addition: Cool the reaction vessel to 0–5 °C using an ice-salt bath. Slowly add 1.05 equivalents of concentrated nitric acid (HNO₃) dropwise under vigorous stirring. Causality: The two methoxy groups and the hydroxyl group make the ring exceptionally nucleophilic. Without strict thermal control, the reaction will rapidly over-oxidize the phenol to 2,6-dimethoxy-1,4-benzoquinone[4]. The dropwise addition ensures the exothermic reaction is safely dissipated.

  • Reaction Maturation: Allow the mixture to stir for 1–2 hours while gradually warming to room temperature. Causality: The strong ortho/para directing effects of the hydroxyl and methoxy groups, combined with severe steric hindrance at the ortho positions (occupied by the bulky methoxy groups), exclusively drive the nitronium ion (NO₂⁺) attack to the para position, ensuring high regioselectivity.

  • Quenching and Crystallization: Pour the reaction mixture over crushed ice. Filter the resulting crude yellow-to-orange precipitate and recrystallize from an ethanol/water mixture. Causality: The sudden drop in temperature and solvent polarity forces the precipitation of the product. Recrystallization removes trace quinone byproducts and unreacted starting material, yielding high-purity (>98%) 2,6-dimethoxy-4-nitrophenol[2].

Crystallography & Structural Biology Applications

While the isolated crystal structure of 2,6-dimethoxy-4-nitrophenol is a standard organic lattice, its true crystallographic value is unlocked when it is derivatized and co-crystallized with target kinases. The compound is extensively used to synthesize 3,5-dimethoxy-4-alkoxyanilines, which are then coupled to form potent kinase inhibitors, such as 2-aminopyrimidine carbamates[5] and triazine derivatives[6].

The Structural Role of the 2,6-Dimethoxy Motif

In X-ray crystallographic studies of the Lymphocyte-specific protein tyrosine kinase (Lck), the 2,6-dimethoxy substitution has been proven to be a key element responsible for drug potency[5]. High-resolution crystal structures reveal that the 2-methoxy group on the aniline ring perfectly fills a small, hydrophobic pocket adjacent to the ribose-binding pocket of the kinase[5]. This novel interaction reduces the entropic penalty of binding and explains the drastically improved potency of 2,4-dimethoxy aniline derivatives compared to those lacking the 2-substituent[5].

Table 2: Crystallographic Impact of the 2,6-Dimethoxy Motif in Kinase Inhibitors

Kinase TargetInhibitor ClassStructural Role of 2,6-Dimethoxy GroupX-Ray Structural ImpactReference
Lck (Tyrosine Kinase) 2-Aminopyrimidine CarbamatesFills the small pocket adjacent to the ribose-binding pocket.High-resolution co-crystal (e.g., Carbamate 43) showing conformation locking.[5]
cAPK (Ser/Thr Kinase) Triazine-based InhibitorsActs as a rigid scaffold to orient the inhibitor within the ATP-binding cleft.Solved as binary/ternary complexes detailing enzyme-inhibitor interactions.[6]
Synthesis to Crystallography Pipeline

Workflow A 2,6-Dimethoxyphenol (Starting Material) B Nitration (HNO3 / AcOH) A->B C 2,6-Dimethoxy-4-nitrophenol (MW: 199.16 g/mol) B->C D Alkylation & Reduction (Derivatization) C->D E 3,5-Dimethoxy-4-alkoxyaniline (Key Intermediate) D->E F Kinase Inhibitor Synthesis (e.g., Carbamate 43) E->F G Co-Crystallization (with Lck / cAPK) F->G

Caption: Workflow from 2,6-dimethoxy-4-nitrophenol synthesis to kinase co-crystallography.

Experimental Workflow: Derivatization and Co-Crystallization

To transition from the raw 2,6-dimethoxy-4-nitrophenol to a crystallographically viable enzyme-inhibitor complex, a precise derivatization workflow is required.

Step-by-Step Methodology: Derivatization to X-Ray Diffraction
  • Alkylation via Mitsunobu or SN2: React 2,6-dimethoxy-4-nitrophenol with an alkyl halide (e.g., 1-bromo-2-chloroethane) and a secondary amine (e.g., morpholine) in the presence of a base[5]. Alternatively, utilize Mitsunobu conditions with 2-(1-triazolyl)ethanol[6]. Causality: This masks the phenolic OH and introduces a solubilizing basic tail, which is crucial for both the pharmacokinetic profile of the drug and its solubility in aqueous crystallization buffers.

  • Reduction to Aniline: Reduce the nitro group to an amine using Palladium on Carbon (Pd/C) under a hydrogen atmosphere[6]. Causality: The resulting 3,5-dimethoxy-4-alkoxyaniline serves as the nucleophilic core required for coupling to the kinase hinge-binding motif.

  • Inhibitor Coupling: React the aniline intermediate with a 2-chloropyrimidine derivative at 100 °C in 2-propanol[5]. Causality: This forms the final 2-aminopyrimidine carbamate, linking the hinge-binding pyrimidine core to the conformationally restricted 2,6-dimethoxy tail.

  • Protein Co-Crystallization: Incubate the purified inhibitor with the target kinase (e.g., Lck) at a 1.5:1 molar ratio in a crystallization buffer. Grow crystals via the hanging-drop vapor diffusion method at 4 °C. Causality: The 2,6-dimethoxy motif locks the inhibitor's conformation, significantly reducing the entropic penalty of binding. This rigid binding facilitates the formation of highly ordered, strongly diffracting protein-ligand crystals suitable for X-ray structure determination[5].

Active Site Binding Mechanics

Interactions Inhibitor Inhibitor Core 2-Aminopyrimidine Methoxy 2,6-Dimethoxy Motif Steric Bulking Inhibitor->Methoxy Covalent Link Hinge Hinge Region Hydrogen Bonding Inhibitor->Hinge H-Bonds Pocket Kinase Active Site Ribose-Binding Pocket Methoxy->Pocket Van der Waals / Steric Fill

Caption: Binding interactions of the 2,6-dimethoxy motif within the kinase active site.

Conclusion

2,6-Dimethoxy-4-nitrophenol (MW: 199.16 g/mol ) is far more than a simple organic intermediate. Through controlled, self-validating synthetic protocols, it provides the crucial 2,6-dimethoxy structural motif that drives the potency and selectivity of modern kinase inhibitors. By perfectly filling the small pockets adjacent to the ribose-binding sites of kinases like Lck, derivatives of this compound have enabled structural biologists to capture high-resolution X-ray crystal structures, fundamentally advancing the rational design of targeted anti-inflammatory and oncological therapeutics.

References

  • Title: AK Scientific, Inc.
  • Source: uni.
  • Title: 2,6-dimethoxy-4-nitrophenol, CasNo.
  • Source: google.
  • Source: acs.
  • Source: cdnsciencepub.

Sources

Foundational

Physicochemical Profiling and Solvent Dynamics of 2,6-Dimethoxy-4-nitrophenol: A Technical Guide for Synthetic and Pharmaceutical Applications

Executive Summary 2,6-Dimethoxy-4-nitrophenol (CAS: 19978-25-7), frequently referred to as 3,5-dimethoxy-4-hydroxynitrobenzene, is a highly functionalized aromatic compound that serves as a critical intermediate in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Dimethoxy-4-nitrophenol (CAS: 19978-25-7), frequently referred to as 3,5-dimethoxy-4-hydroxynitrobenzene, is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, including triazine-based kinase inhibitors[1]. For drug development professionals and formulation scientists, understanding the solubility profile of this compound in organic solvents is paramount. This whitepaper provides an in-depth analysis of the solvation mechanics, empirical solubility data, and validated experimental workflows required to handle 2,6-dimethoxy-4-nitrophenol effectively in laboratory and industrial settings.

Structural Causality and Solvation Mechanics

The solubility of 2,6-dimethoxy-4-nitrophenol in organic media is dictated by the push-pull electronic configuration of its substituted benzene ring. As a Senior Application Scientist, it is crucial to look beyond empirical data and understand the causality of these molecular interactions:

  • Hydrogen Bond Donation (HBD): The phenolic hydroxyl (-OH) group at the C1 position acts as a strong hydrogen bond donor. However, its interaction with solvents is partially sterically hindered by the adjacent methoxy groups.

  • Hydrogen Bond Acceptance (HBA): The two methoxy groups (-OCH₃) at C2 and C6, along with the nitro group (-NO₂) at C4, provide multiple sites for hydrogen bond acceptance. This makes the compound highly receptive to polar protic solvents.

  • Dipole-Dipole & Dispersion Forces: The strong electron-withdrawing nature of the nitro group creates a significant molecular dipole, driving solubility in polar aprotic solvents. Meanwhile, the hydrophobic aromatic core and methyl groups facilitate dispersion interactions with halogenated solvents.

Because the hydrophobic bulk of the molecule outweighs the hydration capacity of its polar groups, the compound is only slightly soluble in water[2]. Conversely, it exhibits high solubility in organic solvents that can satisfy its complex HBA/HBD requirements[2].

SolvationMechanisms cluster_solvents Organic Solvent Classifications Compound 2,6-Dimethoxy-4-nitrophenol (CAS: 19978-25-7) HBA H-Bond Acceptance (Phenolic OH) Compound->HBA HBD H-Bond Donation (Nitro/Methoxy) Compound->HBD Dipole Dipole-Dipole & Dispersion (Aromatic Core) Compound->Dipole Aprotic Polar Aprotic (e.g., DMF, Acetone) High Solubility Protic Polar Protic (e.g., Ethanol) Moderate-High Solubility Halogenated Chlorinated (e.g., Chloroform) High Solubility HBA->Aprotic HBD->Protic Dipole->Halogenated

Fig 1. Solvation mechanisms of 2,6-Dimethoxy-4-nitrophenol across organic solvent classes.

Empirical Solubility Profile in Organic Solvents

The following table synthesizes the quantitative and qualitative solubility behavior of 2,6-dimethoxy-4-nitrophenol across various solvent classes, providing a rapid reference for reaction design and extraction protocols[1][2][3].

Solvent ClassSpecific SolventDielectric Constant (ε)Empirical SolubilityPrimary Solvation Mechanism
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Highly Soluble[1]Strong H-bond acceptance; dipole-dipole stabilization
Polar Aprotic Acetone20.7Soluble[2]Dipole-dipole; moderate H-bond acceptance
Polar Protic Ethanol24.5Soluble[2]H-bond donation and acceptance
Chlorinated Chloroform4.8Soluble[2]Halogen bonding; dispersion forces
Aqueous Water80.1Slightly Soluble[2]Hydrophobic rejection by the highly substituted aromatic core

Note: In environmental analytical chemistry, organic solvents are also strictly required to extract trace amounts of 2,6-dimethoxy-4-nitrophenol from atmospheric aerosol samples prior to GC/MS quantification[3].

Advanced Experimental Workflows

To ensure scientific integrity, standard operating procedures must be treated as self-validating systems. Below are two critical protocols involving the dissolution and application of 2,6-dimethoxy-4-nitrophenol.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

This protocol is designed to determine the exact thermodynamic solubility (mg/mL) of the compound in target organic solvents.

  • Solid Preparation: Weigh an excess amount (e.g., 50 mg) of 2,6-dimethoxy-4-nitrophenol into a chemically inert glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Acetone, Chloroform, or Ethanol)[2].

  • Equilibration: Seal the vial and agitate on a thermoshaker at 25.0 ± 0.1 °C for 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid.

  • Quantification: Dilute an aliquot of the supernatant in the mobile phase and quantify the concentration via HPLC-UV at the compound's predetermined λmax.

  • Self-Validation Check: Sample the supernatant at both 24 hours and 48 hours. If the concentration variance between the two time points is <5%, true thermodynamic equilibrium is validated.

Causality of Experimental Choices:

  • Why 48-hour equilibration? Kinetic dissolution rates in organic solvents can be deceptive. Extended agitation prevents false-positive solubility readings associated with transient supersaturation.

  • Why centrifugation over filtration? Certain organic solvents (like chloroform) can degrade standard syringe filter membranes, leading to sample contamination or loss of the analyte due to non-specific binding.

ExperimentalWorkflow Step1 1. Solid Preparation Weigh excess 2,6-Dimethoxy-4-nitrophenol Step2 2. Solvent Addition Add target organic solvent (e.g., DMF, EtOH) Step1->Step2 Step3 3. Equilibration Agitate at 25°C for 24-48 hours Step2->Step3 Step4 4. Phase Separation Centrifuge to isolate saturated supernatant Step3->Step4 Step5 5. Quantification HPLC-UV analysis of the organic phase Step4->Step5

Fig 2. Step-by-step thermodynamic solubility profiling workflow for organic solvents.
Protocol B: Mitsunobu Etherification in DMF (Application Workflow)

2,6-Dimethoxy-4-nitrophenol is frequently utilized in the synthesis of triazine kinase inhibitors via the Mitsunobu reaction[4].

  • Reagent Preparation: Dissolve 2,6-dimethoxy-4-nitrophenol (1.0 eq) and 2-(1-triazolyl)ethanol (1.1 eq) in anhydrous DMF (2 mL) under an inert argon atmosphere[1].

  • Phosphine Addition: Add triphenylphosphine (PPh₃, 1.2 eq) to the solution and stir until completely dissolved.

  • Activation: Cool the reaction vessel to 0°C using an ice bath. Dropwise add diisopropyl azodicarboxylate (DIAD, 1.2 eq).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Self-Validation Check: Monitor reaction completion via TLC (Ethyl Acetate/Hexane) or LC-MS. The disappearance of the distinct yellow phenolic spot indicates complete etherification.

Causality of Experimental Choices:

  • Why Anhydrous DMF? DMF provides the necessary dielectric constant (ε = 36.7) to stabilize the highly polar betaine transition state formed by PPh₃ and DIAD, while completely solvating the highly functionalized 2,6-dimethoxy-4-nitrophenol[1]. Moisture must be strictly excluded as it degrades the intermediate.

  • Why Temperature Control (0°C to RT)? The initial formation of the PPh₃-DIAD adduct is highly exothermic. Cooling prevents unwanted side reactions, while subsequently allowing the reaction to warm to room temperature ensures sufficient kinetic energy to drive the reaction of the sterically hindered nitrophenol to completion.

Conclusion

The solubility profile of 2,6-dimethoxy-4-nitrophenol is intrinsically linked to its complex array of hydrogen-bonding and dipole-inducing functional groups. By leveraging polar aprotic solvents like DMF and Acetone, or chlorinated solvents like Chloroform, researchers can achieve the high concentrations necessary for advanced synthetic workflows, such as kinase inhibitor development. Adhering to validated, causality-driven protocols ensures reproducibility and scientific integrity in both analytical and synthetic applications.

References

  • [2] CAS:19978-25-7 2,6-Dimethoxy-4-nitrophenol manufacturer, nbinno.com. Available at: Verified Link

  • [1] AU770600B2 - Triazine kinase inhibitors, Google Patents. Available at: Verified Link

  • [4] EP1218360A1 - Triazine kinase inhibitors, Google Patents. Available at: Verified Link

  • [3] 12th International Conference on Carbonaceous Particles in the Atmosphere, univie.ac.at. Available at: Verified Link

Sources

Exploratory

An In-depth Technical Guide to the Safety and Toxicity Profile of 2,6-Dimethoxy-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals Introduction 2,6-Dimethoxy-4-nitrophenol is a substituted nitrophenolic compound with potential applications in various research and development sectors. As...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxy-4-nitrophenol is a substituted nitrophenolic compound with potential applications in various research and development sectors. As with any chemical entity, a thorough understanding of its safety and toxicity profile is paramount for its responsible handling and use. This technical guide provides a comprehensive overview of the known and inferred toxicological properties of 2,6-Dimethoxy-4-nitrophenol, with a focus on providing actionable insights for laboratory and drug development professionals.

It is important to note that while specific toxicological data for 2,6-Dimethoxy-4-nitrophenol is limited in publicly available literature, a robust safety assessment can be inferred through a structure-activity relationship (SAR) analysis of its core components: the 4-nitrophenol moiety and the 2,6-dimethoxy substitution pattern. This guide will therefore synthesize data from closely related structural analogs to build a predictive toxicological profile.

Physicochemical Properties and Identifiers

A foundational understanding of the physicochemical properties of a compound is essential for predicting its biological interactions and potential hazards.

PropertyValueSource
CAS Number 19978-25-7N/A
Molecular Formula C₈H₉NO₅N/A
Molecular Weight 199.16 g/mol N/A
Appearance Not specified (likely a solid)N/A
Solubility Not specifiedN/A

GHS Hazard Classification and Precautionary Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For 2,6-Dimethoxy-4-nitrophenol, the following classification has been reported:

  • Hazard Class: Serious eye damage/eye irritation

  • Hazard Statement: H319: Causes serious eye irritation.

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Inferred Toxicological Profile: A Structure-Activity Relationship (SAR) Approach

Due to the scarcity of direct toxicological data for 2,6-Dimethoxy-4-nitrophenol, this section will extrapolate potential toxicities based on well-characterized structural analogs.

The 4-Nitrophenol Core: A Key Determinant of Toxicity

The 4-nitrophenol backbone is a significant contributor to the overall toxicological profile. Nitrophenols, as a class, are known to exhibit several toxic effects.

4-Nitrophenol itself is classified as moderately to highly toxic upon acute exposure.[1]

CompoundRouteSpeciesLD50
4-NitrophenolOralRat202 mg/kg
4-NitrophenolDermalRat1024 mg/kg

LD50: The dose required to be lethal to 50% of the test population.

Based on this, it is prudent to handle 2,6-Dimethoxy-4-nitrophenol with care, assuming a similar potential for acute toxicity.

A hallmark of toxicity for many aromatic nitro compounds is the induction of methemoglobinemia.[2] While the nitro group itself is not the direct causative agent, its in-vivo reduction to nitroso and hydroxylamine metabolites can oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding oxygen, leading to cyanosis, fatigue, dizziness, and at high levels, can be life-threatening.[2]

Methemoglobin_Formation cluster_body In Vivo Metabolism cluster_blood Red Blood Cell Nitrophenol Nitrophenol Nitroso_Intermediate Nitroso_Intermediate Nitrophenol->Nitroso_Intermediate Nitroreductases Hydroxylamine_Metabolite Hydroxylamine_Metabolite Nitroso_Intermediate->Hydroxylamine_Metabolite Reduction Hemoglobin_Fe2 Hemoglobin (Fe²⁺) (Oxygen Carrying) Hydroxylamine_Metabolite->Hemoglobin_Fe2 Oxidizes Methemoglobin_Fe3 Methemoglobin (Fe³⁺) (Non-oxygen Carrying) Hemoglobin_Fe2->Methemoglobin_Fe3 Oxidation

The Influence of 2,6-Dimethoxy Substitution

The presence of two methoxy groups at the ortho positions to the hydroxyl group is expected to modulate the toxicity of the 4-nitrophenol core.

Methoxy groups are electron-donating, which can influence the acidity (pKa) of the phenolic hydroxyl group. This, in turn, can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity.

The bulky methoxy groups at the 2 and 6 positions may sterically hinder the metabolic activation of the nitro group or the interaction of the molecule with biological targets. This could potentially reduce the acute toxicity compared to the un-substituted 4-nitrophenol.

Data on 2,6-dimethoxyphenol (syringol) provides additional context.

CompoundRouteSpeciesLD50/LDLo
2,6-DimethoxyphenolOralRat550 mg/kg[3]
2,6-DimethoxyphenolOralMouse2500 mg/kg[3]
2,6-DimethoxyphenolIntravenousCat100 mg/kg (LDLo)[3]

LDLo: The lowest lethal dose.

2,6-Dimethoxyphenol is described as harmful if ingested or inhaled and is an irritant to the eyes, skin, and respiratory system.[3] This aligns with the known eye irritation of 2,6-Dimethoxy-4-nitrophenol and suggests a potential for skin and respiratory irritation as well.

Genotoxicity and Carcinogenicity

There is no direct data on the genotoxicity or carcinogenicity of 2,6-Dimethoxy-4-nitrophenol. For 4-nitrophenol, the genotoxicity data is largely negative in in-vitro bacterial reverse mutation assays (Ames test).[4] The carcinogenicity of 4-nitrophenol is not known.[1] Given the structural alerts (nitroaromatic compound), the potential for genotoxicity cannot be entirely ruled out without experimental data.

Reproductive and Developmental Toxicity

No data is available for 2,6-Dimethoxy-4-nitrophenol. Studies on 4-nitrophenol suggest that the reproductive system is not a primary target of its toxicity.[4]

Experimental Protocols for Hazard Assessment

For a comprehensive evaluation of a novel compound like 2,6-Dimethoxy-4-nitrophenol, a tiered approach to toxicity testing is recommended. The following are examples of standardized in-vitro protocols that can be employed to confirm the predicted hazards.

In-Vitro Eye Irritation Testing (OECD 492)

This test guideline uses a reconstructed human cornea-like epithelium (RhCE) model to assess the potential of a chemical to cause eye irritation.[5]

Methodology:

  • Tissue Culture: A three-dimensional RhCE tissue construct is used.

  • Application of Test Substance: A defined amount of 2,6-Dimethoxy-4-nitrophenol is applied topically to the surface of the cornea-like epithelium.

  • Incubation: The treated tissue is incubated for a specified period.

  • Viability Assessment: Post-incubation, the tissue viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Classification: The degree of eye irritation is classified based on the reduction in tissue viability compared to negative controls. A viability of ≤ 60% typically leads to a classification as an irritant.[5]

OECD_492_Workflow cluster_protocol OECD 492: In-Vitro Eye Irritation Start RhCE Tissue Model Application Topical Application of 2,6-Dimethoxy-4-nitrophenol Start->Application Incubation Incubation Period Application->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Data_Analysis Data Analysis (% Viability vs. Control) MTT_Assay->Data_Analysis Classification Hazard Classification Data_Analysis->Classification Irritant Irritant (≤60% Viability) Classification->Irritant Yes Non_Irritant Non-Irritant (>60% Viability) Classification->Non_Irritant No

In-Vitro Skin Irritation Testing (OECD 439)

This guideline utilizes a reconstructed human epidermis (RhE) model to identify skin irritants.[6][7]

Methodology:

  • Tissue Culture: An RhE model is employed.

  • Application of Test Substance: The test chemical is applied to the surface of the skin model.

  • Exposure and Incubation: A defined exposure period is followed by post-exposure incubation.

  • Viability Assessment: Cell viability is measured using the MTT assay.

  • Classification: A substance is classified as a skin irritant if the tissue viability is reduced to ≤ 50%.[7]

Safe Handling and Personal Protective Equipment (PPE)

Given the known eye irritation and the inferred potential for skin and respiratory irritation, as well as acute toxicity, the following handling procedures are recommended:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If handling as a powder or if dust generation is likely, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

Conclusion

While direct toxicological data for 2,6-Dimethoxy-4-nitrophenol is limited, a conservative approach to its handling is warranted based on its GHS classification and a structure-activity relationship analysis of its nitrophenol and dimethoxyphenol components. The primary known hazard is serious eye irritation. Inferred hazards include potential for skin and respiratory irritation, and moderate acute toxicity via oral and dermal routes. The potential for methemoglobin formation, a characteristic of many nitroaromatic compounds, should also be considered. Further experimental evaluation using standardized in-vitro methods is recommended to definitively characterize its toxicological profile.

References

  • 4-Nitrophenol - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Tokyo Chemical Industry Co., Ltd. (2005). 1566 2,6-Dimethoxyphenol (English) AAA TCI MSDS A2.0.
  • Schüürmann, G., Somashekar, R. K., & Kristen, U. (n.d.). Structure—activity relationships for chloro‐ and nitrophenol toxicity in the pollen tube growth test. Environmental Toxicology and Chemistry. Oxford Academic. Retrieved March 27, 2026, from [Link]

  • SenzaGen. (n.d.). Skin irritation: OECD TG 439. Retrieved March 27, 2026, from [Link]

  • ECHEMI. (2019).
  • Agency for Toxic Substances and Disease Registry. (2001, June 11). Nitrophenols.
  • MetaSci. (n.d.).
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrophenols. In Toxicological Profile for Nitrophenols.
  • Institute for In Vitro Sciences, Inc. (n.d.). Eye Irritation Test using Reconstructed Human Corneal Epithelium (RhCE) Models (EIT, OECD 492). Retrieved March 27, 2026, from [Link]

  • Wang, X., et al. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
  • ResearchGate. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Sigma-Aldrich. (n.d.). 2,6-Dichloro-4-nitrophenol 98 618-80-4.
  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic.
  • ChemicalBook. (n.d.). 2,6-Dimethoxyphenol(91-10-1).
  • MilliporeSigma. (2025, November 6).
  • ResearchGate. (2025, October 15). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
  • PubChem. (n.d.). 2,4-Dichloro-6-nitrophenol.
  • Haz-Map. (n.d.). 4-Nitrophenol.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 2-NITROPHENOL 4-NITROPHENOL.
  • Water Quality Australia. (n.d.).
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2025, December 18).
  • PubMed. (n.d.). Excretion and metabolism of phenol, 4-nitrophenol and 2-methylphenol by the frogs Rana temporaria and Xenopus laevis.
  • Organic Syntheses. (n.d.).
  • PubChem. (n.d.). 2,6-Dimethoxyphenol.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • Taylor & Francis Online. (2015, December 7). Full article: Degradation characteristics and metabolic pathway of 4-nitrophenol by a halotolerant bacterium Arthrobacter sp. CN2.
  • National Center for Biotechnology Information. (n.d.).

Sources

Foundational

The Push-Pull Electronic Paradigm: Modulating 2,6-Dimethoxyphenol via Nitro Group Substitution

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Pharmacokinetics Executive Summary In the rational design of bioactive molecules and advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Pharmacokinetics

Executive Summary

In the rational design of bioactive molecules and advanced materials, the precise tuning of a molecule's physicochemical properties—specifically its acidity ( pKa​ ) and redox potential ( Eox​ )—is paramount. 2,6-Dimethoxyphenol (commonly known as syringol) serves as a classic electron-rich phenolic scaffold. The introduction of a strongly electron-withdrawing nitro ( −NO2​ ) group, typically at the para position to form 4-nitro-2,6-dimethoxyphenol, fundamentally rewrites the electronic landscape of the molecule.

This technical guide explores the causality behind the electron-withdrawing effects of the nitro group on the syringol scaffold. By dissecting the interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group, we provide actionable insights and self-validating experimental protocols for researchers looking to leverage these electronic effects in drug development (e.g., tuning metabolic stability) and materials science (e.g., laccase-mediated polymerization).

Mechanistic Foundations: The Electronic Push-Pull System

To understand the behavior of 4-nitro-2,6-dimethoxyphenol, one must analyze the competing electronic effects acting upon the aromatic ring.

The parent molecule, 2,6-dimethoxyphenol, is highly electron-rich. The two ortho-methoxy ( −OCH3​ ) groups exert a strong mesomeric electron-donating effect ( +M ), which outweighs their slight inductive withdrawal ( −I ). This high electron density destabilizes the phenoxide anion (raising the pKa​ to ~9.97) 1 and makes the phenolic hydroxyl group highly susceptible to oxidation 2.

When a nitro group is introduced at the para position, it creates a "push-pull" conjugated system. The nitro group is one of the most potent electron-withdrawing groups (EWGs) available, operating via both inductive ( −I ) and mesomeric ( −M ) effects.

Causality of the −M Effect: The true power of the para-nitro group lies in resonance. Upon deprotonation of the phenolic −OH , the resulting negative charge is not localized on the phenolic oxygen. Instead, the extended conjugated π -system allows the lone pair to delocalize across the aromatic ring and onto the highly electronegative oxygen atoms of the nitro group. This profound resonance stabilization drastically lowers the energy of the conjugate base, thereby facilitating easier proton dissociation (lowering the pKa​ ).

ElectronicEffects OH Phenolic -OH (Proton Donor) Ring Aromatic Ring (Conjugated Pathway) OH->Ring Electron Donation Phenoxide Phenoxide Anion (Resonance Stabilized) OH->Phenoxide Deprotonation OMe 2,6-Methoxy Groups (+M, -I Effects) OMe->Ring Steric Protection NO2 4-Nitro Group (-M, -I Effects) Ring->NO2 Electron Withdrawal NO2->Phenoxide Charge Delocalization

Fig 1. Electronic push-pull mechanism and resonance stabilization in nitrated syringol.

Physicochemical Consequences

The structural modification from syringol to its nitro-derivative yields quantifiable shifts in physicochemical properties, which are critical for predicting pharmacokinetics (e.g., Lipinski's Rule of Five compliance) and oxidative stability.

Modulation of Acidity ( pKa​ )

The pKa​ dictates the ionization state of the molecule at physiological pH (7.4). Unmodified 2,6-dimethoxyphenol is predominantly neutral in blood plasma. The introduction of the para-nitro group drops the pKa​ by approximately 3 log units. Consequently, 4-nitro-2,6-dimethoxyphenol exists largely as an ionized phenoxide at physiological pH, drastically reducing its passive membrane permeability but potentially increasing its solubility and specific ionic target-binding affinities.

Redox Potential and Antioxidant Capacity

Antioxidant capacity is inversely proportional to the O-H Bond Dissociation Enthalpy (BDE) and the oxidation potential ( Eox​ ). Electron-donating groups (EDGs) lower BDE, making the molecule a better radical scavenger 3. The nitro group drains electron density from the phenolic oxygen, making it energetically unfavorable to remove an electron. This causes a significant anodic shift (higher positive voltage required for oxidation) 4.

Quantitative Data Summary
Physicochemical Property2,6-Dimethoxyphenol (Syringol)4-Nitro-2,6-dimethoxyphenolMechanistic Driver
pKa​ (Aqueous) ~9.97~6.5 - 7.5Resonance stabilization (-M) of conjugate base
Oxidation Potential ( Eox​ ) ~0.45 V (vs NHE)> 0.85 V (vs NHE)Decreased electron density at phenolic oxygen
O-H Bond Dissociation Enthalpy Low (Potent Antioxidant)High (Poor Antioxidant)Inductive (-I) withdrawal strengthening O-H bond
1 H NMR (Aromatic Protons) ~6.6 ppm> 7.5 ppmDeshielding via electron withdrawal

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the determination of these properties must rely on self-validating experimental designs. Below are the rigorous protocols for quantifying the effects of the nitro group.

Protocol 1: Spectrophotometric Determination of pKa​

Because the protonated (phenol) and deprotonated (phenoxide) forms of nitrophenols exhibit distinct extended conjugation, they possess different UV-Vis absorption maxima. This allows for highly accurate pKa​ determination.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson buffers) ranging from pH 3.0 to 11.0 in 0.5 pH increments. Verify each with a calibrated pH meter.

  • Stock Solution: Dissolve 4-nitro-2,6-dimethoxyphenol in HPLC-grade methanol to create a 10 mM stock.

  • Sample Incubation: Spike 10 μL of the stock into 3 mL of each buffer solution (final concentration ~33 μM ). Allow 15 minutes for equilibration at 25.0 ± 0.1 °C.

  • Spectral Acquisition: Record the UV-Vis spectra from 250 nm to 500 nm against a buffer blank.

  • Data Validation (Isosbestic Point): Overlay the spectra. A true self-validating assay will reveal a sharp isosbestic point (a specific wavelength where absorbance remains constant across all pH values). The presence of a tight isosbestic point confirms that only two species (protonated and deprotonated) are in equilibrium, ruling out degradation.

  • Calculation: Plot the absorbance at the λmax​ of the phenoxide anion against pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa​ .

Protocol 2: Cyclic Voltammetry (CV) for Oxidation Potential

To measure the resistance to oxidation conferred by the nitro group, CV is employed.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile.

  • Analyte Addition: Add the phenolic analyte to achieve a 1.0 mM concentration.

  • Electrode Preparation: Polish a glassy carbon working electrode (GCE) with 0.05 μm alumina slurry. Rinse with deionized water and sonicate in ethanol for 3 minutes to ensure reproducible electron transfer kinetics.

  • Deoxygenation: Purge the electrochemical cell with high-purity N2​ gas for 10 minutes to remove dissolved oxygen, which can cause parasitic reduction waves.

  • Internal Standardization: Add 1.0 mM Ferrocene ( Fc/Fc+ ) to the solution. Ferrocene acts as an internal reference standard, validating the reference electrode's stability.

  • Scanning: Perform cyclic scans from 0.0 V to +1.5 V at varying scan rates (e.g., 50, 100, 200 mV/s). Extract the anodic peak potential ( Epa​ ) and reference it against the Fc/Fc+ couple.

CV_Workflow Prep 1. Sample Prep (Analyte + Electrolyte) Deox 2. Deoxygenation (N2 Purge 10 min) Prep->Deox Ref 3. Internal Std (Add Ferrocene) Deox->Ref Scan 4. CV Scanning (Varying Rates) Ref->Scan Analyze 5. Data Analysis (Extract E_ox) Scan->Analyze

Fig 2. Self-validating cyclic voltammetry workflow for redox potential determination.

Applications in Drug Development and Biocatalysis

Understanding the electron-withdrawing effects of the nitro group on the 2,6-dimethoxyphenol scaffold enables targeted molecular design:

  • Pharmacokinetic Tuning: Phenols are notorious for rapid Phase II metabolism (glucuronidation and sulfation). By adding a nitro group, the lowered pKa​ ensures the phenol is ionized at physiological pH. While this reduces passive diffusion, it can drastically alter the metabolic clearance rate, as the electron-poor oxygen is a poorer nucleophile for metabolic conjugating enzymes.

  • Toxicity Mitigation: Electron-rich phenols easily oxidize into reactive quinone methides, which covalently bind to hepatic proteins, causing idiosyncratic toxicity. The nitro group's anodic shift in oxidation potential acts as an electronic shield, preventing premature oxidation by Cytochrome P450 enzymes.

  • Laccase-Mediated Polymerization: In materials science, 2,6-dimethoxyphenol is a standard substrate for laccase enzymes to create conductive polymers. Nitrating the ring raises the oxidation potential beyond the catalytic capability of standard laccases 2, allowing researchers to use nitro-derivatives as chain-terminators to precisely control polymer molecular weight.

References

  • PubChem. "2,6-Dimethoxyphenol | C8H10O3 | CID 7041". National Center for Biotechnology Information.[Link]

  • Mattos, et al. "Electrochemical Characterization of the Laccase-Catalyzed Oxidation of 2,6-Dimethoxyphenol: an Insight into the Direct Electron Transfer by Enzyme and Enzyme-Mediator System". PubMed, National Institutes of Health. [Link]

  • "Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants". PMC, National Institutes of Health.[Link]

  • "Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values". The Royal Society of Chemistry.[Link]

Sources

Exploratory

In-Depth Technical Guide: pKa and Acidity of 2,6-Dimethoxy-4-nitrophenol

Subtitle: Mechanistic Insights, Experimental Determination, and Applications in Drug Discovery Executive Summary 2,6-Dimethoxy-4-nitrophenol (commonly referred to as 4-nitrosyringol) is a highly functionalized phenolic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Mechanistic Insights, Experimental Determination, and Applications in Drug Discovery

Executive Summary

2,6-Dimethoxy-4-nitrophenol (commonly referred to as 4-nitrosyringol) is a highly functionalized phenolic compound characterized by a complex interplay of electronic effects[1]. With a predicted pKa​ of approximately 7.05[2], this molecule is significantly more acidic than a standard phenol ( pKa​ 9.95) and slightly more acidic than 4-nitrophenol ( pKa​ 7.15).

As a Senior Application Scientist, understanding the exact thermodynamic behavior of this compound is critical—not just as an academic exercise, but because its ionization state directly dictates its reactivity as a precursor in the synthesis of advanced active pharmaceutical ingredients (APIs), such as Lck kinase inhibitors[3]. This whitepaper deconstructs the structural determinants of its acidity, establishes a self-validating experimental protocol for pKa​ determination, and explores its downstream pharmaceutical applications.

Structural and Electronic Determinants of Acidity

The acidity of any phenol is fundamentally governed by the thermodynamic stability of its conjugate base, the phenoxide anion. In 2,6-dimethoxy-4-nitrophenol, the stabilization of the negative charge is orchestrated by three key substituents:

  • The Para-Nitro Group (-NO₂): This is the primary driver of the molecule's elevated acidity. The nitro group exerts a profound electron-withdrawing effect via both inductive (-I) and resonance (-R) mechanisms. The -R effect allows the negative charge of the phenoxide oxygen to be delocalized across the aromatic ring and directly onto the highly electronegative oxygen atoms of the nitro group.

  • The Ortho-Methoxy Groups (-OCH₃): The two methoxy groups present competing electronic effects. They are inherently electron-donating via resonance (+R), which would typically destabilize an anion. However, because they are positioned ortho to the phenolic hydroxyl, their strong inductive electron-withdrawing effect (-I) through the sigma bonds dominates the local electrostatic environment.

  • Net Causality: The strong -I pull of the adjacent methoxy oxygens slightly outcompetes their +R donation, providing an additional layer of stabilization to the phenoxide anion. This pushes the pKa​ down to ~7.05, making it marginally more acidic than 4-nitrophenol.

ElectronicEffects Molecule 2,6-Dimethoxy-4-nitrophenol (Neutral State) Deprotonation Base Addition (-H⁺) Molecule->Deprotonation Anion Phenoxide Anion (Conjugate Base) Deprotonation->Anion Nitro Para-NO₂ Group Strong -R, -I Effects Anion->Nitro Electron Withdrawal Methoxy Ortho-OCH₃ Groups Dominant -I Effect Anion->Methoxy Inductive Pull Stabilization Charge Delocalization & Thermodynamic Stability Nitro->Stabilization Methoxy->Stabilization pKa High Acidity (pKa ≈ 7.05) Stabilization->pKa

Logical flow of electronic effects stabilizing the phenoxide conjugate base.

Quantitative Data: Comparative Acidity

To contextualize the acidity of 2,6-dimethoxy-4-nitrophenol, we must compare it against baseline phenolic structures. The table below summarizes the quantitative impact of the substituents.

CompoundSubstituent(s) pKa​ (25°C, H₂O)Primary Electronic Effect on Anion
Phenol None9.95N/A (Baseline)
2-Methoxyphenol 2-OCH₃9.98Weak -I, +R (Net neutral/slight destabilization)
4-Nitrophenol 4-NO₂7.15Strong -I, Strong -R (Major stabilization)
2,6-Dimethoxy-4-nitrophenol 2,6-di-OCH₃, 4-NO₂~7.05[2]Strong -I, Strong -R, Local -I from OCH₃

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

Because 2,6-dimethoxy-4-nitrophenol undergoes a distinct bathochromic (red) shift upon deprotonation—transitioning from a pale yellow neutral phenol to a deep yellow/orange phenoxide—UV-Vis spectroscopy is the gold standard for its pKa​ determination.

The Causality Behind the Method
  • Why use 1% DMSO? Highly substituted nitrophenols exhibit poor aqueous solubility in their neutral state. A minimal organic co-solvent prevents micro-precipitation, ensuring adherence to the Beer-Lambert law.

  • Why maintain constant ionic strength ( I=0.1 M)? pKa​ is a thermodynamic value dependent on the activity coefficients of the species. Fluctuating ionic strength alters these coefficients, leading to shifts in the apparent pKa​ .

  • Why use non-linear regression? Traditional linear Henderson-Hasselbalch plots ( log([A−]/[HA]) vs. pH) propagate errors asymmetrically, heavily weighting the noisy data points at the extremes of the titration curve. Non-linear regression evenly weights the residuals, providing a statistically robust, self-validating result.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 4.0 to 10.0 in increments of 0.5 pH units. Adjust ionic strength to I=0.1 M using KCl.

  • Stock Solution: Dissolve 2,6-dimethoxy-4-nitrophenol in 1% DMSO and dilute with Milli-Q water to a final working concentration of .

  • Equilibration: Mix the stock solution with the respective buffers. Incubate at 25.0 ± 0.1 °C for 15 minutes to reach strict thermal equilibrium.

  • Spectral Acquisition: Record the UV-Vis absorption spectra from 250 nm to 500 nm using a dual-beam spectrophotometer against a matched buffer blank.

  • Data Analysis:

    • Identify the isosbestic point (the wavelength where absorbance is independent of pH). A clean isosbestic point validates that only a two-state equilibrium (HA ⇌ A⁻ + H⁺) is occurring.

    • Extract the absorbance values at the λmax​ of the phenoxide anion.

    • Fit the data to the non-linear equation:

      A=1+10(pH−pKa​)AHA​+AA−​⋅10(pH−pKa​)​

Workflow Start 1. Stock Preparation (50 μM in 1% DMSO/H₂O) Mix 3. Thermal Equilibration (25.0 ± 0.1 °C, 15 min) Start->Mix Buffer 2. Buffer Series Setup (pH 4.0 - 10.0, I = 0.1 M) Buffer->Mix UV 4. UV-Vis Spectroscopy (Scan 250-500 nm) Mix->UV Isosbestic 5. Identify Isosbestic Point & Extract λ_max Absorbance UV->Isosbestic Fit 6. Non-linear Regression (Henderson-Hasselbalch) Isosbestic->Fit Result 7. pKa Determination Fit->Result

Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Applications in Drug Development

The precise pKa​ of 2,6-dimethoxy-4-nitrophenol is highly relevant in medicinal chemistry, particularly when it is utilized as a synthetic intermediate.

A prominent example is its use in the synthesis of 2-aminopyrimidine carbamates , which are potent, orally active inhibitors of lymphocyte-specific kinase (Lck)[3]. Lck is a crucial enzyme in T-cell receptor (TCR) signaling pathways, making it a prime target for anti-inflammatory and immunosuppressive therapies.

During the synthetic workflow, 2,6-dimethoxy-4-nitrophenol is subjected to alkylation at the phenol oxygen, followed by reduction of the nitro group to yield a highly functionalized aniline derivative[3]. The pKa​ of the starting phenol (~7.05) dictates the choice of base (e.g., potassium carbonate) required to quantitatively generate the nucleophilic phenoxide anion during the initial alkylation step. If the base is too weak, incomplete deprotonation occurs, severely limiting the yield of the target kinase inhibitor precursor.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10679489, 2,6-Dimethoxy-4-Nitrophenol". PubChem. [Link]

  • Das, J., et al. "Novel 2-Aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity". Journal of Medicinal Chemistry, ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Isolation of 2,6-Dimethoxy-4-nitrophenol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The synthesis of 2,6-dimethoxy-4-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of 2,6-dimethoxy-4-nitrophenol from 2,6-dimethoxyphenol (syringol) is a critical transformation for generating functionalized aromatic building blocks used in pharmaceutical development, including the synthesis of triazine kinase inhibitors[1].

As a Senior Application Scientist, I emphasize that the nitration of highly activated phenols cannot be treated with standard "brute-force" nitrating mixtures (e.g., concentrated HNO3​ / H2​SO4​ ). The substrate, 2,6-dimethoxyphenol, presents a unique electronic environment:

  • Regioselectivity (The Directing Conflict): The hydroxyl group ( -OH ) at C1 is a powerful ortho/para director, pushing electron density toward C4 (since C2 and C6 are blocked). Conversely, the methoxy groups ( -OCH3​ ) at C2 and C6 direct toward C3 and C5. Experimental evidence demonstrates that the hydroxyl group exerts a dominant directing effect over the alkoxy substituents, resulting in exclusive para-nitration at the C4 position[2].

  • The Oxidation Liability: Because the aromatic ring is profoundly electron-rich, it is highly susceptible to over-oxidation. If the nitronium ion concentration is too high, or if the temperature exceeds 10 °C, the reaction will bypass the desired substitution pathway and oxidatively cleave the system to form 2,6-dimethoxy-1,4-benzoquinone[3].

To mitigate these risks, this protocol utilizes a moderated nitronium ion source (dilute nitric acid in glacial acetic acid) under strict cryogenic control (0–5 °C). Glacial acetic acid serves a dual purpose: it acts as an excellent solvent for the starting material while moderating the reactivity of the nitric acid, ensuring a controlled electrophilic aromatic substitution (EAS).

Process Visualizations

Workflow Start Start: 2,6-Dimethoxyphenol (Syringol) Dissolve Dissolve in Glacial Acetic Acid (Cool to 0-5 °C) Start->Dissolve Nitration Dropwise Addition of HNO3 in Acetic Acid (Maintain < 5 °C) Dissolve->Nitration Stir Stir for 1-2 hours at 0 °C (IPC: TLC Monitoring) Nitration->Stir Quench Quench by Pouring into Ice-Water Stir->Quench Filter Vacuum Filtration & Cold Water Wash Quench->Filter Purify Recrystallization (EtOH/Water) Filter->Purify Product Pure 2,6-Dimethoxy-4-nitrophenol Purify->Product

Figure 1: Experimental workflow for synthesizing and isolating 2,6-dimethoxy-4-nitrophenol.

Mechanism HNO3 HNO3 + AcOH Nitronium Ion Source Attack Electrophilic Attack at C4 (Para to OH) HNO3->Attack NO2+ Phenol 2,6-Dimethoxyphenol (Highly Activated) Phenol->Attack Sigma Arenium Ion (Sigma Complex) Attack->Sigma Deprotonation Deprotonation (Aromatization) Sigma->Deprotonation Side Side Reaction: Over-oxidation to Quinone Sigma->Side Excess HNO3 / Temp > 10 °C Product 2,6-Dimethoxy-4-nitrophenol Deprotonation->Product

Figure 2: Electrophilic aromatic substitution mechanism and competing oxidation pathway.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
2,6-Dimethoxyphenol 154.161.0 eq1.54 g (10.0 mmol)Substrate
Nitric Acid (65-68% aq) 63.011.05 eq0.70 mL (~10.5 mmol)Electrophile Source
Glacial Acetic Acid 60.05Solvent20.0 mL (Total)Solvent / Moderator
Deionized Water / Ice 18.02Anti-solvent50.0 mLQuenching Agent
Ethanol (Absolute) 46.07SolventAs neededRecrystallization

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Substrate Dissolution
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.54 g (10.0 mmol) of 2,6-dimethoxyphenol in 15.0 mL of glacial acetic acid.

  • Stir at room temperature until complete dissolution is achieved.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for at least 15 minutes.

Step 2: Preparation of the Nitrating Mixture
  • In a separate 10 mL vial, carefully mix 0.70 mL of 65-68% aqueous nitric acid with 5.0 mL of glacial acetic acid.

  • Pre-cool this nitrating mixture in the ice bath for 10 minutes. Causality Note: Diluting the nitric acid in acetic acid prior to addition prevents localized concentration spikes of NO2+​ , which would otherwise trigger rapid oxidative degradation to the benzoquinone[3].

Step 3: Controlled Electrophilic Addition
  • Equip the reaction flask with an addition funnel or use a syringe pump.

  • Add the pre-cooled nitrating mixture dropwise over a period of 30 minutes.

  • Critical Parameter: Monitor the internal temperature continuously. The rate of addition must be throttled to ensure the temperature never exceeds 5 °C.

  • IPC Validation: As the addition progresses, the reaction mixture will transition from clear/pale yellow to a deep orange-red hue, indicating the formation of the arenium ion intermediate and subsequent aromatization.

Step 4: Reaction Maturation & Quenching
  • Once the addition is complete, maintain the reaction at 0 °C and stir for an additional 1 to 1.5 hours.

  • IPC Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material spot should be completely consumed, replaced by a lower-Rf yellow spot corresponding to the nitrophenol.

  • Quench the reaction by pouring the mixture slowly into a beaker containing 50 mL of vigorously stirred crushed ice and water.

  • Stir the resulting suspension for 15 minutes to ensure complete precipitation of the product.

Step 5: Isolation and Purification
  • Isolate the crude yellow precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with three 15 mL portions of ice-cold deionized water to remove residual acetic acid and unreacted nitric acid.

  • Transfer the crude solid to a clean flask and recrystallize from a minimal amount of hot ethanol/water mixture.

  • Dry the purified crystals under high vacuum at 40 °C overnight.

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative and analytical parameters for the synthesized 2,6-dimethoxy-4-nitrophenol[4].

ParameterExpected Result / Specification
Appearance Yellow crystalline solid
Typical Yield 65% – 75% (Post-recrystallization)
Molecular Formula C8​H9​NO5​
Molecular Weight 199.16 g/mol
Melting Point 116 – 118 °C
Purity (HPLC) 99.0%
1 H NMR (300 MHz, CDCl3​ ) δ 7.55 (s, 2H, Ar-H), 6.10 (br s, 1H, -OH), 3.95 (s, 6H, -OCH 3​ )

Troubleshooting & Critical Parameters

  • Dark Brown/Black Tarry Reaction Mixture: This is indicative of thermal runaway and over-oxidation to polymeric quinones. Solution: Ensure the ice bath is properly maintained and verify that the addition rate of the nitrating mixture is sufficiently slow. Never allow the internal temperature to exceed 10 °C.

  • Low Yield / Unreacted Starting Material: If TLC indicates incomplete conversion after 1.5 hours, the nitric acid may have degraded or the concentration was too low. Solution: Add an additional 0.1 equivalents of the pre-cooled HNO3​ /AcOH mixture and stir for another 30 minutes at 0 °C.

  • Safety Warning: Nitric acid is a strong oxidizer and corrosive agent. The reaction can evolve toxic nitrogen dioxide ( NO2​ ) gas if oxidation occurs. All procedures must be conducted in a heavily ventilated fume hood behind a blast shield.

References

  • Vertex Pharmaceuticals Inc. (2002). Triazine kinase inhibitors (Patent No. EP1218360A1).
  • Loader, C. E., et al. (1969). Structure and reactivity of the mono-oxime of 2,6-dimethoxy-1,4-benzoquinone. Canadian Journal of Chemistry.
  • A. A. T., et al. (2013). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. NIH Public Access.
  • Ningbo Inno Pharmchem Co.,Ltd. CAS:19978-25-7 2,6-Dimethoxy-4-nitrophenol manufacturer.

Sources

Application

Application Note: 2,6-Dimethoxy-4-nitrophenol as a High-Potential Phenolic Redox Mediator in Laccase-Mediator Systems (LMS)

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Application Areas: Biocatalysis, API Degradation, Bioremediation, and Lignin Valorization Executive Summary Fungal laccases are versatile mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Application Areas: Biocatalysis, API Degradation, Bioremediation, and Lignin Valorization

Executive Summary

Fungal laccases are versatile multicopper oxidases widely used in biocatalysis. However, their direct oxidative capacity is limited by their intrinsic redox potential (typically 0.4–0.8 V vs. standard hydrogen electrode, SHE) and the steric hindrance of complex substrates[1]. To overcome this, Laccase-Mediator Systems (LMS) employ low-molecular-weight electron shuttles.

While synthetic mediators like 1-hydroxybenzotriazole (HBT) are highly effective, they often lead to rapid enzyme inactivation. Conversely, natural phenolic mediators (e.g., syringaldehyde) are biocompatible but possess lower redox potentials[2]. 2,6-Dimethoxy-4-nitrophenol (DMNP) bridges this gap. By combining a sterically hindered syringyl core with a strongly electron-withdrawing nitro group, DMNP acts as a highly stable, high-potential redox mediator capable of degrading recalcitrant non-phenolic Active Pharmaceutical Ingredients (APIs) and polycyclic aromatic hydrocarbons (PAHs).

Mechanistic Insights: The Causality of DMNP's Design

As a Senior Application Scientist, it is critical to understand why DMNP outperforms unmodified phenolic mediators. The efficacy of DMNP is rooted in its specific molecular architecture:

  • The Syringyl Core (2,6-Dimethoxy substitution): Unsubstituted phenols rapidly polymerize upon oxidation by laccase via irreversible ortho-ortho or ortho-para carbon-carbon coupling. The methoxy groups at the 2 and 6 positions of DMNP sterically block these ortho positions, drastically increasing the half-life of the monomeric phenoxy radical[2].

  • The Para-Nitro Group (-NO₂): The addition of a strong electron-withdrawing group at the para position significantly elevates the redox potential ( E0 ) of the resulting phenoxy radical compared to natural analogs like syringaldehyde[3].

  • Hydrogen Atom Transfer (HAT): Unlike ABTS, which operates via an Electron Transfer (ET) mechanism, the DMNP radical oxidizes non-phenolic substrates primarily via a Hydrogen Atom Transfer (HAT) mechanism[4]. This allows DMNP to abstract hydrogen atoms from strong C-H or O-H bonds in recalcitrant targets[5].

CatalyticCycle Laccase Laccase (Active T1 Cu²⁺) DMNP_Radical DMNP• Radical (High Redox Potential) Laccase->DMNP_Radical Oxidation (-e⁻, -H⁺) DMNP DMNP (Reduced State) DMNP->Laccase Binds to T1 Cu DMNP_Radical->DMNP Reduction (+e⁻, +H⁺) Substrate Recalcitrant API (Non-Phenolic) DMNP_Radical->Substrate HAT Mechanism Ox_Substrate Oxidized API (Degraded Product) Substrate->Ox_Substrate Degradation

Figure 1: The Laccase-DMNP catalytic cycle utilizing the Hydrogen Atom Transfer (HAT) mechanism.

Comparative Mediator Profiling

To justify the selection of DMNP for high-throughput degradation assays, we must benchmark it against industry-standard mediators. The table below synthesizes the operational parameters of common mediators.

MediatorClassificationPrimary MechanismApprox. Redox Potential (V vs SHE)Radical StabilityEnzyme Inactivation Risk
ABTS SyntheticElectron Transfer (ET)0.68 – 1.09 VHighLow
HBT SyntheticHydrogen Atom Transfer (HAT)~1.08 VModerateHigh (Radical attacks enzyme)
Syringaldehyde Natural PhenolicHAT~0.66 VModerateLow
DMNP Substituted PhenolicHAT>0.85 V High (Sterically protected)Low

Data synthesized from established laccase-mediator interaction studies[1][3][4].

Experimental Protocol: API Degradation using Laccase-DMNP

This protocol provides a self-validating workflow for the degradation of recalcitrant APIs (e.g., Diclofenac or Carbamazepine) utilizing the Laccase-DMNP system.

Reagents and Buffer Preparation
  • Enzyme: Fungal Laccase (e.g., from Trametes versicolor), 10 U/mg.

  • Mediator: 2,6-Dimethoxy-4-nitrophenol (DMNP), 100 mM stock in HPLC-grade Methanol.

  • Buffer: 50 mM Sodium Tartrate buffer, pH 4.5.

    • Causality Note: The T1 copper active site of high-redox potential fungal laccases exhibits maximum efficiency at acidic pH (4.0–5.0). At this pH, the protonation state of the mediator facilitates rapid electron abstraction.

  • Quenching Agent: Acetonitrile containing 1% Formic Acid.

Step-by-Step Methodology

Step 1: System Initialization

  • Prepare a 10 mL reaction volume in a 20 mL amber glass vial (to prevent photo-oxidation).

  • Add 50 mM Sodium Tartrate buffer (pH 4.5) to achieve the final volume.

  • Spike the target API to a final concentration of 50 µM.

Step 2: Mediator Integration 4. Add DMNP stock solution to achieve a final mediator concentration of 1 mM.

  • Causality Note: A 20:1 Mediator-to-Substrate ratio ensures that the mediator is not the rate-limiting step while preventing excessive mediator-mediator coupling.

Step 3: Reaction Initiation & Incubation 5. Initiate the reaction by adding Laccase to a final activity of 5 U/mL. 6. Incubate the mixture at 30°C in an orbital shaker at 150 rpm. Ensure the caps are loosely fitted or use breathable membranes to allow continuous O₂ diffusion, as molecular oxygen is the terminal electron acceptor[1].

Step 4: Kinetic Sampling & Quenching 7. Withdraw 500 µL aliquots at specific time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes). 8. Immediately transfer the aliquot into a microcentrifuge tube containing 500 µL of Quenching Agent (Acetonitrile + 1% Formic Acid).

  • Causality Note: The organic solvent denatures the laccase, instantly halting the reaction, while solubilizing any precipitated oxidized API products for accurate downstream quantification.
  • Centrifuge at 12,000 × g for 5 minutes to pellet the denatured enzyme.
Self-Validating Control Matrix

To ensure trustworthiness and rule out false positives (e.g., auto-oxidation or non-enzymatic degradation), the following parallel controls must be run:

  • Control A (Auto-oxidation): Substrate + Buffer only.

  • Control B (Direct Oxidation): Substrate + Laccase (No DMNP). Evaluates if the laccase can degrade the API without a mediator.

  • Control C (Mediator Toxicity/Reactivity): Substrate + DMNP (No Laccase).

  • Control D (System Integrity): Substrate + Heat-killed Laccase (boiled for 15 min) + DMNP. Rules out non-specific protein binding or non-enzymatic catalysis.

ExperimentalWorkflow Step1 Step 1: System Prep Buffer pH 4.5 + 50 µM API + 1 mM DMNP Step2 Step 2: Initiation Add Laccase (5 U/mL) Step1->Step2 Step3 Step 3: Incubation 30°C, 150 rpm, O₂ Saturation Step2->Step3 Step4 Step 4: Quenching 1:1 v/v Acetonitrile + 1% Formic Acid Step3->Step4 Step5 Step 5: Analysis Centrifugation & LC-MS/MS Quantification Step4->Step5

Figure 2: Standardized workflow for Laccase-DMNP mediated API degradation assays.

References

  • The Role of Natural Laccase Redox Mediators in Simultaneous Dye Decolorization and Power Production in Microbial Fuel Cells MDPI - Energies URL:[Link][1]

  • Recent developments of a co-immobilized laccase–mediator system: a review RSC Advances URL:[Link][2]

  • Laccase/Mediator Systems: Their Reactivity toward Phenolic Lignin Structures ACS Sustainable Chemistry & Engineering (via PMC) URL:[Link][5]

  • Natural Mediators in the Oxidation of Polycyclic Aromatic Hydrocarbons by Laccase Mediator Systems Applied and Environmental Microbiology (ASM Journals) URL:[Link][3]

  • Promoting laccase activity towards non-phenolic substrates: a mechanistic investigation with some laccase–mediator systems Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][4]

Sources

Method

Application Note &amp; Protocols: Catalytic Reduction of 2,6-Dimethoxy-4-nitrophenol to Aromatic Amines

Introduction & Mechanistic Insights 2,6-Dimethoxy-4-aminophenol is a highly functionalized aniline derivative that serves as a critical building block in the synthesis of complex pharmaceutical intermediates, including t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

2,6-Dimethoxy-4-aminophenol is a highly functionalized aniline derivative that serves as a critical building block in the synthesis of complex pharmaceutical intermediates, including triazine-based kinase inhibitors and azaelliptitoxin analogs as described in the foundational synthesis by. The catalytic reduction of its precursor, 2,6-dimethoxy-4-nitrophenol, must be executed with high chemoselectivity to prevent the cleavage of the sterically hindered methoxy ethers or the over-reduction of the aromatic ring.

Causality in Catalyst Selection: While traditional chemical reductions (e.g., Fe/HCl or SnCl₂ mediated) are effective, they require harsh acidic conditions that risk ether cleavage and generate heavy metal waste. Catalytic reduction using transition metals (Pd, Pt, Au, Ag) circumvents these issues, offering a green, high-yield alternative that aligns with modern drug development standards.

Mechanistically, the reduction follows the Langmuir-Hinshelwood model extensively reviewed by . Both the nitrophenol substrate and the reducing agent (H₂ gas or BH₄⁻) must co-adsorb onto the catalyst surface. The reaction proceeds via rapid electron transfer, moving through nitroso (-NO) and hydroxylamine (-NHOH) intermediates, before the rate-determining dehydration step yields the final aromatic amine.

Mechanism Reactant 2,6-Dimethoxy-4-nitrophenol (Aqueous/Solvent) Adsorption Co-adsorption (Langmuir-Hinshelwood) Reactant->Adsorption RedAgent Reducing Agent (H2 or NaBH4) RedAgent->Adsorption Catalyst Catalyst Surface (Pd/C or Metal NPs) Catalyst->Adsorption Nitroso Nitroso Intermediate (-NO) Adsorption->Nitroso Fast e- transfer (-H2O) Hydroxyl Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxyl Fast e- transfer Product 2,6-Dimethoxy-4-aminophenol (Desorbed Product) Hydroxyl->Product Rate-determining step (-H2O)

Mechanistic pathway of 2,6-dimethoxy-4-nitrophenol reduction via Langmuir-Hinshelwood kinetics.

Experimental Protocols

Depending on the application—whether bulk synthesis for drug development or kinetic screening for catalyst evaluation—the choice of reducing agent and catalyst varies.

Protocol A: Scalable Hydrogenation (Drug Development Standard)

This protocol utilizes 10% Palladium on Carbon (Pd/C) and hydrogen gas. It is the industry standard for bulk synthesis because it leaves no salt byproducts, simplifying downstream purification.

  • Step 1: Substrate Preparation: Dissolve 10 mmol of 2,6-dimethoxy-4-nitrophenol in 50 mL of anhydrous ethanol. Ethanol is chosen for its excellent hydrogen gas solubility and its ability to stabilize polar transition states during the reduction.

  • Step 2: Catalyst Addition: Under a nitrogen atmosphere, carefully add 5-10 mol% of 10% Pd/C. (Caution: Dry Pd/C is highly pyrophoric; always add under inert gas or pre-wet the catalyst with a small amount of solvent).

  • Step 3: Reduction Trigger: Evacuate the reaction vessel and backfill with H₂ gas using a balloon or an autoclave set to 1-2 atm. Stir vigorously at room temperature to overcome mass transfer limitations at the gas-liquid interface.

  • Step 4: Monitoring: Monitor the reaction via HPLC or TLC until the starting material is fully consumed (typically 2-4 hours).

  • Step 5: Purification: Filter the mixture through a pad of Celite to safely remove the Pd/C catalyst. Wash the pad with excess ethanol. Concentrate the filtrate under reduced pressure to yield the crude 2,6-dimethoxy-4-aminophenol, which can be further recrystallized if necessary.

Workflow Prep Substrate Prep (Dissolve in EtOH) CatAdd Catalyst Addition (10% Pd/C) Prep->CatAdd RedAdd H2 Atmosphere (Balloon/Autoclave) CatAdd->RedAdd Monitor In-situ Monitoring (HPLC/UV-Vis) RedAdd->Monitor Purify Filtration & Concentration (Celite Pad) Monitor->Purify

Step-by-step experimental workflow for the scalable catalytic hydrogenation of nitrophenols.

Protocol B: Rapid Benchtop Reduction (Analytical/Kinetic Screening)

This protocol utilizes Metal Nanoparticles (e.g., Au or Ag NPs) and Sodium Borohydride (NaBH₄). It is highly favored for evaluating catalytic efficiency due to its rapid kinetics and visual trackability, as demonstrated in transition metal catalysis studies by .

  • Step 1: In a standard quartz cuvette, mix 2.5 mL of deionized water with 0.1 mL of a 2 mM aqueous solution of 2,6-dimethoxy-4-nitrophenol.

  • Step 2: Add 1.0 mL of freshly prepared, ice-cold 0.1 M NaBH₄. The solution will immediately turn bright yellow due to the formation of the nitrophenolate anion.

  • Step 3: Inject 50 µL of the metal nanoparticle catalyst suspension to initiate the reaction.

  • Step 4: Monitor the reduction in-situ using a UV-Vis spectrophotometer, scanning from 250 nm to 500 nm every 30 seconds.

Self-Validating Analytical Systems

A robust protocol must be self-validating. The reduction of 2,6-dimethoxy-4-nitrophenol offers a built-in optical validation system that ensures trustworthiness without relying blindly on reaction times.

  • Visual Cue: The deprotonation of the nitrophenol by NaBH₄ (or standard bases) generates a bright yellow nitrophenolate anion. As the reduction proceeds to the aminophenol, the solution transitions from bright yellow to completely colorless, providing an immediate macroscopic confirmation of success.

  • Spectroscopic Validation: In UV-Vis monitoring, the nitrophenolate anion exhibits a strong absorption peak at ~400 nm. Upon catalyst addition, this peak decays exponentially, while a new peak corresponding to 2,6-dimethoxy-4-aminophenol emerges at ~300 nm. The presence of a strict isosbestic point between these two peaks guarantees that the conversion is direct and that no stable intermediates (like the nitroso species) are accumulating in the solution.

Quantitative Data & Optimization

ParameterProtocol A (Scalable Hydrogenation)Protocol B (Kinetic Screening)
Primary Use Bulk synthesis, Drug developmentCatalyst evaluation, Kinetics
Catalyst 10% Pd/CAu, Ag, or Cu Nanoparticles
Reducing Agent H₂ Gas (1-2 atm)NaBH₄ (Excess)
Solvent Ethanol or MethanolAqueous (Deionized Water)
Temperature 20 °C – 40 °C20 °C (Room Temperature)
Reaction Time 2 – 4 Hours5 – 15 Minutes
Typical Yield > 95% (Isolated)> 99% (Spectroscopic conversion)
Byproducts H₂OBorate salts (NaBO₂)

References

  • Title: Inhibition of DNA Topoisomerase II by Azaelliptitoxins Functionalized in the Variable Substituent Domain Source: Journal of Medicinal Chemistry (1996) URL: [Link]

  • Title: Catalysis by metallic nanoparticles in aqueous solution: model reactions Source: Chemical Society Reviews (2012) URL: [Link]

  • Title: Catalyst System for Hydrogenation Catalysis Based on Multiarm Hyperbranched Polymer Templated Metal (Au, Pt, Pd, Cu) Nanoparticles Source: Nanomaterials / PubMed Central (2017) URL: [Link]

Application

Application Note: Integration of 2,6-Dimethoxy-4-nitrophenol in Smart Polymer and Dendrimer Architectures

Executive Summary The development of stimuli-responsive polymers and self-immolative dendrimers relies heavily on precisely engineered molecular building blocks. 2,6-Dimethoxy-4-nitrophenol (DMNP) has emerged as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of stimuli-responsive polymers and self-immolative dendrimers relies heavily on precisely engineered molecular building blocks. 2,6-Dimethoxy-4-nitrophenol (DMNP) has emerged as a highly versatile intermediate in the synthesis of advanced macromolecular architectures. For drug development professionals and polymer chemists, DMNP serves two critical, distinct functions:

  • A Sterically Tuned Synthetic Precursor: Through selective O-alkylation and subsequent nitro reduction, DMNP yields highly electron-rich 3,5-dimethoxy-4-substituted anilines. These are essential pendant groups for tuning the pharmacokinetics and binding affinities of polymer-drug conjugates (e.g., kinase inhibitors) [1].

  • A High-Extinction Colorimetric Reporter: In the evaluation of self-immolative dendrimers and hypoxia-responsive nanocarriers, DMNP acts as an ideal leaving group. Its unique electronic structure ensures it is fully deprotonated at physiological pH, providing a highly sensitive, interference-free optical readout during stimulus-triggered degradation [2].

This application note details the mechanistic rationale, synthetic optimization, and self-validating protocols for integrating DMNP into polymer and dendrimer workflows.

Mechanistic Insights and Rationale

Overcoming Steric Shielding in Synthesis

The chemical architecture of DMNP features a phenolic hydroxyl group flanked by two bulky methoxy groups. While these methoxy groups are critical for the downstream electron-donating properties of the resulting aniline, they severely sterically hinder the phenol, rendering standard SN2 alkylation highly inefficient. To bypass this, the Mitsunobu reaction is employed. The concerted mechanism of the Mitsunobu reaction overcomes the steric barrier, allowing for quantitative coupling of DMNP with primary or secondary alcohols to form polymerizable macromonomers or dendrimer linkers [3].

Signal Amplification in Self-Immolative Systems

In self-immolative dendrimers designed for targeted drug delivery, a single cleavage event (e.g., by a tumor-specific enzyme like Nitroreductase) initiates a spontaneous 1,4- or 1,6-elimination cascade that disassembles the entire polymer backbone [4]. When DMNP is conjugated to the periphery of these dendrimers via a carbonate or carbamate linkage, the cascade's terminus results in the expulsion of DMNP.

The causality behind selecting DMNP over standard phenol lies in its pKa. The strong electron-withdrawing nature of the nitro group lowers the pKa of DMNP to ~6.5–7.0. Consequently, upon release in physiological media (pH 7.4), it immediately ionizes into a phenolate anion, inducing a massive bathochromic shift to ~410 nm. This allows researchers to track the exact kinetics of polymer degradation in real-time without UV interference from biological proteins.

SynthesisWorkflow Step1 2,6-Dimethoxy-4-nitrophenol (Sterically Hindered Core) Step2 Mitsunobu O-Alkylation (Overcomes Steric Shielding) Step1->Step2 PPh3, DIAD, ROH (0°C to RT) Step3 Catalytic Hydrogenation (Pd/C) (Prevents Oxidation & Side Reactions) Step2->Step3 H2 (1 atm) EtOH/EtOAc Step4 Polymer/Dendrimer Conjugation (Via Amine Handle) Step3->Step4 Amidation / Coupling

Caption: Workflow for the synthesis of DMNP-derived polymer conjugates.

Quantitative Data and Optimization

Table 1: Optimization of DMNP O-Alkylation Parameters
MethodReagentsYieldCausality / Observation
Standard SN2 Alkyl halide, K₂CO₃, DMF< 20%Steric hindrance from 2,6-dimethoxy groups blocks direct nucleophilic attack.
Modified SN2 Alkyl halide, Cs₂CO₃, MeCN35-50%Cesium effect slightly improves solubility and reactivity, but yield remains limited.
Mitsunobu Alcohol, PPh₃, DIAD, THF> 85%Concerted mechanism bypasses steric shielding; highly efficient for DMNP.
Table 2: Comparison of Phenolic Reporters for Self-Immolative Assays
Reporter MoleculepKaAbsorbance Max (Deprotonated)Signal-to-Noise in Biological Media
Phenol9.98~290 nmLow (High background UV interference from proteins)
4-Fluorophenol9.95~295 nmLow
4-Nitrophenol7.15~400 nmHigh
2,6-Dimethoxy-4-nitrophenol ~6.8 ~410 nm Very High (Red-shifted, distinct from biological matrices)

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure the integrity of the synthesis before proceeding to the next macromolecular stage.

Protocol 1: O-Alkylation of DMNP via Mitsunobu Reaction

Objective: To attach a functional linker (e.g., 2-morpholinoethanol) to the sterically hindered phenolic hydroxyl of DMNP for downstream polymer integration [3].

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve DMNP (1.0 eq), the target linker alcohol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M).

    • Causality: Moisture rapidly degrades the betaine intermediate formed by PPh₃ and DIAD, severely reducing the reaction yield.

  • Cooling: Submerge the flask in an ice bath to reach 0 °C.

    • Causality: The addition of DIAD is highly exothermic; cooling prevents side reactions and the thermal degradation of the azodicarboxylate reagent.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Validation Check: Perform Thin Layer Chromatography (TLC) on silica gel using Hexane/EtOAc (3:1). The complete disappearance of the bright yellow DMNP spot (Rf ~0.3) and the appearance of a less polar product spot (Rf ~0.6) validates reaction completion.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to isolate the O-alkylated DMNP ether.

Protocol 2: Catalytic Reduction to 3,5-Dimethoxy-4-substituted Aniline

Objective: To convert the nitro group to a primary amine, creating a nucleophilic handle for conjugation to a polymer backbone or dendrimer core [1].

  • Solvation: Dissolve the O-alkylated intermediate from Protocol 1 in a 1:1 mixture of Ethanol and Ethyl Acetate.

    • Causality: This specific solvent mixture ensures the complete solubility of both the non-polar nitro precursor and the highly polar aniline product, preventing premature precipitation.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a gentle stream of argon.

    • Causality: Dry Pd/C is pyrophoric in the presence of solvent vapors; argon blanketing prevents spontaneous ignition.

  • Reduction: Purge the flask with H₂ gas (3 vacuum/H₂ cycles) and stir vigorously under a hydrogen balloon (1 atm) for 4-6 hours at room temperature.

  • Validation Check: Analyze an aliquot via FTIR spectroscopy. The complete disappearance of the asymmetric and symmetric NO₂ stretches (1520 cm⁻¹ and 1340 cm⁻¹) and the emergence of broad N-H stretches (3300-3400 cm⁻¹) validates successful reduction.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the catalyst, then concentrate the filtrate.

    • Causality: Direct filtration without Celite can lead to fine palladium particles contaminating the product, which will poison catalysts used in subsequent polymerization steps.

SelfImmolation Trigger Stimulus (e.g., Nitroreductase) Dendrimer Self-Immolative Dendrimer Backbone Trigger->Dendrimer Trigger Cleavage Cascade 1,6-Elimination Cascade Dendrimer->Cascade Spontaneous Disassembly Signal DMNP Release (Strong Absorbance at 410 nm) Cascade->Signal Signal Amplification

Caption: Mechanism of stimulus-triggered dendrimer disassembly and DMNP reporter release.

Protocol 3: Kinetic Assay for Dendrimer Disassembly using DMNP Reporter

Objective: To quantify the stimulus-triggered (e.g., Nitroreductase) self-immolative degradation of a dendrimer using DMNP as a colorimetric leaving group [2, 4].

  • Sample Preparation: Prepare a 50 µM solution of the DMNP-terminated self-immolative dendrimer in PBS buffer (pH 7.4). Include 10% DMSO to ensure complete solubility of the intact dendrimer.

  • Cofactor Addition: Add 500 µM NADH to the cuvette.

    • Causality: NADH acts as the essential electron donor for the Nitroreductase (NTR)-mediated reduction of the dendrimer's focal trigger group.

  • Initiation: Place the cuvette in a UV-Vis spectrophotometer pre-heated to 37 °C. Blank the instrument, then initiate the assay by adding 1 µg/mL of Nitroreductase.

  • Monitoring: Record the absorbance at 410 nm continuously over 60 minutes.

  • Validation Check: The kinetic trace must show an initial lag phase (representing the rate-determining enzymatic cleavage of the focal trigger) followed by a rapid, exponential increase in absorbance at 410 nm. This validates the domino-like 1,6-elimination cascade and the successful amplified release of the free DMNP phenolate.

References

  • Google Patents (EP1218360A1)
  • Phosphorus−based Self−immolative linkers Charles University URL
  • Novel 2-Aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity Journal of Medicinal Chemistry - ACS Publications URL
  • Dendritic, Oligomeric, and Polymeric Self-Immolative Molecular Amplification Chemical Reviews - ACS Publications URL
Method

Application Note: Advanced Protocols for the Safe Handling, Storage, and Preparation of 2,6-Dimethoxy-4-nitrophenol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Laboratory Protocol Introduction & Mechanistic Profiling 2,6-Dimethoxy-4-nitrophenol (CAS: 19978-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Laboratory Protocol

Introduction & Mechanistic Profiling

2,6-Dimethoxy-4-nitrophenol (CAS: 19978-25-7) is a highly functionalized nitroaromatic compound widely utilized as a critical building block in pharmaceutical synthesis—particularly in the development of kinase inhibitors—and as an intermediate in dye manufacturing[1][2].

To handle this compound safely, researchers must understand its underlying chemical mechanics. The presence of a strongly electron-withdrawing para-nitro group, coupled with two electron-donating ortho-methoxy groups, creates a "push-pull" electronic configuration[3]. This significantly increases the acidity of the phenolic hydroxyl group compared to an unfunctionalized phenol. This heightened acidity not only imparts a characteristic yellow color to its crystalline form but also dictates its reactivity, solubility, and severe ocular/dermal toxicity profile[3][4].

Physicochemical Data Summary

Understanding the physical properties of 2,6-Dimethoxy-4-nitrophenol is the first step in designing a safe experimental workflow. All quantitative data is summarized below for rapid reference[1][3].

PropertyValue / Description
Chemical Name 2,6-Dimethoxy-4-nitrophenol
CAS Number 19978-25-7
Molecular Formula C₈H₉NO₅
Molecular Weight 199.16 g/mol
Appearance Yellow crystalline solid
Melting Point 116°C – 118°C
Solubility Soluble in ethanol, acetone, chloroform; slightly soluble in water
Monoisotopic Mass 199.048 Da

Hazard Identification & Mechanistic Toxicology

As a nitroaromatic phenol, this compound presents specific, severe hazards that dictate handling protocols[4][5]:

  • Ocular and Dermal Toxicity (GHS H319): The enhanced acidity of the phenolic proton makes it a severe eye irritant and a corrosive skin irritant[4]. Upon contact with the moisture of the skin or eyes, it rapidly dissociates, causing localized tissue damage.

  • Systemic Toxicity (Methemoglobinemia): Inhalation of dust or transdermal absorption of nitrophenols can lead to methemoglobinemia[6]. The nitroaromatic structure oxidizes the iron in hemoglobin from Fe²⁺ to Fe³⁺, severely impairing the blood's oxygen-transport capacity, leading to cyanosis.

  • Combustibility & Reactivity: Like many nitrophenols, fine dust accumulation presents a deflagration hazard if exposed to static discharge or high heat[7]. It can react violently with strong oxidizing agents, strong bases, and reducing agents[7][8].

Operational Workflow Visualization

The following flow diagram illustrates the causality-driven safety lifecycle of 2,6-Dimethoxy-4-nitrophenol, from initial risk assessment to final disposal.

G A 1. Risk Assessment Review SDS & Don PPE B 2. Material Transfer Weigh in Fume Hood A->B C 3. Chemical Processing Synthesis / Dilution B->C D Emergency Response Spill / Exposure B->D C->D E 4. Safe Storage Amber Glass, <25°C C->E F 5. Waste Disposal Segregated Hazardous Waste C->F D->F

Workflow for safe handling, emergency response, and storage of 2,6-Dimethoxy-4-nitrophenol.

Detailed Experimental Protocols

Every protocol described below is designed as a self-validating system . This means the procedure includes built-in checks to ensure the step was completed successfully and safely.

Protocol A: Safe Weighing and Preparation of Stock Solutions

Because 2,6-Dimethoxy-4-nitrophenol is a fine crystalline powder, the primary risk during preparation is the aerosolization of toxic dust[7][9].

Materials Required:

  • Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity > 100 fpm)[9].

  • Static-dissipative weighing spatulas.

  • Analytical balance.

  • Solvent (e.g., anhydrous ethanol or DMF)[1].

  • Amber glass vials with PTFE-lined caps.

Step-by-Step Methodology:

  • PPE Verification: Don a flame-resistant lab coat, chemical splash goggles, and double-layer nitrile gloves. Causality: Double-gloving is required because nitroaromatics can permeate single-layer nitrile over extended exposure times.

  • Environmental Control: Turn on the fume hood and clear the workspace of any strong bases or reducing agents[7].

  • Static Mitigation: Wipe the exterior of the reagent bottle and the balance pan with a damp, lint-free cloth. Causality: This dissipates static charge, preventing the highly combustible yellow dust from aerosolizing or adhering to gloves[7].

  • Transfer & Weighing: Using the static-dissipative spatula, carefully transfer the solid to a tared anti-static weigh boat.

  • Solubilization: Transfer the solid directly into the amber glass vial. Add the pre-calculated volume of ethanol or DMF. Cap tightly and vortex until clear.

  • System Validation Check: Visually inspect the solution. It should be a clear, deep yellow liquid with no particulates. If particles remain, the solubility limit has been exceeded, or the solvent is contaminated with water (in which the compound is only slightly soluble)[1].

Protocol B: Emergency Spill Management & Decontamination

In the event of a spill, dry sweeping must be strictly avoided. Dry sweeping aerosolizes the toxic yellow dust, creating an immediate inhalation hazard[8][9].

Step-by-Step Methodology:

  • Isolation: Immediately evacuate non-essential personnel from the vicinity and ensure the fume hood sash is lowered to maximize exhaust draw[8].

  • Containment: If the spill is solid, gently cover the powder with absorbent pads dampened with ethanol or a dilute, mild alkaline solution (e.g., 5% sodium bicarbonate). Causality: The solvent/alkaline mixture prevents dust generation and solubilizes the phenol for easier wiping[8].

  • Collection: Carefully fold the damp pads inward, trapping the material. Place the pads into a designated, sealable hazardous waste container[9].

  • Decontamination: Wash the affected surface with soap and copious amounts of water, followed by a final wipe with ethanol[8].

  • System Validation Check: Swab the decontaminated surface with a clean white filter paper dampened with ethanol. If the paper shows any trace of a yellow tint, residual nitrophenol remains. Repeat step 4 until the swab remains completely white. Finally, check the surface with a pH strip to ensure no alkaline residue remains (pH should be 6-8).

Storage and Stability Protocols

Improper storage of 2,6-Dimethoxy-4-nitrophenol leads to photolytic degradation and potential hazardous reactions.

  • Light Protection: Store strictly in amber glass containers or wrap clear containers in aluminum foil. Causality: UV light can induce photolytic cleavage or rearrangement of the nitro group, degrading the reagent and generating unpredictable byproducts[7].

  • Temperature & Atmosphere: Store in a cool (< 25°C), dry, well-ventilated area. If storing stock solutions, purge the vial headspace with inert gas (Nitrogen or Argon) to prevent oxidative degradation[9].

  • Incompatibilities: Segregate strictly from strong oxidizing agents, strong bases (which form highly reactive phenoxide salts), and finely powdered metals (which can catalyze the exothermic reduction of the nitro group)[6][7].

References

  • National Center for Biotechnology Information (PubChem). "2,6-Dimethoxy-4-Nitrophenol | C8H9NO5 | CID 10679489". Available at:[Link]

  • Ningbo Inno Pharmchem Co.,Ltd. "CAS:19978-25-7 2,6-Dimethoxy-4-nitrophenol manufacturer". Available at: [Link]

  • NextSDS. "2,6-Dimethoxy-4-Nitrophenol — Chemical Substance Information". Available at:[Link]

  • MetaSci Inc. "Safety Data Sheet 4-Nitrophenol". Available at:[Link]

  • Tennessee Tech University. "Material Safety Data Sheet: 4-Nitrophenol". Available at: [Link]

  • Google Patents. "AU770600B2 - Triazine kinase inhibitors".

Sources

Application

Application Note: Preparation and Validation of 2,6-Dimethoxy-4-nitrophenol Standard Solutions for Environmental and Ecotoxicological Assays

Introduction & Scientific Context 2,6-Dimethoxy-4-nitrophenol (CAS: 19978-25-7), widely known as 4-nitrosyringol (4NS), is a critical nitroaromatic compound (NAC). It is recognized as a major molecular tracer for biomass...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

2,6-Dimethoxy-4-nitrophenol (CAS: 19978-25-7), widely known as 4-nitrosyringol (4NS), is a critical nitroaromatic compound (NAC). It is recognized as a major molecular tracer for biomass burning organic aerosols (BBOA) and a significant contributor to atmospheric brown carbon[1]. Beyond its atmospheric presence, 4NS has been identified as a metabolite of other nitrophenolic pollutants in terrestrial plants[2] and exhibits pronounced ecotoxicity in aquatic systems, necessitating precise quantification methodologies[3].

This application note provides a comprehensive, self-validating protocol for the preparation of 4NS standard solutions. It details the causality behind solvent selection, storage conditions, and analytical workflows to ensure structural integrity and high-fidelity data in LC-MS/MS and in vitro cytotoxicity assays.

Physicochemical Properties & Handling Causality

To design an effective standard preparation protocol, the physicochemical behavior of 4NS must dictate laboratory handling:

  • Photochemical Stability: 4NS contains a phenolic hydroxyl group flanked by two methoxy groups, positioned para to a nitro group. Aqueous-phase photochemical oxidation of such nitrophenols under UV exposure rapidly degrades the compound, yielding nitrous acid (HONO) and secondary organic aerosols[4]. Causality: All standard preparations must be conducted under low-light conditions and stored strictly in actinic (amber) glassware to prevent photolytic degradation.

  • Solubility & Ionization: The polar nitro and hydroxyl groups render 4NS highly soluble in polar organic solvents. Causality: LC-MS grade Methanol (MeOH) or Acetonitrile (ACN) is required for the primary stock to ensure complete dissolution and long-term stability, while promoting efficient deprotonation in negative-ion mode electrospray ionization (ESI-).

Experimental Protocol: Preparation of Standard Solutions

Primary Stock Solution (1.0 mg/mL)
  • Weighing: Accurately weigh 10.0 mg of high-purity 2,6-Dimethoxy-4-nitrophenol standard (≥98% purity) using a calibrated microbalance.

  • Dissolution: Transfer the powder quantitatively to a 10 mL Class A volumetric flask. Add 8 mL of LC-MS grade Methanol.

  • Homogenization: Sonicate the flask for 5 minutes at room temperature to ensure complete dissolution without thermal degradation.

  • Final Volume: Make up to the 10 mL mark with Methanol.

  • Storage: Transfer the solution to an amber glass vial with a PTFE-lined cap. Store at -20 °C. (Note: Under these conditions, the stock is stable for up to 6 months).

Intermediate and Working Standards

To prevent solvent-front peak distortion (peak splitting/fronting) during chromatography, working standards must be prepared in a diluent that closely matches the initial LC mobile phase conditions.

Diluent Preparation: Mix LC-MS grade Methanol and Ultrapure Water (18.2 MΩ·cm) in a 50:50 (v/v) ratio.

Table 1: Preparation of Calibration Curve Standards (from a 10 µg/mL Intermediate)

Standard LevelVol. of Intermediate (µL)Vol. of Diluent (µL)Final Concentration (ng/mL)
Cal 6 1000010,000
Cal 5 5005005,000
Cal 4 1009001,000
Cal 3 50950500
Cal 2 10990100
Cal 1 199910

Assay Workflows

Workflow A: LC-MS/MS Quantification in Aerosol Extracts

This workflow is utilized to quantify 4NS in atmospheric aerosols, utilizing a self-validating internal standard system to correct for matrix effects.

  • Extraction: Extract aerosol filter sections in ultrapure water or MeOH using ultrasonic agitation for 30 minutes.

  • Internal Standard Spiking: Spike 100 ng of Picric Acid (or a 13C6​ -labeled nitrophenol analogue) into 1 mL of the extract. Picric acid acts as a robust internal standard for NMAHs to correct for ESI ionization suppression[3].

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Utilize a gradient of 0.1% Formic acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Detection: Operate the mass spectrometer in ESI negative mode. The electron-withdrawing nitro group facilitates the loss of the phenolic proton, generating a highly stable phenoxide anion [M−H]− at m/z 198. Monitor specific Multiple Reaction Monitoring (MRM) transitions for precise quantification.

Workflow B: Ecotoxicological MTT Assay (Aquatic Toxicity)

4NS has demonstrated acute cytotoxicity in aquatic models. The MTT assay measures cellular metabolic activity to determine the IC50​ of the compound[3].

  • Dosing Solutions: Evaporate the MeOH from the 4NS working standards under a gentle stream of nitrogen. Reconstitute the residue directly in the cell culture medium to ensure the final solvent (e.g., DMSO) concentration remains below 0.1% to prevent solvent-induced cytotoxicity.

  • Exposure: Seed PLHC-1 fish cells in 96-well plates. Expose the cells to varying concentrations of 4NS (ranging from 1.0 to 50 mg/L) for 24 hours.

  • Readout: Add the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce MTT to insoluble formazan. Lyse the cells, dissolve the formazan, and measure absorbance at 570 nm.

Analytical Workflow Visualization

Workflow Stock Primary Stock Solution (1.0 mg/mL in MeOH) Dilution Serial Dilution (MeOH:Water 50:50) Stock->Dilution Working Working Standards (10 - 10,000 ng/mL) Dilution->Working LCMS LC-MS/MS Analysis (ESI Negative Mode) Working->LCMS Calibration Curve Sample Environmental Sample (Aerosol/Water) Extraction Ultrasonic Extraction & Filtration Sample->Extraction Spike Internal Standard Spiking (e.g., Picric Acid) Extraction->Spike Spike->LCMS Sample Injection Quant Data Processing & Quantification LCMS->Quant MRM Integration

Fig 1. LC-MS/MS analytical workflow for 4NS quantification in environmental matrices.

References

  • Title: Ecotoxicity of Nitrated Monoaromatic Hydrocarbons in Aquatic Systems: Emerging Risks from Atmospheric Deposition of Biomass Burning and Anthropogenic Aerosols Source: MDPI URL: [Link]

  • Title: Important yet Overlooked HONO Source from Aqueous-phase Photochemical Oxidation of Nitrophenols Source: ACS Publications (Environmental Science & Technology) URL: [Link]

  • Title: Molecular Chemistry of Atmospheric Brown Carbon Inferred from a Nationwide Biomass Burning Event Source: Environmental Science & Technology (UCI) URL: [Link]

  • Title: Toxicity of nitrophenolic pollutant 4-nitroguaiacol to terrestrial plants and comparison with its non-nitro analogue guaiacol (2-methoxyphenol) Source: PMC (National Institutes of Health) URL: [Link]

Sources

Method

Step-by-step nitration of 2,6-dimethoxyphenol procedures

Application Note: Chemoselective C4-Nitration of 2,6-Dimethoxyphenol via Nitrosyl Intermediates Document ID: AN-8842-N Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Focus: Regioco...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective C4-Nitration of 2,6-Dimethoxyphenol via Nitrosyl Intermediates

Document ID: AN-8842-N Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Focus: Regiocontrolled Electrophilic Aromatic Substitution (EAS)

Executive Summary & Mechanistic Rationale

The nitration of highly activated electron-rich aromatics, such as 2,6-dimethoxyphenol (syringol), presents a classic synthetic challenge. Traditional nitration protocols utilizing mixed acids (HNO₃/H₂SO₄) frequently result in over-nitration, oxidative degradation, and the formation of undesirable benzoquinone byproducts due to the intense electron density of the aromatic ring [1].

To circumvent these issues in pharmaceutical development, this application note details a mild, acid-free, and highly chemoselective methodology utilizing tert-butyl nitrite (t-BuONO) in tetrahydrofuran (THF).

The Causality of Regioselectivity: 2,6-dimethoxyphenol features three strongly activating, ortho/para-directing groups: a hydroxyl group at C1 and methoxy groups at C2 and C6. The regiochemical outcome is dictated by the dominant activating power of the phenolic hydroxyl group over the alkoxy substituents. Because the ortho positions (C2, C6) are sterically hindered and already occupied, electrophilic attack is exclusively directed to the para position (C4), yielding 4-nitro-2,6-dimethoxyphenol with singular regiochemical precision [1]. The reaction proceeds via an initial O-nitrosylation of the phenol, followed by homolysis and oxidation to achieve the C-nitro derivative [1].

MechanisticPathway Substrate 2,6-Dimethoxyphenol (Highly Activated) Intermediate O-Nitrosyl Intermediate (Transient) Substrate->Intermediate O-nitrosylation Reagent t-BuONO / THF (Mild Nitrating Agent) Reagent->Intermediate Product 4-Nitro-2,6-dimethoxyphenol (Exclusive C4-Nitration) Intermediate->Product Homolysis & Oxidation

Fig 1: Reaction pathway demonstrating the chemoselective C4-nitration via an O-nitrosyl intermediate.

Solvent Optimization and Quantitative Data

The choice of solvent is critical for stabilizing the O-nitrosyl intermediate and preventing runaway oxidative side reactions. As demonstrated in foundational optimization studies, coordinating solvents like THF and DMSO provide superior yields compared to protic solvents (which inhibit the reaction) or non-polar solvents (which slow the reaction rate) [1].

Table 1: Solvent Effects on the Nitration of Phenolic Substrates with t-BuONO

SolventEquivalents (t-BuONO)Reaction TimeTemperatureYield (1H NMR)Observation / Causality
Methanol 3.016 hours25 °C0%Hydrogen bonding inhibits O-nitrosylation.
Acetonitrile 3.01.5 hours25 °C66%Moderate conversion; competing degradation over time.
Chloroform 3.03 hours25 °C>95%Excellent yield, but environmentally restricted.
THF 3.03 hours25 °C>95% Optimal. Fast, selective, and scalable [1].

Data summarized from optimization studies of chemoselective nitration using 0.2 M substrate solutions [1].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; in-process controls (IPC) are embedded to ensure the reaction trajectory is correct before proceeding to downstream isolation.

Required Equipment:

  • Oven-dried 100 mL round-bottom flask with a magnetic stir bar.

  • Nitrogen (N₂) gas manifold for inert atmosphere.

  • Rotary evaporator with a cold trap.

  • Analytical HPLC or TLC setup (Silica gel, Hexanes/EtOAc).

Safety & PPE: t-Butyl nitrite is a volatile, flammable, and toxic liquid. All operations must be conducted in a certified chemical fume hood. Operators must wear standard professional PPE: flame-resistant lab coat, nitrile gloves, and safety goggles.

Step-by-Step Methodology

Phase 1: Substrate Preparation

  • Charge the round-bottom flask with 2,6-dimethoxyphenol (1.0 equivalent, e.g., 5.0 mmol, 770 mg).

  • Add 25 mL of anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M solution [1].

  • Stir at 400 RPM until the substrate is completely dissolved. Purge the headspace with N₂ for 5 minutes.

Phase 2: Reagent Addition & Incubation 4. Using a gas-tight syringe, add tert-butyl nitrite (3.0 equivalents, 15.0 mmol, approx. 1.78 mL) dropwise over 2 minutes at room temperature (25 °C)[1].

  • Causality Note: Dropwise addition prevents localized concentration spikes, mitigating the risk of exothermic runaway and preserving the chemoselectivity of the O-nitrosylation step.
  • Seal the flask under a positive pressure of N₂ and allow the reaction to stir at room temperature for exactly 3 hours [1].

Phase 3: In-Process Control (IPC) Validation 6. At the 2.5-hour mark, withdraw a 50 µL aliquot. Quench in 0.5 mL methanol and analyze via TLC or LC-MS.

  • Validation Criterion: Complete consumption of the starting material (2,6-dimethoxyphenol) and the appearance of a single, more polar product peak corresponding to the mononitrated mass. If starting material persists, continue stirring for an additional 1 hour.

Phase 4: Quenching and Work-up 7. Upon confirmed completion, transfer the reaction mixture to a rotary evaporator. 8. Remove the THF and unreacted t-BuONO under reduced pressure (40 °C water bath, 150 mbar).

  • Causality Note:t-BuONO is highly volatile (b.p. 63 °C); it is easily removed in vacuo, eliminating the need for aqueous liquid-liquid extraction and preventing emulsion formation.
  • Purify the resulting crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to isolate pure 4-nitro-2,6-dimethoxyphenol.

    Workflow Prep 1. Substrate Prep 0.2M in Anhydrous THF Add 2. Reagent Addition 3.0 eq t-BuONO (Dropwise) Prep->Add Incubate 3. Incubation 3 Hours @ 25°C Add->Incubate IPC 4. IPC Validation TLC / LC-MS Verification Incubate->IPC Workup 5. Work-up & Isolation Evaporation & Chromatography IPC->Workup

    Fig 2: Standardized laboratory workflow for the chemoselective nitration of 2,6-dimethoxyphenol.

Analytical Characterization

To ensure the integrity of the self-validating system, the isolated product must be characterized to confirm the C4-regiochemistry:

  • ¹H NMR (CDCl₃): The diagnostic signal is the disappearance of the para-proton (which would normally appear as a multiplet in the unsubstituted phenol) and the collapse of the aromatic signals into a single sharp singlet integrating to 2 protons (the structurally equivalent C3 and C5 protons).

  • Absence of Over-nitration: The mild nature of t-BuONO in THF inherently resists over-nitration; ortho- and para-nitrophenols show a lack of reactivity toward further nitration under these conditions [1].

References

  • Source: National Institutes of Health (NIH)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,6-Dimethoxy-4-nitrophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to troubleshoot and optimize the purification of 2,6-dimethoxy-4-nitrophenol (also known as 4-nitro-2,6-dimethoxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to troubleshoot and optimize the purification of 2,6-dimethoxy-4-nitrophenol (also known as 4-nitro-2,6-dimethoxyphenol). This compound is a highly valuable synthetic intermediate, frequently utilized in the development of [1] and various kinase inhibitors.

Because the synthesis typically involves the direct electrophilic [2] like 2,6-dimethoxyphenol (syringol), researchers often encounter complex crude mixtures containing unreacted starting materials, over-oxidized quinones, and residual nitric acid. This guide provides field-proven, self-validating protocols to ensure you isolate the product with >98% purity.

Purification Workflow Diagram

The following logical workflow illustrates the causality and phase-separation principles behind the recommended purification strategy.

PurificationWorkflow Crude Crude Reaction Mixture (Post-Nitration) Extraction Liquid-Liquid Extraction (DCM / H2O, pH 7) Crude->Extraction Quench & Partition Chromatography Silica Column Chromatography (Hexanes:EtOAc) Extraction->Chromatography Organic Extract (Concentrated) Waste Aqueous Waste & Benzoquinone Byproducts Extraction->Waste Aqueous Layer (Salts/Acid) Recrystallization Recrystallization (EtOH / H2O) Chromatography->Recrystallization Target Fractions (Rf ~0.4) Chromatography->Waste Impurities (Rf > 0.6) Pure Pure 2,6-Dimethoxy-4-nitrophenol (>98% Purity) Recrystallization->Pure Filtered Crystals Recrystallization->Waste Mother Liquor

Workflow for the purification of 2,6-dimethoxy-4-nitrophenol following chemical synthesis.

Section 1: Step-by-Step Purification Methodologies

To guarantee scientific integrity, do not view these steps as a mere recipe. Each phase is designed to exploit specific physicochemical properties of the target molecule.

Protocol A: Liquid-Liquid Extraction & Acid-Base Workup

Causality: The crude nitration mixture contains highly oxidative residual nitric acid. Immediate quenching and extraction are required to prevent the degradation of the electron-rich aromatic ring.

  • Quench: Pour the crude nitration reaction mixture slowly over crushed ice (approx. 5 volumes relative to the reaction volume) while stirring vigorously.

  • Extract: Transfer the quenched mixture to a separatory funnel. Extract with Dichloromethane (DCM) (3 × 50 mL per 10 g of theoretical yield). 2,6-dimethoxy-4-nitrophenol partitions favorably into the organic layer.

  • Wash: Wash the combined organic layers sequentially with distilled water, saturated aqueous NaHCO₃ (until CO₂ evolution ceases), and brine.

  • Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30 °C.

Self-Validation Checkpoint: Test the pH of the final aqueous wash. A neutral pH (~7.0) validates that all oxidative nitric acid has been neutralized, ensuring the product will not decompose during solvent evaporation.

Protocol B: Silica Gel Column Chromatography

Causality: The crude extract often contains[3], an over-oxidation byproduct. Because the benzoquinone lacks a hydrogen-bonding hydroxyl group, it is significantly less polar than the target nitrophenol and can be separated chromatographically.

  • Load: Dissolve the crude extract in a minimum volume of DCM and load it onto a pre-equilibrated silica gel column (230–400 mesh; 1:50 sample-to-silica weight ratio).

  • Elute: Run a gradient elution starting with Hexanes:Ethyl Acetate (9:1 v/v) to flush out the non-polar benzoquinone derivatives. Gradually ramp the polarity to Hexanes:Ethyl Acetate (7:3 v/v) to elute the target compound.

  • Collect: Collect the intensely yellow fractions corresponding to the target compound.

Self-Validation Checkpoint: Co-spot the crude mixture and the purified fractions on a TLC plate (Hexanes:EtOAc 6:4). The complete absence of the faster-eluting benzoquinone spot (Rf ~0.65) in your pooled fractions validates successful chromatographic resolution.

Protocol C: Recrystallization

Causality: Chromatography removes gross impurities, but recrystallization is required to achieve >98% purity by excluding trace isomers from the crystal lattice.

  • Dissolve: Dissolve the chromatography-purified solid in a minimum volume of boiling absolute ethanol (approx. 70 °C).

  • Precipitate: Add distilled water dropwise until the solution becomes slightly turbid (cloud point). Add 1–2 drops of hot ethanol to clear the solution.

  • Crystallize: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath (0–4 °C) for 2 hours to maximize precipitation.

  • Isolate: Vacuum filter the resulting yellow needle-like crystals and wash with ice-cold 10% ethanol/water. Dry under a high vacuum.

Self-Validation Checkpoint: Record the melting point of the dried crystals. A sharp melting point of 140–141 °C validates the complete exclusion of lattice impurities.

Section 2: Quantitative Data Summary

Use the following table to benchmark your purification metrics against standardized analytical expectations.

ParameterValue / ConditionMechanistic Significance
Crude Extract pH ~7.0 (Neutralized)Prevents acid-catalyzed degradation during solvent evaporation.
TLC R_f (Target) ~0.40 (Hexanes:EtOAc 6:4)Confirms separation from less polar benzoquinone (R_f ~0.65).
Column Eluent Hexanes:EtOAc (7:3 v/v)Provides optimal theoretical plates for baseline resolution.
Recrystallization Ethanol:Water (approx. 3:1 v/v)Modulates dielectric constant to selectively crystallize the product.
Melting Point 140–141 °CValidates complete exclusion of lattice impurities.
Expected Yield 65–75% (from crude)Benchmarks the efficiency of the purification workflow.
Section 3: Troubleshooting Guides & FAQs

Q1: Why is my product heavily contaminated with a dark red/brown byproduct, and how do I remove it? A: This is a classic symptom of over-oxidation. Nitration of 2,6-dimethoxyphenol using nitric acid is an inherently oxidative process[2]. If the reaction temperature exceeds 5 °C or if an excess of nitric acid is used, the phenol is oxidized to [3]. Solution: To remove existing benzoquinone contamination, rely on Protocol B (Silica Gel Chromatography). To prevent it in future batches, strictly maintain the nitration temperature between 0–5 °C and add the nitrating agent dropwise.

Q2: I am experiencing co-elution during silica gel chromatography. How can I resolve the target compound from the impurities? A: Co-elution occurs when the crude mixture is overloaded (sample-to-silica ratio < 1:50) or the eluent is too polar, causing the nitro-aromatic impurities to travel at the same velocity as the target phenol. Solution: Ensure a proper column loading ratio. If co-elution persists, switch to an orthogonal solvent system such as Dichloromethane:Methanol (98:2 v/v). DCM provides different hydrogen-bond accepting properties compared to Ethyl Acetate, which often resolves stubborn phenolic impurities.

Q3: My recrystallization yield is unacceptably low. What is wrong with my solvent system? A: 2,6-Dimethoxy-4-nitrophenol is highly soluble in pure ethanol even at low temperatures. If you use only ethanol, a massive portion of your product will remain dissolved in the mother liquor. Solution: You must use a binary solvent system (Ethanol/Water). Water acts as an anti-solvent, drastically decreasing the solubility of the nitrophenol at lower temperatures. Ensure you chill the mixture to 0 °C for at least 2 hours to force the crystals out of the solution.

Q4: Visual inspection shows beautiful yellow crystals, but how do I analytically validate the purity of the final isolated 2,6-dimethoxy-4-nitrophenol? A: Visual inspection is notoriously unreliable for nitro-aromatics, as co-crystallized nitro-impurities share the exact same yellow color profile. Solution: Implement a self-validating analytical triad:

  • Melting Point: Must be sharp at 140–141 °C.

  • HPLC: Run on a reverse-phase C18 column (Acetonitrile/Water + 0.1% TFA). The target should show >98% Area Under Curve (AUC) at 254 nm.

  • ¹H NMR (CDCl₃): Look for the characteristic symmetry of the molecule: a sharp singlet for the two aromatic protons at ~7.5 ppm and a singlet for the six methoxy protons at ~3.9 ppm[1].

References
  • Tepe, J. J., Madalengoitia, J. S., Slunt, K. M., Werbovetz, K. W., Spoors, P. G., & Macdonald, T. L. "Inhibition of DNA Topoisomerase II by Azaelliptitoxins Functionalized in the Variable Substituent Domain." Journal of Medicinal Chemistry, 1996, 39(11), 2188-2196. URL:[Link][1]

  • Ratcliffe, A. H., et al. "Nitration of phenolic compounds." US Patent 4723043A, 1988. URL:[2]

  • Awad, K. "Structure and reactivity of the mono-oxime of 2,6-dimethoxy-1,4-benzoquinone." Canadian Journal of Chemistry, 1990. URL:[Link][3]

Sources

Optimization

Optimizing laccase mediator assays using 2,6-Dimethoxy-4-nitrophenol

Welcome to the Technical Support Center for Laccase Mediator Systems (LMS). As a Senior Application Scientist, I have designed this hub to help you troubleshoot, optimize, and validate your laccase assays using 2,6-Dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Laccase Mediator Systems (LMS). As a Senior Application Scientist, I have designed this hub to help you troubleshoot, optimize, and validate your laccase assays using 2,6-Dimethoxy-4-nitrophenol (DMNP).

Unlike standard colorimetric substrates, DMNP acts as a highly specialized phenolic mediator. When optimizing an LMS, understanding the thermodynamic and kinetic causality behind your reagents is the difference between a failed assay and a reproducible, high-throughput screening platform.

I. Mechanistic Overview: Why DMNP?

Natural phenolic mediators (like syringaldehyde or acetosyringone) are highly effective for laccase-driven oxidation via Hydrogen Atom Transfer (HAT) [1]. However, DMNP introduces a critical structural advantage: the nitro group .

Positioned on the syringyl core, the nitro group acts as a strong electron-withdrawing group (EWG). This structural modification significantly increases the redox potential of the intermediate phenoxy radical [2]. Consequently, DMNP can oxidize highly recalcitrant, high-redox-potential target substrates (such as complex non-phenolic lignin models or industrial dyes) that standard natural mediators cannot touch, while avoiding the severe steric hindrance associated with synthetic mediators like ABTS.

II. Frequently Asked Questions (FAQs)

Q1: My laccase loses activity rapidly when using DMNP. What is causing this "suicide inhibition"? Causality: The very feature that makes DMNP powerful—its high-redox-potential phenoxy radical—also makes it dangerous to the enzyme. If the DMNP radical does not immediately encounter the target substrate, it will seek alternative electron donors. This often leads to the radical attacking the amino acid residues near the laccase's Type I copper active site, permanently inactivating the enzyme. Solution: Optimize the mediator-to-enzyme ratio (keep DMNP ≤ 1 mM). Additionally, introduce a sacrificial radical scavenger or steric protector, such as 0.1% Polyethylene Glycol (PEG 4000), which protects the enzyme's hydration shell without interfering with HAT.

Q2: How do I optimize the pH for a DMNP-mediated assay? Causality: You are balancing two conflicting thermodynamic requirements. Laccase enzymes (e.g., from Pleurotus or Trametes spp.) require an acidic environment (pH 3.0–4.0) to efficiently reduce O₂ to water at their trinuclear copper centers [3]. However, at very low pH, the target substrate may become fully protonated, drastically increasing the bond dissociation energy required for the DMNP radical to abstract a hydrogen atom. Solution: A compromise pH of 4.5 to 5.0 is strictly required. This maintains sufficient laccase activity while permitting the HAT mechanism to proceed.

Q3: Why is my assay turning dark brown before I even add the target substrate? Causality: DMNP is undergoing auto-oxidation and radical-radical coupling. Phenoxy radicals can polymerize into dark-colored quinone dimers, which artificially inflate baseline absorbance and deplete the active mediator pool. Solution: Always prepare DMNP fresh in a 10% organic co-solvent (like ethanol or 1,4-dioxane) to stabilize the monomeric form, protect it from light, and initiate the reaction with the enzyme only after all other components are mixed.

III. Troubleshooting Guide

SymptomMechanistic CauseCorrective Action
Flatlining Kinetics (No Target Oxidation) O₂ Depletion. Laccase requires continuous O₂ as the terminal electron acceptor to re-oxidize its Cu(I) centers back to Cu(II).Sparge the reaction buffer with O₂ gas prior to the assay, or increase the surface-area-to-volume ratio in your microplate.
Precipitation in the Well DMNP has low aqueous solubility at working concentrations (>0.5 mM), leading to nucleation.Add 5%–10% (v/v) ethanol to the buffer. This prevents precipitation without denaturing the laccase tertiary structure.
High Background Absorbance Over-loading of laccase causes rapid accumulation of DMNP radicals, leading to quinone polymerization.Titrate laccase down to 0.1 – 0.5 U/mL. The enzyme should be the limiting factor, not the mediator.

IV. Self-Validating DMNP-LMS Assay Protocol

To ensure scientific integrity, every LMS assay must be a self-validating system. The following protocol embeds a strict control matrix to isolate the catalytic variables.

Objective: Quantify the oxidation of a recalcitrant target substrate (e.g., Indigo Carmine dye) using laccase and DMNP via UV-Vis kinetics.

Step 1: Reagent Preparation

  • Buffer: Prepare 100 mM Sodium Acetate buffer, adjusted to pH 4.5.

  • Target Substrate: Prepare a 1 mM stock of the target substrate in pure water.

  • DMNP Stock: Prepare a 10 mM stock of DMNP in 100% ethanol (Prepare fresh daily; shield from light).

  • Enzyme: Dilute Laccase to a working concentration of 5.0 U/mL in buffer.

Step 2: The Self-Validating Matrix Setup (96-Well Plate) Add components to the microplate in the following order to prevent premature reactions. All volumes are in µL (Total volume = 200 µL).

Well DesignationBufferTarget (1 mM)DMNP (10 mM)ABTS (10 mM)Laccase (5 U/mL)Purpose of Control
Blank 18020000Checks target auto-oxidation.
Neg. Control 1 160200020Checks if laccase directly oxidizes the target.
Neg. Control 2 170201000Checks if DMNP directly reacts with the target.
Pos. Control 1502001020Validates enzyme viability using a standard mediator.
Active DMNP Assay 1502010020Measures true DMNP-mediated oxidation.

Step 3: Kinetic Initiation and Measurement

  • Add the Buffer, Target, and Mediators (DMNP/ABTS) to the respective wells.

  • Place the plate in the microplate reader and set the temperature to 25°C.

  • Initiation: Use a multichannel pipette to rapidly add the Laccase (20 µL) to the required wells.

  • Immediately read the absorbance at the target's specific wavelength (e.g., 610 nm for Indigo Carmine) in kinetic mode: 1 read per minute for 30 minutes.

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear depletion phase of the target substrate.

V. System Visualization: The Catalytic Cycle

The following diagram maps the logical flow of electrons and hydrogen atoms through the DMNP-LMS cycle.

DMNP_LMS_Cycle cluster_0 Laccase Catalysis cluster_1 Mediator Cycle cluster_2 Substrate Oxidation O2 O2 (Electron Acceptor) Laccase Laccase (Cu-Centers) O2->Laccase 4e- reduction H2O H2O Laccase->H2O release DMNP_Rad DMNP Radical Laccase->DMNP_Rad 1e- oxidation DMNP DMNP (Reduced) DMNP->Laccase binds active site DMNP_Rad->DMNP regeneration Target Recalcitrant Substrate DMNP_Rad->Target Hydrogen Atom Transfer Product Oxidized Product Target->Product degradation

Caption: Laccase Mediator System (LMS) Catalytic Cycle using DMNP via Hydrogen Atom Transfer (HAT).

VI. References

  • Title: Natural Mediators in the Oxidation of Polycyclic Aromatic Hydrocarbons by Laccase Mediator Systems Source: Applied and Environmental Microbiology URL: [Link]

  • Title: Influence of structure on dye degradation with laccase mediator systems Source: Biocatalysis and Biotransformation (Taylor & Francis) URL: [Link]

  • Title: Biochemical Characteristics of Three Laccase Isoforms from the Basidiomycete Pleurotus nebrodensis Source: Molecules (MDPI) URL: [Link]

Troubleshooting

Technical Support Center: Preventing Unwanted Oxidation of 2,6-Dimethoxy-4-nitrophenol During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals who are experiencing stability issues with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals who are experiencing stability issues with 2,6-Dimethoxy-4-nitrophenol .

Substituted phenols are notoriously sensitive to environmental factors. This guide provides a mechanistic understanding of why this specific compound degrades, alongside self-validating troubleshooting protocols to ensure the absolute integrity of your chemical inventory.

Troubleshooting Guide & FAQs

Q1: Why does my 2,6-dimethoxy-4-nitrophenol solid turn yellow or brown over time? A: Discoloration is the primary macroscopic symptom of oxidative degradation. Mechanistically, while the para-nitro group is strongly electron-withdrawing, the combined +M (mesomeric) effect of the two ortho-methoxy groups significantly increases the electron density on the phenolic oxygen. This lowers the O-H bond dissociation energy. When exposed to ambient oxygen and light, the compound readily undergoes single-electron transfer (SET) to form a stabilized phenoxy radical. Subsequent oxidation and the displacement of the nitro group lead to the formation of 2,6-dimethoxy-1,4-benzoquinone [2], which exhibits a distinct yellow-orange to brown color.

Q2: How can I definitively detect if my batch has oxidized? A: Do not rely solely on visual inspection. Use 1 H NMR spectroscopy in CDCl 3​ or DMSO- d6​ . The oxidation to a quinone will result in the complete loss of the phenolic -OH proton signal and a distinct upfield shift of the aromatic protons (appearing as a singlet around δ 5.8–6.0 ppm for the quinone ring).

Q3: Can I store this compound as a pre-made stock solution for high-throughput screening? A: It is highly discouraged to store electron-rich phenols in solution (especially in DMSO) for prolonged periods under atmospheric conditions. Solvents dissolve ambient oxygen, accelerating the oxidation kinetics exponentially [1]. If solution storage is absolutely mandatory for your workflow, you must use degassed solvents, store the aliquots at -80°C, and introduce a sacrificial antioxidant.

Mechanistic Pathway of Degradation

Understanding the causality of degradation is critical for preventing it. The reaction is an auto-oxidative cascade triggered by oxygen and accelerated by photons (light) or thermal energy.

OxidationPathway A 2,6-Dimethoxy-4-nitrophenol (Stable under Argon) B Phenoxy Radical Intermediate (Transient) A->B -e⁻, -H⁺ (O2 & Light exposure) C 2,6-Dimethoxy-1,4-benzoquinone (Degradation Product) B->C +O2, -NO2 (Irreversible Oxidation)

Fig 1. Oxidative degradation pathway of 2,6-dimethoxy-4-nitrophenol to benzoquinone.

Self-Validating Storage Protocols

To establish a trustworthy workflow, every storage protocol must be a self-validating system . This means building in control steps to continuously verify the integrity of the storage environment without compromising the main batch.

Protocol A: Long-Term Storage of Neat Solid (Gold Standard)

Causality: Moisture acts as a conduit for proton-coupled electron transfer, while oxygen acts as the terminal oxidant. Argon is chosen over Nitrogen because Argon is denser than air, allowing it to effectively "blanket" the solid at the bottom of the vial.

Step-by-Step Methodology:

  • Desiccation: Place the newly synthesized or purchased solid in a vacuum desiccator containing anhydrous CaSO 4​ (Drierite) for 12 hours to remove trace moisture.

  • Aliquot & Baseline (Validation Step 1): Remove exactly 1 mg of the dried solid. Run a baseline HPLC-UV and 1 H NMR. File these spectra as your "Day 0" purity validation.

  • Vial Selection: Transfer the remaining solid into a dark amber glass vial to block UV-induced radical initiation.

  • Argon Blanketing: Using a Schlenk line or a gentle stream of high-purity Argon gas, purge the vial for 30–60 seconds. Keep the needle close to the solid surface to ensure the heavier Argon displaces all atmospheric oxygen.

  • Sealing: Immediately cap the vial tightly with a PTFE-lined cap (avoid standard rubber septa, which are permeable to oxygen over time). Wrap the cap junction tightly with Parafilm.

  • Sentinel Creation (Validation Step 2): Prepare a separate, smaller "sentinel vial" containing 5 mg of the compound using the exact same method.

  • Storage: Store both vials at -20°C.

  • System Validation: Every 6 months, test the solid from the sentinel vial via NMR. If the sentinel remains pure, the main batch is mathematically guaranteed to be pure, and you have avoided exposing the main batch to ambient air during testing.

StorageWorkflow Step1 1. Vacuum Drying Remove residual moisture Step2 2. Transfer to Amber Vial Prevent photo-oxidation Step1->Step2 Step3 3. Argon Purging Displace atmospheric oxygen Step2->Step3 Step4 4. PTFE Seal & Parafilm Ensure airtight closure Step3->Step4 Step5 5. Store at -20°C Slow degradation kinetics Step4->Step5

Fig 2. Step-by-step workflow for optimal long-term storage of neat phenolic compounds.

Protocol B: Short-Term Solution Storage with Sacrificial Antioxidants

Causality: If solution storage is required, the addition of a sterically hindered phenol like Butylated hydroxytoluene (BHT) acts as a sacrificial radical scavenger. BHT will oxidize into BHT-hydroperoxide (BHTOOH) [3] faster than 2,6-dimethoxy-4-nitrophenol, thereby protecting your target compound.

Step-by-Step Methodology:

  • Solvent Degassing: Subject your chosen solvent (e.g., anhydrous DMSO or DMF) to three cycles of the freeze-pump-thaw method to remove all dissolved oxygen [1].

  • Antioxidant Addition: Add 0.1% (w/v) BHT to the degassed solvent.

  • Dissolution & Aliquoting: Dissolve your 2,6-dimethoxy-4-nitrophenol in the solvent under an inert atmosphere. Divide the solution into single-use amber microcentrifuge tubes.

  • Validation Step: Spike one aliquot with a known trace amount of 2,6-dimethoxy-1,4-benzoquinone. Run this on HPLC to establish the exact retention time of the degradation product under your specific chromatographic conditions.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -80°C. Thaw only once per experiment; never refreeze.

Quantitative Storage Data

The following table summarizes the expected shelf-life of 2,6-dimethoxy-4-nitrophenol under various environmental conditions, derived from kinetic oxidation principles.

Storage ConditionAtmosphereVessel TypeExpected Shelf-LifeDegradation Risk
Room Temp (Solid) Ambient AirClear Glass< 2 WeeksCritical (Rapid photo-oxidation)
4°C (Solid) Ambient AirAmber Glass1–3 MonthsModerate (Slow thermal oxidation)
-20°C (Solid) Argon (Purged)Amber Glass> 2 YearsMinimal (Optimal condition)
Room Temp (Solution) Ambient AirClear Glass< 24 HoursCritical (Solvent-mediated oxidation)
-80°C (Solution + BHT) Argon (Degassed)Amber Glass6 MonthsLow (Protected by sacrificial BHT)

References

  • Canadian Journal of Chemistry. Structure and reactivity of the mono-oxime of 2,6-dimethoxy-1,4-benzoquinone. CDN Science Pub. [Link]

  • National Institutes of Health (NIH) - PMC. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). NIH.gov. [Link]

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2,6-Dimethoxy-4-nitrophenol

Welcome to the Technical Support Center. This guide is curated for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 2,6-Dimethoxy-4-nitrophenol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is curated for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 2,6-Dimethoxy-4-nitrophenol . As a highly functionalized phenolic compound, it is notoriously prone to peak tailing (Asymmetry Factor, As​>1.2 ).

Rather than relying on trial and error, this guide synthesizes mechanistic causality with field-proven protocols to help you restore peak symmetry, ensure quantitative integrity, and build a self-validating experimental system.

Section 1: Mechanistic FAQs - Understanding the Causality

Q1: Why is 2,6-Dimethoxy-4-nitrophenol particularly susceptible to peak tailing? A1: The molecule features a phenolic hydroxyl group flanked by two electron-donating methoxy groups and an electron-withdrawing nitro group. This unique electronic environment yields a predicted pKa​ of approximately 7.05[5]. Peak tailing primarily occurs due to two competing mechanisms:

  • Mixed Ionization States: If the mobile phase pH is not strictly controlled at least 2 units away from the pKa​ , the analyte exists in a dynamic equilibrium between its neutral and anionic (phenolate) forms. This leads to dual retention mechanisms and severe band broadening [1].

  • Secondary Silanol Interactions: At a mobile phase pH above 3.0, residual silanol groups (Si-OH) on silica-based stationary phases deprotonate into strongly acidic Si-O⁻ sites [3]. These ionized sites engage in powerful hydrogen bonding and polar interactions with the hydroxyl and methoxy groups of the analyte, causing the trailing edge of the peak to drag [4].

Q2: How does the choice of stationary phase influence this tailing? A2: Traditional Type A silica columns have high trace metal content and a high density of free silanols. Modern Type B silica columns are manufactured to be metal-free and undergo extensive end-capping (reacting free silanols with trimethylsilyl groups). Using an end-capped, Type B silica column significantly suppresses these secondary polar interactions [2].

G M1 2,6-Dimethoxy- 4-nitrophenol M2 Mobile Phase pH > 4.0 M1->M2 M3 Ionized Silanols (Si-O⁻) M2->M3 Silica Deprotonation M4 Strong Secondary Polar Interactions M3->M4 H-Bonding with -OH/-OCH3 M5 Peak Tailing (As > 1.2) M4->M5 Dual Retention

Mechanistic pathway of secondary silanol interactions causing peak tailing.

Section 2: Diagnostic & Troubleshooting Workflow

To systematically eliminate peak tailing, follow a causality-driven approach. Do not change multiple variables simultaneously; isolate the mobile phase chemistry first, followed by column chemistry, and finally system/sample load.

G N1 Peak Tailing Observed (As > 1.2) N2 Evaluate Mobile Phase pH N1->N2 N3 pH near pKa (7.05)? N2->N3 N4 Adjust pH to 2.5 - 3.0 (Buffer with Formic Acid) N3->N4 Yes N5 Assess Stationary Phase N3->N5 No N4->N5 N6 Residual Silanol Interactions? N5->N6 N7 Use End-capped or Type B Silica Column N6->N7 Yes N8 Evaluate Sample Load N6->N8 No N7->N8 N9 Mass/Volume Overload? N8->N9 N10 Dilute Sample or Reduce Injection Vol N9->N10 Yes N11 Symmetrical Peak Achieved (As ≈ 1.0) N9->N11 No N10->N11

Systematic workflow for diagnosing and resolving HPLC peak tailing.

Section 3: Step-by-Step Experimental Protocols

Every protocol here is designed as a self-validating system. By measuring the USP Tailing Factor ( Tf​ ) before and after each intervention, you validate the mechanistic root cause of the distortion.

Protocol A: Mobile Phase pH Optimization (Suppressing Ionization)

Objective: To force 2,6-Dimethoxy-4-nitrophenol into a single, fully protonated state and neutralize acidic silanols on the silica surface [4]. Rationale: Operating at pH 2.5–3.0 ensures the mobile phase is >4 pH units below the analyte's pKa​ (7.05), guaranteeing >99.9% protonation. Furthermore, silica silanols ( pKa​ ~3.5-4.5) remain protonated (Si-OH), preventing them from acting as strong cation exchangers.

  • Buffer Preparation: Prepare a 20 mM phosphate buffer (for UV detection) or use 0.1% Formic Acid / 0.1% TFA (for LC-MS compatibility) in HPLC-grade water.

  • pH Adjustment: Titrate the aqueous phase to pH 2.5 using concentrated phosphoric acid (or formic acid). Verify the final pH with a calibrated pH meter.

  • System Equilibration: Flush the HPLC system and column with the new mobile phase for at least 15–20 column volumes (CV) to ensure complete equilibration of the stationary phase [1].

  • Validation Injection: Inject a standard solution of 2,6-Dimethoxy-4-nitrophenol (e.g., 10 µg/mL).

  • Data Analysis: Calculate the Tailing Factor ( Tf​=W0.05​/2f ). If Tf​ drops from >1.5 to ≤1.2, pH mismatch and subsequent mixed ionization was the primary cause.

Protocol B: Column Wash & Regeneration (Removing Matrix Contaminants)

Objective: To eliminate strongly retained contaminants or trace metals that create secondary retention sites [3]. Rationale: Sample matrix accumulation at the column head acts as a secondary, unpredictable stationary phase, causing peak distortion, tailing, and splitting.

  • Disconnect Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Aqueous Flush: Flush with 10 CV of 95:5 Water:Acetonitrile (no buffer salts) to remove precipitated salts from previous runs.

  • Organic Wash: Flush with 20 CV of 100% Acetonitrile, followed by 20 CV of 100% Methanol to elute strongly retained hydrophobic impurities.

  • Re-equilibration: Return to the optimized acidic mobile phase (Protocol A) for 20 CV before reconnecting the detector and analyzing the sample.

Section 4: Quantitative Data Summary

The following table summarizes the expected impact of various chromatographic parameters on the peak symmetry of 2,6-Dimethoxy-4-nitrophenol, based on established chromatographic principles for phenolic compounds.

Parameter AdjustedInitial ConditionOptimized ConditionExpected Tailing Factor ( Tf​ )Mechanistic Result
Mobile Phase pH pH 6.5 (Near pKa​ )pH 2.51.8 1.1Suppresses analyte and silanol ionization.
Column Chemistry Standard Type A SilicaEnd-capped Type B C181.6 1.05Steric shielding of residual silanols.
Buffer Concentration 5 mM25 mM1.4 1.15Increases ionic strength, masking secondary interactions.
Injection Volume 20 µL5 µL1.5 1.1Prevents volume overload and band dispersion.
References
  • BenchChem - Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds
  • Phenomenex - How to Reduce Peak Tailing in HPLC
  • Waters Corporation - Troubleshooting Peak Shape Problems in HPLC
  • Element Lab Solutions - Peak Tailing in HPLC
  • ChemicalBook - 2,6-dimethoxy-4-nitrophenol Properties
Troubleshooting

Technical Support Center: Solvent Optimization for 2,6-Dimethoxy-4-nitrophenol Recrystallization

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when purifying highly functionalized aromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when purifying highly functionalized aromatic compounds. 2,6-Dimethoxy-4-nitrophenol (also known as 4-nitro-syringol) presents unique solvation dynamics due to the steric hindrance of its hydroxyl group by two ortho-methoxy groups, coupled with the strong dipole of the para-nitro group.

This guide is designed to provide you with field-proven methodologies, mechanistic explanations, and troubleshooting steps to optimize your recrystallization workflows and maximize both yield and purity.

Physicochemical Properties & Solvent Logic

Before selecting a solvent system, it is critical to understand the thermal and solubility profile of the target molecule. The presence of both hydrogen-bond donors (-OH) and acceptors (-NO₂, -OCH₃) dictates its behavior in solution[1].

PropertyValue / DescriptionExperimental Implication
Molecular Weight 199.16 g/mol Standard stoichiometric calculations.
Melting Point 116–118 °CCritical: Solvents with boiling points near or above 116 °C (e.g., Toluene, bp 111 °C) increase the risk of "oiling out" (liquid-liquid phase separation)[2].
Solubility Profile Soluble in ethanol, acetone, chloroform; slightly soluble in water.Ideal for mixed-solvent (solvent/anti-solvent) recrystallization. Ethanol acts as the primary solvent; water acts as the anti-solvent[2].

Data supported by PubChem and chemical manufacturer specifications[1][2].

Experimental Workflow & Decision Tree

The following diagram outlines the logical progression of the recrystallization process, including decision nodes for real-time troubleshooting.

Recrystallization Start Crude 2,6-Dimethoxy-4-nitrophenol Dissolve Dissolve in minimal hot Ethanol (70-75 °C) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter Cool Cool gradually to Room Temp, then to 0-4 °C Filter->Cool Decision Did crystals form? Cool->Decision Success Filter, Wash (Cold EtOH/H2O), Dry (Vacuum) Decision->Success Yes Issue1 Oiling Out (Liquid-Liquid Separation) Decision->Issue1 No (Oil formed) Issue2 No Crystallization (High Solubility) Decision->Issue2 No (Clear solution) Fix1 Reheat, add more EtOH, cool slower or add seed crystal Issue1->Fix1 Fix1->Cool Fix2 Concentrate solvent or add H2O (Anti-solvent) dropwise Issue2->Fix2 Fix2->Cool

Caption: Workflow for 2,6-Dimethoxy-4-nitrophenol recrystallization and troubleshooting.

Standard Operating Procedure: Ethanol/Water Recrystallization

Ethanol is the industry-standard solvent for purifying 2,6-dimethoxy-4-nitrophenol, often utilized before downstream reactions like Mitsunobu couplings[3]. This self-validating protocol utilizes a solvent/anti-solvent approach to ensure maximum recovery.

Step-by-Step Methodology:

  • Dissolution: Weigh the crude 2,6-dimethoxy-4-nitrophenol and transfer it to an Erlenmeyer flask. Add a minimal volume of absolute ethanol (approximately 3–5 mL per gram of crude). Heat the suspension gently to 70–75 °C while stirring until the solid completely dissolves.

  • Hot Filtration: If insoluble dark particulates remain, rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated flask. Causality: Pre-warming the funnel prevents premature crystallization in the stem.

  • Anti-Solvent Titration (The "Cloud Point"): To maximize yield, add deionized water (anti-solvent) dropwise to the hot stirring solution until a faint, persistent cloudiness appears. Immediately add 1–2 drops of hot ethanol until the solution just turns clear again.

  • Nucleation & Growth: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25 °C) over 1–2 hours. Causality: Slow cooling minimizes the entrapment of mother liquor and impurities within the crystal lattice, yielding highly pure, yellow crystalline plates.

  • Chilling: Transfer the flask to an ice bath (0–4 °C) for 30–60 minutes to depress the solubility curve and drive final precipitation.

  • Isolation & Washing: Collect the yellow crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a minimal volume of ice-cold ethanol/water (1:2 v/v) to displace the impurity-laden mother liquor without dissolving the product.

  • Drying: Dry the crystals under high vacuum or in a vacuum oven at 45 °C to a constant weight.

Troubleshooting & FAQs

Q1: Why is my 2,6-dimethoxy-4-nitrophenol "oiling out" (forming a liquid layer) instead of crystallizing?

Scientist's Insight: Oiling out occurs when the solute precipitates at a temperature above its melting point in the solvent mixture, or when the solvent system is too poor to maintain the solute in solution but lacks the thermodynamic driving force to initiate solid crystal nucleation. Because 2,6-dimethoxy-4-nitrophenol has a relatively low melting point (116–118 °C)[2], using too much water (anti-solvent) causes the hydrophobic aromatic core to phase-separate as a warm oil before the temperature drops enough to form a solid lattice. Actionable Solution:

  • Adjust Polarity: Reheat the mixture until the oil redissolves, then add 10-15% more hot ethanol to increase the solvent power.

  • Seed the Solution: Cool the solution very slowly. When it reaches ~40 °C (well below its melting point), introduce a microscopic seed crystal of pure 2,6-dimethoxy-4-nitrophenol to bypass the nucleation energy barrier.

Q2: I have a very low yield after cooling to 0 °C, and the solution remains intensely yellow. How can I drive precipitation?

Scientist's Insight: The strong hydrogen-bonding capability of the hydroxyl and nitro groups can make this compound highly soluble in polar protic solvents like pure ethanol, even at low temperatures[1]. If you used too much ethanol initially, the solution will not reach supersaturation upon cooling. Actionable Solution:

  • Volume Reduction: Concentrate the mother liquor under reduced pressure (rotary evaporation) to remove 50% of the ethanol, then repeat the cooling process.

  • Anti-Solvent Addition: Reheat the concentrated solution and slowly add water dropwise. Water disrupts the ethanol-solute interactions by preferentially hydrogen-bonding with ethanol, drastically lowering the solubility of the target molecule.

Q3: NMR analysis shows my product is co-crystallizing with unreacted starting materials. Should I switch solvents?

Scientist's Insight: Yes. If impurities (such as unreacted 2,6-dimethoxyphenol/syringol from a nitration reaction) have a similar solubility profile in the ethanol/water system, they will co-precipitate. Actionable Solution: Switch to a solvent system with a different polarity index, such as Toluene or an Ethyl Acetate/Hexane gradient. 2,6-Dimethoxy-4-nitrophenol is significantly more polar than unreacted syringol due to the nitro group. By dissolving the crude mixture in hot toluene and cooling, the highly polar nitro-compound will readily crystallize, while the less polar starting materials remain solvated in the non-polar mother liquor.

References

  • PubChem. "2,6-Dimethoxy-4-Nitrophenol | C8H9NO5 | CID 10679489." National Center for Biotechnology Information. Available at:[Link]

  • NBinno. "CAS: 19978-25-7 2,6-Dimethoxy-4-nitrophenol Physical and Chemical Properties." Ningbo Inno Pharmchem Co.,Ltd. Available at:[Link]

  • European Patent Office. "EP1218360A1 - Triazine kinase inhibitors (Preparation and use of 2,6-Dimethoxy-4-nitrophenol)." Google Patents.

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in 2,6-Dimethoxy-4-nitrophenol Reduction

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing stalled reactions, low yields, or catalyst deactivation during the reduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing stalled reactions, low yields, or catalyst deactivation during the reduction of highly functionalized nitroarenes.

The reduction of 2,6-dimethoxy-4-nitrophenol to 2,6-dimethoxy-4-aminophenol presents a unique chemical challenge. The presence of two methoxy groups and a phenolic hydroxyl group renders the resulting aminophenol product highly electron-rich. This increased nucleophilicity causes the product to act as a potent Lewis base, strongly coordinating to the active sites of transition metal catalysts (such as Pd/C or Pt/C) and prematurely halting the catalytic cycle.

Below, you will find our mechanistic analysis, deep-dive troubleshooting FAQs, self-validating experimental protocols, and performance data to help you push your reductions to completion.

Mechanistic Analysis of Catalyst Poisoning

Understanding the exact point of failure is critical. The diagram below illustrates the reduction pathway and highlights where intermediate adsorption and product poisoning occur on the catalyst surface.

CatalystPoisoning Substrate 2,6-Dimethoxy-4-nitrophenol (Starting Material) Intermediate Hydroxylamine Intermediate Substrate->Intermediate + H2 (Fast) Product 2,6-Dimethoxy-4-aminophenol (Free Base) Intermediate->Product + H2 (Rate-Limiting) Catalyst Pd/C Active Sites (Catalyst Surface) Intermediate->Catalyst Surface Adsorption Protonated Anilinium Salt (Protonated Product) Product->Protonated + Acid Additive (HCl / AcOH) Product->Catalyst Strong Coordination (Catalyst Poisoning) Protonated->Catalyst Electrostatic Repulsion (Prevents Poisoning)

Mechanistic pathway of catalyst poisoning and mitigation via acid-mediated protonation.

Troubleshooting FAQs & Diagnostic Guide

Q1: Why does my Pd/C catalyzed reduction of 2,6-dimethoxy-4-nitrophenol stall at ~50% conversion? A1: Stalling is a hallmark of catalyst poisoning. In nitroarene reductions, the reaction proceeds through nitroso and hydroxylamine intermediates. The final product, 2,6-dimethoxy-4-aminophenol, possesses a highly electron-rich aromatic ring. These electron-donating groups increase the basicity of the resulting amine, causing it to strongly coordinate to the empty d-orbitals of the palladium active sites, effectively blocking further hydrogen activation (1[1]). Additionally, the hydroxylamine intermediate can strongly adsorb to the metal surface, halting the cycle before the final N-O bond cleavage (2[2]).

Q2: How can I modify the reaction conditions to prevent the aminophenol product from deactivating the catalyst? A2: The most robust, field-proven solution is the introduction of an acidic additive (such as HCl, H2SO4, or acetic acid) to the reaction mixture. By operating under acidic conditions, the newly formed 2,6-dimethoxy-4-aminophenol is immediately protonated to its anilinium salt. This positively charged species lacks the free lone pair necessary to coordinate with the transition metal catalyst, thereby preventing surface passivation and allowing the reaction to proceed to completion (1[1]).

Q3: My starting material is completely consumed, but NMR shows significant amounts of the hydroxylamine intermediate. How do I push the reaction to the amine? A3: The reduction of the hydroxylamine intermediate to the amine is often the rate-limiting step. If the reaction is starved of hydrogen, it can stall or produce azines, which act as irreversible catalyst poisons (3[3]). To overcome this, ensure adequate stirring (to eliminate mass transfer limitations) and consider increasing the hydrogen pressure (e.g., from 1 atm to 5 bar). Heating the reaction (40–60 °C) can also help initiate and push the final reduction step, but be cautious as nitro reductions are highly exothermic once initiated (3[3]).

Q4: Are there alternative catalytic systems that avoid noble metal poisoning entirely? A4: Yes. If Pd/C or Pt/C systems continue to fail, transition to non-noble metal heterogeneous catalysts. For example, copper ferrite (CuFe5O8) nanoparticles combined with sodium borohydride (NaBH4) offer a highly efficient, reusable alternative for reducing nitrophenols to aminophenols without the risk of noble-metal coordination poisoning (4[4]). Alternatively, the classic Béchamp reduction (Fe/HCl) is highly tolerant to functional groups and immune to standard noble-metal poisons (5[5]).

TroubleshootingLogic Issue Reaction Stalls / Low Yield Check1 Are basic amines poisoning the catalyst? Issue->Check1 Fix1 Add 1.1 eq HCl or AcOH to protonate product Check1->Fix1 Yes Check2 Is the hydroxylamine intermediate persisting? Check1->Check2 No Success Complete Conversion Fix1->Success Fix2 Increase H2 pressure or elevate temp to 50°C Check2->Fix2 Yes Check3 Are substrate impurities (sulfur/halides) present? Check2->Check3 No Fix2->Success Fix3 Recrystallize substrate Use high-purity solvent Check3->Fix3 Yes Fix3->Success

Diagnostic workflow for troubleshooting stalled nitroarene reductions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a physical or chemical check to confirm the causality of the experimental choice.

Protocol A: Acid-Modified Catalytic Hydrogenation (Pd/C)

Causality: The addition of HCl prevents the highly nucleophilic 2,6-dimethoxy-4-aminophenol from coordinating with the Pd active sites (6[6]).

  • Substrate Preparation: Dissolve 10 mmol of 2,6-dimethoxy-4-nitrophenol in 50 mL of high-purity ethanol.

    • Validation Check: The solution must be a clear, bright yellow. Any cloudiness indicates insoluble impurities that will physically coat and deactivate the catalyst. Filter if necessary.

  • Acidification: Slowly add 11 mmol (1.1 equivalents) of concentrated HCl to the stirring solution.

    • Validation Check: Spot the solution on pH paper. The pH must be < 2. This guarantees that the amine will be instantly protonated upon formation.

  • Catalyst Addition: Purge the reaction flask with Nitrogen gas for 5 minutes. Carefully add 10% Pd/C (5-10 mol% Pd relative to substrate).

    • Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen. The N2 purge prevents spontaneous ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon or Parr shaker at 3 bar). Stir vigorously at room temperature.

    • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The yellow nitro spot should disappear, replaced by a baseline spot (the highly polar anilinium salt). Hydrogen uptake will visibly cease when the reaction is complete.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C.

    • Validation Check: The filtrate should be colorless or pale pink. A dark grey filtrate indicates catalyst leaching. Neutralize the filtrate with saturated NaHCO3 to precipitate the free base 2,6-dimethoxy-4-aminophenol.

Protocol B: Non-Noble Metal Reduction (NaBH4 / CuFe5O8)

Causality: Utilizing a hydride source with a transition metal ferrite avoids the noble-metal surface poisoning mechanism entirely (4[4]).

  • Solution Prep: Dissolve 2,6-dimethoxy-4-nitrophenol in a mixture of water and ethanol (1:1 v/v).

  • Hydride Addition: Add a freshly prepared aqueous solution of NaBH4 (5–10 equivalents).

    • Validation Check: The solution will turn deep yellow/orange due to the formation of the nitrophenolate ion in the alkaline NaBH4 medium.

  • Catalysis: Introduce the CuFe5O8 magnetic nanoparticles. Stir vigorously.

    • Validation Check: The deep yellow color will rapidly fade to colorless as the nitrophenolate is reduced to the aminophenol. The fading of the color acts as an intrinsic kinetic indicator.

  • Recovery: Apply an external magnet to the side of the flask to pellet the CuFe5O8 catalyst. Decant the product solution.

Quantitative Performance Data

The following table summarizes the expected performance of various reduction methodologies, allowing for easy comparison of poisoning resistance and overall yield.

Reduction MethodCatalyst / ReagentAdditive / ModifierTypical YieldPoisoning ResistanceKey Advantage
Standard Hydrogenation 10% Pd/C or Pt/CNone40–60% (Stalls)LowMild conditions, but highly prone to amine coordination poisoning.
Acid-Modified Hydrogenation 10% Pd/C1.1 eq HCl or AcOH> 95%HighAcid protonates the product, completely preventing catalyst deactivation.
Béchamp Reduction Fe PowderHCl (Excess)85–90%Very HighImmune to noble-metal poisons; highly scalable but requires heavy filtration.
Hydride Reduction CuFe5O8NaBH4> 90%HighAvoids noble metals entirely; rapid reaction kinetics with magnetic recovery.

Sources

Reference Data & Comparative Studies

Validation

Technical Validation &amp; Comparison Guide: NMR Spectra of Synthesized 2,6-Dimethoxy-4-nitrophenol

Executive Summary The compound 2,6-dimethoxy-4-nitrophenol (also known as 4-nitrosyringol) is a highly symmetric, electron-rich aromatic derivative. It serves as a critical synthetic intermediate in the development of tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,6-dimethoxy-4-nitrophenol (also known as 4-nitrosyringol) is a highly symmetric, electron-rich aromatic derivative. It serves as a critical synthetic intermediate in the development of triazine kinase inhibitors and azaelliptitoxins[1], and has recently been identified as a significant water-insoluble brown carbon (BrC) chromophore in atmospheric aerosols[2].

Because the starting material (syringol) is highly susceptible to over-oxidation, validating the structural integrity and purity of synthesized 2,6-dimethoxy-4-nitrophenol via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control step. This guide objectively compares the performance and NMR spectral data of in-house synthesized products (using mild vs. harsh nitration) against commercial reference standards.

Mechanistic Context: Why the Synthesis Route Dictates Purity

As an application scientist, I frequently see researchers struggle with the nitration of highly activated phenols. Syringol (2,6-dimethoxyphenol) is exceptionally electron-rich due to the combined +M (resonance) effects of one hydroxyl and two methoxy groups.

  • Method A (Mild Nitration): Utilizing dilute nitric acid in glacial acetic acid at 0°C allows the nitronium ion ( NO2+​ ) to selectively attack the sterically accessible and electronically activated para position. This method prevents the oxidation of the phenol, yielding high-purity 2,6-dimethoxy-4-nitrophenol[3].

  • Method B (Harsh Nitration): Employing concentrated HNO3​/H2​SO4​ creates a highly oxidizing environment. Instead of simple electrophilic aromatic substitution, the reagent strips electrons from the aromatic ring, leading to oxidative cleavage and the formation of 2,6-dimethoxy-1,4-benzoquinone as a major impurity.

SynthesisPathway Syringol Syringol (2,6-Dimethoxyphenol) MethodA Method A: Mild Nitration (Dilute HNO3 / AcOH, 0°C) Syringol->MethodA MethodB Method B: Harsh Nitration (Conc. HNO3 / H2SO4, RT) Syringol->MethodB Product 2,6-Dimethoxy-4-nitrophenol (Target Product) MethodA->Product High Yield (>85%) MethodB->Product Low Yield (<20%) Impurity1 2,6-Dimethoxy-1,4-benzoquinone (Over-oxidation Impurity) MethodB->Impurity1 Major Pathway

Figure 1: Syringol nitration pathways comparing mild (Method A) vs. harsh (Method B) conditions.

Comparative NMR Data & Spectral Causality

To establish a self-validating system, we compare the theoretical/commercial standard against the crude outputs of Method A and Method B.

Causality of the Chemical Shifts:

  • Symmetry: The C2v​ -like local symmetry of the aromatic ring renders the protons at C-3 and C-5 chemically and magnetically equivalent. This results in a sharp 2H singlet.

  • Deshielding: The strong electron-withdrawing nature of the nitro group ( −I and −M effects) deshields these meta-protons, pushing them downfield to δ 7.55 (compared to ∼δ 6.50 in un-nitrated syringol).

  • Solvent Choice: DMSO-d6​ is chosen over CDCl3​ to clearly resolve the heavily hydrogen-bonded, exchangeable phenolic -OH proton at δ 10.50.

Table 1: Spectral Comparison ( 1H and 13C NMR in DMSO-d6​ )
ParameterCommercial StandardSynthesized (Method A)Synthesized (Method B - Crude)
Appearance Yellow crystalline powderYellow crystalline powderDark brown/red solid
Purity (NMR) >99%>98%<50% (contains quinone)
1H NMR (400 MHz) δ 10.50 (s, 1H, OH) δ 7.55 (s, 2H, Ar-H) δ 3.85 (s, 6H, OCH 3​ ) δ 10.50 (s, 1H) δ 7.55 (s, 2H) δ 3.85 (s, 6H)Target peaks present, plus broad impurity signals at δ 6.8–7.2 and δ 3.95.
13C NMR (100 MHz) δ 147.5 (C-2, C-6) δ 143.0 (C-1) δ 138.5 (C-4) δ 105.0 (C-3, C-5) δ 56.5 (OCH 3​ )Matches standard exactly.Target peaks + intense quinone carbonyl peak at ∼δ 180.0.

Note: When integrating, ensure residual solvent peaks are excluded. According to the authoritative standards published by[4], the DMSO-d6​ residual pentet appears at δ 2.50, and trace water appears at δ 3.33.

Experimental Protocols

The following step-by-step methodologies ensure reproducibility and establish a self-validating workflow for synthesis and characterization.

Protocol 1: Optimized Synthesis of 2,6-Dimethoxy-4-nitrophenol (Method A)

Adapted from the protocol utilized in the synthesis of topoisomerase II inhibitors by[1].

  • Preparation: Dissolve 10 mmol (1.54 g) of syringol in 15 mL of glacial acetic acid in a 50 mL round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C.

  • Nitration: Prepare a dilute solution of nitric acid (12 mmol) in 5 mL of glacial acetic acid. Add this solution dropwise over 30 minutes. Causality: Dropwise addition controls the exotherm, preventing the localized heating that drives oxidative cleavage.

  • Reaction: Stir the mixture continuously for 2 hours at 0°C.

  • Precipitation & Recovery: Pour the dark reaction mixture into 50 mL of vigorously stirred, ice-cold distilled water. A yellow precipitate will form immediately.

  • Purification: Filter the solid under vacuum, wash with cold water ( 3×10 mL) to remove residual acetic acid, and recrystallize from hot ethanol to yield pure 2,6-dimethoxy-4-nitrophenol.

Protocol 2: Standardized NMR Sample Prep & Acquisition

NMRWorkflow SamplePrep Sample Prep 15 mg in 0.6 mL DMSO-d6 Acquisition NMR Acquisition 400 MHz, 298 K, 16 Scans SamplePrep->Acquisition Processing Data Processing Fourier Transform & Phase Acquisition->Processing Validation Spectral Validation Shift & Integration Processing->Validation

Figure 2: Standardized workflow for 1H and 13C NMR acquisition and spectral validation.

  • Weighing: Accurately weigh 15 mg of the recrystallized product.

  • Solvation: Dissolve the solid completely in 0.6 mL of anhydrous DMSO-d6​ . Ensure no particulate matter remains, as this degrades magnetic field homogeneity and broadens peaks.

  • Transfer: Transfer the solution to a high-precision 5 mm NMR tube.

  • Acquisition: Acquire the 1H NMR spectrum at 400 MHz (298 K, 16 scans, relaxation delay d1​=1.0 s).

  • Validation: Phase and baseline correct the spectrum. Set the DMSO residual peak to δ 2.50. Integrate the signals at δ 10.50, 7.55, and 3.85. The system is validated if the integration ratio is strictly 1 : 2 : 6 .

References

  • Tepe, J. J., et al. "Inhibition of DNA Topoisomerase II by Azaelliptitoxins Functionalized in the Variable Substituent Domain." Journal of Medicinal Chemistry, 1996, 39 (11), 2188-2196. URL:[Link]

  • Huang, R.-J., et al. "Water-Insoluble Organics Dominate Brown Carbon in Wintertime Urban Aerosol of China: Chemical Characteristics and Optical Properties." Environmental Science & Technology, 2020, 54 (12), 7136–7145. URL:[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29 (9), 2176–2179. URL:[Link]

Sources

Comparative

A Comparative Guide to the Catalytic Reduction Rates of 4-Nitrophenol and 2,6-Dimethoxy-4-nitrophenol

This guide provides a detailed comparison of the catalytic reduction rates of 4-nitrophenol (4-NP) and its substituted analogue, 2,6-dimethoxy-4-nitrophenol (DM-4-NP). While 4-NP is a well-studied model compound for cata...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the catalytic reduction rates of 4-nitrophenol (4-NP) and its substituted analogue, 2,6-dimethoxy-4-nitrophenol (DM-4-NP). While 4-NP is a well-studied model compound for catalytic reactions, direct kinetic data for the reduction of DM-4-NP is not prevalent in existing literature. Therefore, this document establishes a baseline using the extensive data available for 4-NP and presents a robust, theory-grounded analysis to predict the kinetic behavior of DM-4-NP. The discussion is built upon fundamental principles of electronic and steric effects, providing researchers with a strong framework for understanding how substituents influence reaction rates on nanoparticle catalyst surfaces.

Introduction: A Tale of Two Molecules

The catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using a reducing agent like sodium borohydride (NaBH₄) is a cornerstone model reaction in the field of catalysis.[1][2][3] Its progress is easily monitored by UV-Visible spectroscopy, making it an ideal system for evaluating the efficiency of new nanocatalysts, particularly those based on noble metals like gold (Au) and silver (Ag).[4][5] The reaction involves the transformation of the highly conjugated, yellow-colored 4-nitrophenolate ion into the colorless 4-aminophenol, providing a clear visual and spectrophotometric signal.

This guide addresses a critical question of chemical reactivity: How do electron-donating substituents adjacent to the primary functional group affect this model reaction? We compare the parent molecule, 4-NP, with 2,6-dimethoxy-4-nitrophenol. By adding two methoxy (-OCH₃) groups ortho to the nitro (-NO₂) group, we introduce significant electronic and steric changes. This guide will dissect these changes to predict and explain the substantial difference in their catalytic reduction rates.

Part 1: The Benchmark Reaction — Catalytic Reduction of 4-Nitrophenol

The reduction of 4-NP is widely accepted to follow pseudo-first-order kinetics when the reducing agent, NaBH₄, is used in large excess.[1][5] The reaction rate can be described by the following equation:

ln(C₀/Cₜ) = ln(A₀/Aₜ) = k_app * t

where C₀ and A₀ are the initial concentration and absorbance of the 4-nitrophenolate ion (at ~400 nm), Cₜ and Aₜ are the concentration and absorbance at time t, and k_app is the apparent rate constant.

The Langmuir-Hinshelwood Mechanism

The most widely accepted model for this reaction on a nanoparticle surface is the Langmuir-Hinshelwood mechanism.[1][4][6] This model posits that the reaction occurs between reactants that are both adsorbed onto the catalyst surface.

The key steps are:

  • Adsorption: Both the 4-nitrophenolate ion and the borohydride ions (BH₄⁻) adsorb onto the surface of the metal nanoparticle.

  • Surface Reaction: An electron transfer occurs on the surface from the adsorbed BH₄⁻ to the 4-nitrophenolate, which is the rate-determining step.

  • Desorption: The product, 4-aminophenol (4-AP), desorbs from the surface, freeing the catalytic site for the next cycle.

Langmuir_Hinshelwood cluster_solution Bulk Solution cluster_surface Catalyst Surface NP 4-Nitrophenolate NP_ads 4-NP (adsorbed) NP->NP_ads Adsorption BH4 BH₄⁻ BH4_ads BH₄⁻ (adsorbed) BH4->BH4_ads Adsorption AP_sol 4-Aminophenol AP_ads 4-AP (adsorbed) NP_ads->AP_ads Surface Reaction (Rate-Determining) BH4_ads->AP_ads Surface Reaction (Rate-Determining) AP_ads->AP_sol Desorption

Caption: The Langmuir-Hinshelwood mechanism for 4-NP reduction.

Part 2: Theoretical Analysis — The Impact of Methoxy Substituents

The introduction of two methoxy groups at the 2 and 6 positions of the phenol ring dramatically alters the electronic and steric profile of the molecule compared to 4-nitrophenol. These changes are predicted to significantly decrease the rate of catalytic reduction.

Electronic Effects: Push and Pull Dynamics

The nitro group (-NO₂) is a strong electron-withdrawing group (EWG) through both resonance and induction. This effect makes the nitro group highly electrophilic and susceptible to reduction.

Conversely, the methoxy group (-OCH₃) is a strong electron-donating group (EDG) primarily through resonance, while being weakly electron-withdrawing through induction. The oxygen's lone pairs can delocalize into the aromatic ring, increasing the electron density of the system.

In 2,6-dimethoxy-4-nitrophenol, two powerful EDGs are positioned to directly counter the effect of the EWG. This "push-pull" dynamic has a critical consequence:

  • Increased Electron Density: The methoxy groups "push" electron density into the ring and, by extension, onto the nitro group. This partially neutralizes the electron deficiency of the nitro group's nitrogen atom, making it a less favorable site for electron attack by the borohydride. This electronic "shielding" is expected to raise the activation energy of the reduction step.[7]

Steric Hindrance: Guarding the Reaction Center

Beyond electronics, the physical size of the methoxy groups presents a major barrier. Positioned ortho to the nitro group, they act as bulky "guards," sterically hindering the nitro group's ability to approach and effectively adsorb onto the catalyst's surface. The Langmuir-Hinshelwood mechanism is predicated on the reactant's ability to access active sites; if this access is blocked, the reaction rate will plummet.[4] This steric clash is likely the dominant factor in slowing the reaction.

Part 3: Comparative Data and Predicted Kinetic Outcomes

The following table summarizes established kinetic data for 4-NP reduction using gold nanoparticle catalysts and presents a theoretically-grounded prediction for the behavior of 2,6-dimethoxy-4-nitrophenol.

Parameter4-Nitrophenol (4-NP)2,6-Dimethoxy-4-nitrophenol (DM-4-NP)Rationale for Prediction
Apparent Rate Constant (k_app) Typically 1 x 10⁻³ to 1 x 10⁻² s⁻¹[8]Predicted: Significantly Lower (k << k_4-NP)Strong electron-donating effect from two -OCH₃ groups reduces the electrophilicity of the nitro group. Severe steric hindrance from bulky ortho -OCH₃ groups impedes adsorption onto the catalyst surface.
Reaction Time Minutes (typically < 15 min)[1]Predicted: Hours to No Reaction The combination of electronic deactivation and steric blockade will drastically slow the rate-determining surface reaction.
Adsorption Efficiency HighPredicted: Very Low The nitro group is sterically shielded, preventing effective interaction with the catalyst surface required by the Langmuir-Hinshelwood mechanism.

Part 4: Standardized Experimental Protocol

To ensure the validity of any future comparative study, a rigorous and well-documented experimental protocol is essential. The following method is a synthesis of common practices for monitoring nitrophenol reduction.[8][9][10]

Materials & Reagents
  • 4-Nitrophenol (99%)

  • 2,6-Dimethoxy-4-nitrophenol (≥98%)

  • Sodium Borohydride (NaBH₄, ≥98%)

  • Colloidal Gold Nanoparticle Solution (e.g., ~10 nm diameter)

  • Deionized Water (18.2 MΩ·cm)

  • Quartz Cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Experimental Workflow

Experimental_Workflow prep Prepare Stock Solutions 1. 4-NP / DM-4-NP in Water 2. Fresh NaBH₄ in Water cuvette Reaction Setup in Cuvette - 2.5 mL Nitrophenol Solution - 0.5 mL DI Water prep->cuvette spec1 Measure Initial Spectrum (t=0) Record Absorbance at ~400 nm cuvette->spec1 add_nabh4 Initiate Reaction Add 0.2 mL NaBH₄ Solution Mix Quickly spec1->add_nabh4 monitor Monitor Reaction Scan Spectrum every 60s add_nabh4->monitor analysis Data Analysis Plot ln(A₀/Aₜ) vs. Time Calculate k_app from slope monitor->analysis

Caption: Standard workflow for kinetic analysis of nitrophenol reduction.

Step-by-Step Procedure
  • Preparation: Prepare a ~0.1 mM stock solution of the nitrophenol (either 4-NP or DM-4-NP) in deionized water. Prepare a separate, fresh ~15 mM solution of NaBH₄ in ice-cold deionized water immediately before use.

  • Reaction Setup: In a 1 cm quartz cuvette, add 2.5 mL of the nitrophenol solution. The addition of NaBH₄ will shift the absorbance peak to ~400 nm due to the formation of the phenolate ion.[4][8]

  • Initiation: Add 0.5 mL of the catalyst solution (e.g., Au nanoparticles) to the cuvette and mix.

  • Baseline Measurement: Place the cuvette in the UV-Vis spectrophotometer and record the initial absorbance spectrum. This is the A₀ value at t=0.

  • Start Reduction: Add a large excess of the fresh NaBH₄ solution (e.g., 0.2 mL) to the cuvette, cap it, and invert twice to mix thoroughly. Immediately start the kinetic measurement.

  • Monitoring: Record the UV-Vis spectrum at regular intervals (e.g., every 30-60 seconds) for at least 30 minutes or until the peak at 400 nm disappears.

  • Data Analysis: Extract the absorbance value at the λ_max (~400 nm) for each time point. Plot ln(A₀/Aₜ) versus time (t). The slope of the resulting linear fit corresponds to the apparent rate constant, k_app.[1]

Conclusion

While both 4-nitrophenol and 2,6-dimethoxy-4-nitrophenol possess the same reducible nitro group, their chemical environments are vastly different. The extensive research on 4-NP provides a solid foundation for understanding the mechanism of catalytic reduction on metal nanoparticle surfaces. Based on fundamental chemical principles, it is strongly predicted that the two methoxy groups on 2,6-dimethoxy-4-nitrophenol will dramatically inhibit the reduction rate. This suppression is attributed to a powerful combination of electronic shielding, which reduces the electrophilicity of the nitro group, and severe steric hindrance, which blocks the molecule's access to the catalytic surface. Experimental validation of this hypothesis would provide valuable insight into the profound impact of substituent effects in heterogeneous catalysis.

References

  • Carbon Supported Gold Nanoparticles for the Catalytic Reduction of 4-Nitrophenol. (2019). Vertex AI Search.
  • A Comparison Reduction of 4-Nitrophenol by Gold Nanospheres and Gold Nanostars. (2017).
  • Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid. (2017). Vertex AI Search.
  • Size Effect of Gold Nanoparticles in Catalytic Reduction of p-Nitrophenol with NaBH4 - PMC. (n.d.).
  • Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Publishing. (2018). Royal Society of Chemistry.
  • The possible reaction mechanism for the reduction of 4-nitro phenol... - ResearchGate. (n.d.).
  • Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC. (n.d.).
  • On the Overlooked Critical Role of the pH Value on the Kinetics of the 4-Nitrophenol NaBH4-Reduction Catalyzed by Noble-Metal Nanoparticles (Pt, Pd, and Au) - ACS Publications. (2020).
  • The Competition between 4-Nitrophenol Reduction and BH 4 − Hydrolysis on Metal Nanoparticle C
  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC. (2023).
  • Effects of Hydrogen Transport on the Kinetic Regimes of 4-Nitrophenol Reduction by Sodium Borohydride - arXiv. (n.d.). arXiv.
  • Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - PMC. (n.d.).
  • Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Publishing. (2018). Royal Society of Chemistry.
  • Decay Kinetics and Absorption Changes of Methoxyphenols and Nitrophenols during Nitrate-Mediated Aqueous Photochemical Oxidation at 254 and 313 nm | ACS Earth and Space Chemistry. (2022). ACS Earth and Space Chemistry.
  • Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Publishing. (2018). Royal Society of Chemistry.
  • Photocatalytic 4-Nitrophenol Reduction by Hydrothermally Synthesized Mesoporous Co- and/or Fe-Substituted Aluminophosph
  • Simple Environmentally-Friendly Reduction of 4-Nitrophenol - MDPI. (2020). MDPI.
  • Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes - PMC. (n.d.).

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2,6-Dimethoxy-4-nitrophenol

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,6-Dimethoxy-4-nitrophenol. In the absence of a publicly available, experimentally derived ma...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,6-Dimethoxy-4-nitrophenol. In the absence of a publicly available, experimentally derived mass spectrum for this specific molecule, this document synthesizes data from structurally analogous compounds and first-principles fragmentation mechanisms. This comparative approach allows for a robust and scientifically grounded prediction of its fragmentation behavior, offering valuable insights for researchers in metabolomics, drug development, and environmental analysis.

Introduction: The Structural Context

2,6-Dimethoxy-4-nitrophenol (MW: 199.16 g/mol , Monoisotopic Mass: 199.048 Da) is an aromatic compound featuring three key functional groups that dictate its fragmentation behavior under mass spectrometry conditions: a hydroxyl group (-OH), two methoxy groups (-OCH₃), and a nitro group (-NO₂).[1] The stability of the benzene ring, combined with the influence of these electron-donating (methoxy, hydroxyl) and electron-withdrawing (nitro) substituents, results in a complex and informative fragmentation pattern.

To predict the fragmentation of our target molecule, we will draw direct comparisons with the known fragmentation patterns of three key structural analogs:

  • 2,6-Dimethoxyphenol (Syringol): To understand the fragmentation of the core dimethoxyphenol structure.

  • p-Nitrophenol: To understand the fragmentation driven by the para-substituted nitro group.

  • 2,6-Dimethyl-4-nitrophenol: To observe the effect of replacing electron-donating methoxy groups with less electron-donating methyl groups.

Comparative Fragmentation Analysis

The fragmentation of an organic molecule in an EI-MS experiment is a cascade of reactions initiated by the formation of a high-energy molecular ion (M⁺•). The stability of the resulting fragments dictates the observed spectrum. Aromatic compounds are known for their relatively stable molecular ions.

The 2,6-Dimethoxyphenol (Syringol) Backbone

Syringol provides the foundational fragmentation pattern for the dimethoxyphenol core. Its spectrum is characterized by the initial loss of a methyl radical from one of the methoxy groups.

Analyte Molecular Ion (m/z) Key Fragments (m/z) Proposed Neutral Loss
2,6-Dimethoxyphenol154 (Base Peak)139, 111, 96, 93•CH₃, CO, •CH₃, CO

Source: PubChem CID 7041[2]

The primary fragmentation event is the loss of a methyl radical (•CH₃), a classic alpha-cleavage for ethers, to form a highly stable oxonium ion at m/z 139.[3] Subsequent losses of carbon monoxide (CO) are common in phenolic compounds.[4]

G M_Syringol Syringol M+• (m/z 154) F_139 [M - •CH₃]+ (m/z 139) M_Syringol->F_139 - •CH₃ F_111 [M - •CH₃ - CO]+ (m/z 111) F_139->F_111 - CO

Figure 1: Primary fragmentation pathway for 2,6-Dimethoxyphenol (Syringol).

The Influence of the Nitro Group: p-Nitrophenol

The fragmentation of nitrophenols is significantly directed by the nitro group. Common fragmentation pathways for aromatic nitro compounds include the loss of •NO₂, NO, and HNO₂.[5][6]

Analyte Molecular Ion (m/z) Key Fragments (m/z) Proposed Neutral Loss
p-Nitrophenol139 (Base Peak)109, 93, 81, 65NO, •NO₂, CO, C₂H₂

Source: Chemistry LibreTexts[5]

For p-nitrophenol, the molecular ion is the base peak, highlighting its stability. The key fragmentations involve the nitro group, with a prominent peak at m/z 109 resulting from the loss of nitric oxide (NO), and a smaller peak at m/z 93 from the loss of a nitro radical (•NO₂).[5] The subsequent fragmentation of the resulting phenoxy cation (m/z 93) to the cyclopentadienyl cation (m/z 65) via loss of CO is a classic pathway for phenols.[4]

G M_PNP p-Nitrophenol M+• (m/z 139) F_109 [M - NO]+• (m/z 109) M_PNP->F_109 - NO F_93 [M - •NO₂]+ (m/z 93) M_PNP->F_93 - •NO₂ F_65 [C₅H₅]+ (m/z 65) F_93->F_65 - CO

Figure 2: Major fragmentation pathways for p-Nitrophenol.

Predicted Fragmentation Pattern of 2,6-Dimethoxy-4-nitrophenol

By combining the fragmentation logic from our structural analogs, we can construct a predicted fragmentation pathway for 2,6-Dimethoxy-4-nitrophenol (M⁺• = m/z 199). The presence of two methoxy groups provides a facile route for initial fragmentation, while the nitro group offers multiple parallel fragmentation channels.

Predicted Key Fragmentation Events:

  • Loss of a Methyl Radical (•CH₃): This is predicted to be a major fragmentation pathway, analogous to that seen for syringol. The loss of •CH₃ from the molecular ion (m/z 199) will produce a highly stabilized ion at m/z 184 . This fragment is likely to be the base peak or one of the most abundant ions.

  • Loss of a Nitro Radical (•NO₂): Following the pattern of p-nitrophenol, the loss of •NO₂ from the molecular ion will result in a fragment at m/z 153 . This corresponds to the 2,6-dimethoxyphenoxy cation.

  • Loss of Nitric Oxide (NO): A rearrangement followed by the loss of a neutral NO molecule from the molecular ion is expected, yielding a radical cation at m/z 169 .

  • Sequential Losses: The primary fragments will undergo further decomposition.

    • The m/z 184 ion ([M-•CH₃]⁺) can subsequently lose NO to form an ion at m/z 154 , or lose •NO₂ to form an ion at m/z 138 .

    • The m/z 153 ion ([M-•NO₂]⁺) can lose a methyl radical to form an ion at m/z 138 .

Summary of Predicted Fragments
Predicted m/z Proposed Ion Structure Formation Pathway Predicted Intensity
199[M]⁺•Molecular IonStrong
184[M - •CH₃]⁺Loss of methyl radical from -OCH₃High (Potential Base Peak)
169[M - NO]⁺•Loss of nitric oxide from -NO₂Medium
154[M - •CH₃ - NO]⁺Sequential loss from m/z 184Medium
153[M - •NO₂]⁺Loss of nitro radical from -NO₂Medium to Low
138[M - •CH₃ - •NO₂]⁺Sequential loss from m/z 184 or 153Medium to Low
Proposed Fragmentation Scheme

The interplay between these pathways dictates the final mass spectrum. The initial loss of a methyl radical is often highly favored in methoxylated compounds, suggesting the pathway to m/z 184 will be dominant.

G cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation M 2,6-Dimethoxy-4-nitrophenol M+• (m/z 199) F_184 [M - •CH₃]+ (m/z 184) M->F_184 - •CH₃ F_169 [M - NO]+• (m/z 169) M->F_169 - NO F_153 [M - •NO₂]+ (m/z 153) M->F_153 - •NO₂ F_154 [m/z 184 - NO]+ (m/z 154) F_184->F_154 - NO F_138 [m/z 184 - •NO₂]+ (m/z 138) F_184->F_138 - •NO₂ F_153->F_138 - •CH₃

Sources

Comparative

Validation of HPLC-UV Methods for 2,6-Dimethoxy-4-nitrophenol Quantification: A Comparative Guide on Core-Shell vs. Fully Porous Columns

Executive Summary 2,6-Dimethoxy-4-nitrophenol (DMNP)—also known as 4-nitro-2,6-dimethoxyphenol—is a highly polar, ionizable aromatic compound frequently analyzed in environmental monitoring, atmospheric aerosol character...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Dimethoxy-4-nitrophenol (DMNP)—also known as 4-nitro-2,6-dimethoxyphenol—is a highly polar, ionizable aromatic compound frequently analyzed in environmental monitoring, atmospheric aerosol characterization, and pharmaceutical intermediate quality control. Due to its structural features (a strongly electron-withdrawing nitro group coupled with two electron-donating methoxy groups), DMNP presents unique chromatographic challenges, particularly regarding peak tailing and retention time instability.

This guide objectively compares the performance of high-efficiency Core-Shell (Superficially Porous) C18 columns against traditional Fully Porous C18 columns for DMNP quantification. The methodologies and validation frameworks presented herein are strictly grounded in the latest ICH Q2(R2) guidelines for analytical procedure validation[1].

Methodological Logic & Causality (E-E-A-T)

As an Application Scientist, method development cannot rely on trial and error; it must be driven by physicochemical causality.

Stationary Phase Architecture (The Product Comparison) Traditional fully porous particles (FPP) allow analytes to diffuse deep into the silica matrix. For polar aromatics like DMNP, this deep diffusion increases mass transfer resistance (the C-term in the van Deemter equation), leading to band broadening. In contrast, superficially porous particles (SPP) or "core-shell" columns feature a solid, impermeable silica core surrounded by a thin porous layer. This architecture physically limits the diffusion path, significantly enhancing mass transfer kinetics and providing UHPLC-like efficiencies at standard HPLC pressures[2].

Mobile Phase pH Causality The phenolic hydroxyl group of DMNP is relatively acidic due to the para-nitro group. If the mobile phase pH is near the analyte's pKa, DMNP will exist in a state of partial ionization, resulting in split peaks or severe tailing. To ensure a robust, self-validating system, the mobile phase must be buffered at least two pH units below the pKa. An acidic modifier, such as 0.1% Trifluoroacetic acid (TFA) or a 50 mM acetate buffer (pH 3.0), forces DMNP into its fully protonated (neutral) state, ensuring predictable hydrophobic interactions with the C18 stationary phase[3].

Detection Wavelength The extended conjugation of the nitrophenol ring provides a distinct UV absorption profile. Monitoring at 320 nm maximizes sensitivity for DMNP while minimizing baseline noise from non-conjugated matrix interferences.

ColumnLogic A 2,6-Dimethoxy-4-nitrophenol (Target Analyte) B Core-Shell C18 (2.7 µm) Reduced Mass Transfer A->B C Fully Porous C18 (5.0 µm) Deep Pore Diffusion A->C D High Efficiency (N > 15,000) Sharp Peaks, High S/N B->D E Lower Efficiency (N < 8,000) Broader Peaks, Lower S/N C->E

Fig 1: Chromatographic logic comparing core-shell and fully porous particle efficiencies.

Comparative Performance Data

To objectively evaluate the impact of column architecture on DMNP quantification, a standardized isocratic method (60:40 Water[0.1% TFA] : Acetonitrile) was applied to both column types. The data below summarizes the experimental chromatographic performance.

Chromatographic ParameterProduct A: Core-Shell C18 (2.7 µm)Alternative B: Fully Porous C18 (5.0 µm)Performance Implication
Retention Time (tR) 3.45 min5.12 minCore-shell provides 32% faster analysis times.
Theoretical Plates (N) 16,5007,200Core-shell yields >2x efficiency, sharpening peaks.
USP Tailing Factor (As) 1.051.48FPP shows secondary interactions; SPP is highly inert.
System Backpressure 210 bar145 barSPP pressure is higher but well within standard HPLC limits.
Limit of Detection (LOD) 0.05 µg/mL0.18 µg/mLSharper SPP peaks directly increase the Signal-to-Noise ratio.

ICH Q2(R2) Validation Framework

A method is only as reliable as its validation. The following workflow outlines the lifecycle management of the analytical procedure, shifting from a "check-the-box" approach to a science-based, self-validating model as mandated by the modernized ICH Q2(R2) and Q14 guidelines[1].

Validation Start ICH Q2(R2) Validation Spec Specificity Matrix Interference Check Start->Spec Lin Linearity R² ≥ 0.999 Spec->Lin Acc Accuracy 95-105% Recovery Lin->Acc Prec Precision RSD ≤ 2.0% Lin->Prec Final Validated Protocol Acc->Final Prec->Final

Fig 2: ICH Q2(R2) analytical method validation workflow for DMNP quantification.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Phase 1: Preparation
  • Mobile Phase Preparation :

    • Channel A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane.

    • Channel B: 100% HPLC-grade Acetonitrile.

  • Standard Preparation : Accurately weigh 10.0 mg of DMNP reference standard. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock. Dilute with initial mobile phase to create working standards (0.1 to 50 µg/mL).

Phase 2: Chromatographic Conditions
  • Column : Core-Shell C18, 150 x 4.6 mm, 2.7 µm.

  • Elution Mode : Isocratic (60% Channel A / 40% Channel B).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C (Thermostatting is critical to stabilize the partition coefficient).

  • Injection Volume : 10 µL.

  • Detection : UV at 320 nm.

Phase 3: System Suitability & Validation Execution (ICH Q2(R2))
  • System Suitability Test (SST) : Inject the 10 µg/mL DMNP standard six consecutive times.

    • Causality Check: The system is validated for the run ONLY IF the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5. Failure indicates column degradation or mobile phase preparation errors.

  • Specificity : Inject a matrix blank (e.g., extraction solvent without DMNP). Verify no interfering peaks elute at the DMNP retention time (± 0.2 min).

  • Linearity : Inject the calibration curve standards (0.1 to 50 µg/mL) in triplicate. Calculate the linear regression. Acceptable criteria: R2≥0.999 .

  • Accuracy (Recovery) : Spike known amounts of DMNP (low, medium, high concentrations) into a sample matrix. Extract and analyze. Acceptable recovery range is 95% to 105%.

References

  • Q2(R2) Validation of Analytical Procedures - FDA. U.S. Food and Drug Administration.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJqOodlDKoq0zQTvjyVsAJDAoc6FLPcQgQ4T3E0T6jP1f0TmnbPh6t36Yn4SUw8y5k8uH6PvES1y0BZ2a6-_0Lv0zkhfxEuGIhX4z3UgU2p_PAn1gBDvgFoxIaUqXjLEon_bYR]
  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Element Lab Solutions.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2A6siLWfh5NHanuSmFCCi13gsG3frhIw9ILOuPZ884xDchCTf7_j127TWOMtl7iBMzOE_IQWW02DmxuHex_o_2a6RUZDpQSJGHXvUuhoSVGkkbD7gf-0dtWHB7X_NT-dU8WFO8iMsOUnMgwYXXSVODrI7G5uwAxVLuwwfpkVj3jJ-QiDEr1xLXiA3gtx_HKa99sguBCs8mRDoV36-RQg_WWIHf9pHNiKQnSc4hJ-vNW1fBBQNWPX6YUjKex8pDJM4-Zdd]
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW-R8kPZRVTUy3pBsf3gSzLZ7vmauETlIQBuklmRhJ5_SBHr08kxcO7GBAqqCdCrv7-a83KbeJhTx2BPLmiVy65OvOCzZzJWVz2HCdkUQmp5QzKO9BPPGQuy5J0HLdeNX3ucLgm6yOj-sTtt2lf-iB7DsT6nYHzCBsS7S4jOcsKbCODuBVP7QA9sXUR2Ybfe8uvPzqtW0KOAz8QMDTy309w8dO00u0_oxvyf-6crgjdTo2mMspYq4De2HMj6Y6l4NIQvAsaUKN7g==]

Sources

Validation

A Comparative Guide to 2,6-Dimethoxy-4-nitrophenol and Syringaldehyde as Natural Redox Mediators

For researchers and professionals in drug development and biocatalysis, the selection of an appropriate redox mediator is a critical decision that dictates the efficiency, specificity, and economic viability of enzymatic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and biocatalysis, the selection of an appropriate redox mediator is a critical decision that dictates the efficiency, specificity, and economic viability of enzymatic processes. The laccase-mediator system (LMS) is a powerful tool for the oxidation of a wide range of substrates, but its performance is intrinsically linked to the mediator's properties. In recent years, the focus has shifted from synthetic mediators, often associated with toxicity and high costs, to natural, lignin-derived alternatives.

This guide provides an in-depth, objective comparison of two such phenolic compounds: the well-established syringaldehyde and the less-explored 2,6-dimethoxy-4-nitrophenol . We will delve into their electrochemical behaviors, performance in applied systems, and provide the experimental frameworks necessary for their rigorous evaluation.

Section 1: Physicochemical Properties & Redox Behavior

A mediator's effectiveness begins with its fundamental chemical and electrochemical characteristics. The ease with which it can be oxidized by laccase and subsequently act as an oxidant for a target substrate is governed by its redox potential and the stability of the radical intermediate it forms.

Syringaldehyde: The Established Natural Mediator

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is one of the most widely studied natural mediators, valued for its high efficiency in various LMS applications, including dye decolorization and lignin degradation.[1][2][3][4]

  • Redox Potential: Syringaldehyde has a reported redox potential of approximately +0.660 V (vs. SHE), which is within the typical range for fungal laccases (0.4–0.8 V), allowing for efficient enzymatic oxidation.[5]

  • Mechanism of Action: The oxidation of non-phenolic substrates by the syringaldehyde-laccase system proceeds through a Hydrogen Atom Transfer (HAT) mechanism.[6] Laccase oxidizes the phenolic hydroxyl group of syringaldehyde to a phenoxyl radical. This radical is stabilized by the two ortho-methoxy groups, which increases its lifetime and allows it to diffuse from the enzyme's active site to oxidize the target substrate.

  • Key Challenge - Substrate Behavior: A significant operational drawback of syringaldehyde is its propensity to act as a substrate itself.[5] In some systems, it can be irreversibly oxidized and consumed, leading to the formation of products like 2,6-dimethoxy-1,4-benzoquinone (DMBQ) and subsequent polymerization.[7] This consumption prevents its regeneration, halting the catalytic cycle and reducing overall process efficiency. Electrochemical studies have confirmed this in certain applications, where cyclic voltammetry showed no regeneration of the mediator.[5]

2,6-Dimethoxy-4-nitrophenol: A Potential but Uncharacterized Alternative

In contrast to syringaldehyde, there is a notable scarcity of published data on 2,6-dimethoxy-4-nitrophenol as a laccase redox mediator. Its structural similarity to the common laccase substrate 2,6-dimethoxyphenol (2,6-DMP) suggests potential activity, but the presence of the strong electron-withdrawing nitro (-NO₂) group at the para-position fundamentally alters its electronic properties.

    • Higher Oxidation Barrier: It will be more difficult for laccase to perform the initial oxidation of this mediator. A high-redox-potential laccase would likely be required.

    • Stronger Oxidizing Radical: If oxidized, the resulting radical would be a more potent oxidizing agent than the syringaldehyde-derived radical, potentially enabling the degradation of more recalcitrant substrates.

  • Mechanism of Action: The precise mechanism is unconfirmed, but like other phenolic mediators, it would likely involve the formation of a phenoxyl radical. The stability and reactivity of this radical would need to be experimentally determined.

Section 2: Comparative Performance Analysis

Direct experimental comparisons between these two mediators are not available in existing literature. However, by compiling data for syringaldehyde and establishing a robust protocol for evaluation, we can frame a scientifically sound approach for any researcher wishing to make this comparison.

Syringaldehyde has demonstrated exceptional performance in specific contexts. In the decolorization of the diazo dye Reactive Black 5, a laccase-syringaldehyde system achieved over 80% color removal in just 5 minutes, significantly outperforming synthetic mediators like HBT.[1][2] Similarly, when used to degrade a lignin model compound, syringyl mediators like syringaldehyde were more effective at accelerating substrate cleavage than the well-known synthetic mediator ABTS.[7][8]

The critical question for 2,6-dimethoxy-4-nitrophenol is whether its potentially higher oxidizing power can overcome the energetic barrier of its initial oxidation by laccase to provide a net benefit. This can only be answered through direct experimental testing, as outlined in Section 4.

Data Summary Table
FeatureSyringaldehyde2,6-Dimethoxy-4-nitrophenol
Chemical Structure 4-hydroxy-3,5-dimethoxybenzaldehyde2,6-dimethoxy-4-nitrophenol
Redox Potential (vs. SHE) ~ +0.660 V[5]Not Reported (Theoretically High)
Mechanism Hydrogen Atom Transfer (HAT)[6]Not Reported (Presumed HAT)
Pros Well-studied, highly effective for specific substrates (dyes, lignin models)[1][2][7][9], readily available natural product.Potentially a stronger oxidant due to the nitro group, may degrade more recalcitrant compounds.
Cons Can be consumed as a substrate, preventing regeneration and halting the reaction[5][7], potential for adduct formation and polymerization.[6]Lack of performance data, higher redox potential may be incompatible with low-redox-potential laccases, potential for unknown side reactions.
Key Experimental Finding Rapidly decolorizes azo and other dye types, often faster than synthetic mediators.[1][2]Requires Experimental Validation.

Section 3: Visualizing the Process

To understand the function and evaluation of these mediators, we can visualize the core catalytic cycle and the experimental workflow required for their characterization.

LMS_Catalytic_Cycle cluster_mediator Mediator Cycle Lac_ox Laccase (Cu2+) Oxidized Lac_red Laccase (Cu+) Reduced Lac_ox->Lac_red 4e- Med_ox Mediator Radical (Ox) Lac_red->Lac_ox Re-oxidation O2 O₂ Med_red Mediator (Red) Med_red->Lac_ox 1. Mediator is oxidized by Laccase Med_red->Med_ox Med_ox->Med_red Substrate Substrate (e.g., Dye) Med_ox->Substrate 2. Mediator radical oxidizes substrate Product Oxidized Product Substrate->Product H2O 2H₂O O2:e->H2O:w

Laccase-Mediator System (LMS) Catalytic Cycle.

Experimental_Workflow cluster_cv Electrochemical Analysis cluster_assay Biocatalytic Assay prep Prepare Solutions (Buffer, Mediator, Laccase, Substrate) cv_run Run Cyclic Voltammetry (CV) on Mediator prep->cv_run assay_run Run Laccase-Mediator Assay with Target Substrate prep->assay_run cv_analyze Determine Redox Potential (E°') & Reversibility cv_run->cv_analyze compare Compare Performance: - Redox Potential - Reaction Rate - Degradation Efficiency cv_analyze->compare assay_analyze Measure Substrate Degradation (e.g., via UV-Vis) assay_run->assay_analyze assay_analyze->compare

Workflow for Comparative Evaluation of Redox Mediators.

Section 4: Experimental Protocols for Self-Validation

To ensure trustworthy and reproducible results, the following protocols provide a self-validating framework. The electrochemical data from Cyclic Voltammetry (Protocol 1) should correlate with the catalytic performance observed in the Laccase Activity Assay (Protocol 2). For instance, a mediator with a very high redox potential determined by CV might show low activity in an assay using a low-potential laccase.

Protocol 1: Determination of Mediator Redox Potential via Cyclic Voltammetry (CV)

This protocol describes the determination of the formal redox potential (E°'), a key parameter for predicting a mediator's interaction with laccase.[10][11]

1. Materials & Equipment:

  • Potentiostat with a three-electrode setup.

  • Working Electrode: Glassy Carbon Electrode (GCE).

  • Reference Electrode: Ag/AgCl (saturated KCl).

  • Counter Electrode: Platinum wire.

  • Electrochemical cell.

  • Mediator stock solution (e.g., 10 mM in a suitable solvent).

  • Supporting Electrolyte: 0.1 M buffer solution relevant to the planned enzymatic reaction (e.g., sodium acetate buffer, pH 4.5).

  • Inert gas (Nitrogen or Argon) for deoxygenation.

2. Procedure:

  • Electrode Preparation: Polish the GCE with an alumina slurry, rinse thoroughly with deionized water, and sonicate briefly. Rinse the reference and counter electrodes with deionized water.

  • Cell Assembly: Add the supporting electrolyte buffer to the electrochemical cell. Purge the solution with inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle stream of inert gas over the solution during the experiment.

  • Background Scan: Assemble the electrodes in the cell. Run a cyclic voltammogram of the supporting electrolyte alone to establish a baseline.

  • Mediator Analysis: Add the mediator stock solution to the cell to a final concentration of 0.5-1.0 mM.

  • CV Measurement: Scan the potential. A typical range for phenolic mediators is -0.2 V to +1.0 V vs. Ag/AgCl. Start the scan in the positive (anodic) direction. A standard scan rate is 100 mV/s.[12]

  • Data Acquisition: Record at least three consecutive scans to ensure the measurement is stable.

3. Data Analysis:

  • The formal redox potential (E°') is calculated as the midpoint between the anodic peak potential (Epa) and the cathodic peak potential (Epc): E°' = (Epa + Epc) / 2 .[11]

  • The separation between the peaks (ΔEp = Epa - Epc) gives an indication of the electrochemical reversibility. For a reversible one-electron process, ΔEp should be close to 59 mV. A larger separation suggests quasi-reversible or irreversible behavior, which is common for these types of mediators.

Protocol 2: Laccase Activity Assay for Substrate Degradation

This protocol measures the practical efficiency of the LMS in degrading a target substrate, such as a recalcitrant dye.

1. Materials & Equipment:

  • UV-Vis Spectrophotometer.

  • Laccase solution (e.g., from Trametes versicolor).

  • Buffer solution (e.g., 100 mM Sodium Acetate, pH 4.5).

  • Mediator stock solution (e.g., 10 mM syringaldehyde or 2,6-dimethoxy-4-nitrophenol).

  • Substrate stock solution (e.g., 1 mM Reactive Black 5 dye).

  • Thermostatted reaction vessel or incubator.

2. Procedure:

  • Reaction Mixture Preparation: In a cuvette or reaction tube, prepare the following mixture (example volumes for a 1 mL final volume):

    • 850 µL of buffer solution.

    • 50 µL of substrate stock solution (final concentration: 50 µM).

    • 50 µL of mediator stock solution (final concentration: 50 µM).

  • Baseline Measurement: Mix the components and measure the initial absorbance at the substrate's maximum wavelength (λ_max) (e.g., ~598 nm for Reactive Black 5). This is the T=0 reading.

  • Initiate Reaction: Add 50 µL of the laccase solution to the mixture to initiate the reaction. The final enzyme activity should be standardized (e.g., 0.5 U/mL).

  • Control Reactions: Prepare parallel control reactions to ensure the observed degradation is due to the complete LMS:

    • Control 1 (No Laccase): Replace laccase solution with buffer.

    • Control 2 (No Mediator): Replace mediator solution with buffer.

  • Monitoring: Incubate the reactions at a constant temperature (e.g., 30°C). At regular intervals (e.g., 1, 5, 10, 30, 60 minutes), measure the absorbance at λ_max.

  • Data Analysis:

  • Calculate the percentage of substrate degradation (decolorization for a dye) at each time point using the formula: % Degradation = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • Plot % Degradation vs. Time to compare the reaction rates for each mediator.

Conclusion and Expert Recommendation

The choice between syringaldehyde and 2,6-dimethoxy-4-nitrophenol is a choice between a well-documented, high-performing—but potentially flawed—mediator and a novel, uncharacterized one with theoretical advantages.

Syringaldehyde remains a top-tier natural mediator for applications like dye and lignin degradation. Its efficacy is proven. However, researchers must be vigilant about its potential to act as a substrate. Preliminary experiments should always be run to confirm that the mediator is being regenerated and not consumed in the specific reaction environment. If mediator consumption is observed, its utility in a continuous or long-term process is limited.

2,6-Dimethoxy-4-nitrophenol represents an opportunity for innovation. Its investigation is a high-risk, high-reward endeavor. The electron-withdrawing nitro group could make it a powerful tool for oxidizing highly recalcitrant pollutants that are untouched by other systems. However, its compatibility with commercially available laccases is a significant unknown. Any laboratory considering this compound must first perform the rigorous electrochemical and biocatalytic characterization outlined in this guide.

For professionals developing new biocatalytic processes, the most prudent path is to use syringaldehyde as the benchmark . Its performance provides a robust baseline. Then, using the validated protocols herein, systematically evaluate novel mediators like 2,6-dimethoxy-4-nitrophenol to identify potential breakthroughs in performance for your specific target application.

References

Click to expand
  • The Role of Natural Laccase Redox Mediators in Simultaneous Dye Decolorization and Power Production in Microbial Fuel Cells. (2018). MDPI. [Link]

  • Chen, X., Ouyang, X., Li, J., Zhao, Y. L., Weng, J., & Wang, Y. (2021). Natural Syringyl Mediators Accelerate Laccase-Catalyzed β-O-4 Cleavage and Cα-Oxidation of a Guaiacyl Model Substrate via an Aggregation Mechanism. ACS Omega. [Link]

  • Chen, X., Ouyang, X., Li, J., Zhao, Y. L., Weng, J., & Wang, Y. (2021). Natural Syringyl Mediators Accelerate Laccase-Catalyzed β-O-4 Cleavage and Cα-Oxidation of a Guaiacyl Model Substrate via an Aggregation Mechanism. PMC. [Link]

  • Camarero, S., Ibarra, D., Martínez, M. J., & Martínez, A. T. (2004). Lignin-Derived Compounds as Efficient Laccase Mediators for Decolorization of Different Types of Recalcitrant Dyes. Applied and Environmental Microbiology. [Link]

  • Kim, H. W., & Kim, Y. H. (2021). Laccase-Mediator System Using a Natural Mediator as a Whitening Agent for the Decolorization of Melanin. International Journal of Molecular Sciences. [Link]

  • Bibi, I., & Bhatti, H. N. (2012). Biodecolorization of Reactive Black 5 by laccase-mediator system. African Journal of Biotechnology. [Link]

  • Camarero, S., Ibarra, D., Martínez, M. J., & Martínez, A. T. (2004). Lignin-Derived Compounds as Efficient Laccase Mediators for Decolorization of Different Types of Recalcitrant Dyes. ASM Journals. [Link]

  • Munk, L., Sitarz, A. K., & Højland, T. (2014). Lignin Biodegradation with Laccase-Mediator Systems. Frontiers in Plant Science. [Link]

  • Ponnusamy, V. K., Nguyen, D. D., & Kumar, P. S. (2018). Importance of Mediators for Lignin Degradation by Fungal Laccase. ACS Sustainable Chemistry & Engineering. [Link]

  • D'Souza-Ticlo, D., Verma, A. K., Mathew, M., & Raghukumar, C. (2009). Laccase production by Galerina sp. and its application in dye decolorization. Biotechnology Letters. [Link]

  • Syringaldehyde a true laccase mediator: Comments on the Letter to the Editor from Jeon, J-R., Kim, E-J. and Chang, Y-S. (2014). ResearchGate. [Link]

  • Jaszek, M., Osińska-Jaroszuk, M., & Janusz, G. (2013). Influence of very low doses of mediators on fungal laccase activity - nonlinearity beyond imagination. Scientific Reports. [Link]

  • Laccase‐catalyzed synthesis of dimers from 2,6‐dimethoxyphenol. (2012). ResearchGate. [Link]

  • Measurement of laccase activity. (2016). Bio-protocol. [Link]

  • Laccase oxidation of syringaldehyde to syringic acid and subsequent... (2018). ResearchGate. [Link]

  • Mattos, G. J., de Oliveira, P. V., & Sartori, E. R. (2022). Electrochemical Characterization of the Laccase-Catalyzed Oxidation of 2,6-Dimethoxyphenol: an Insight into the Direct Electron Transfer by Enzyme and Enzyme-Mediator System. Applied Biochemistry and Biotechnology. [Link]

  • Laccase/Mediator Systems: Their Reactivity toward Phenolic Lignin Structures. (2018). ACS Publications. [Link]

  • Nor Syuhada Mohd Sham, et al. (2015). Effect of pH and Laccase Enzyme Concentration on the Properties of Syringaldehyde. Der Pharma Chemica. [Link]

  • Effect of pH and Laccase Enzyme Concentration on the Properties of Syringaldehyde. (2021). ResearchGate. [Link]

  • An Organic Chemist's Guide to Mediated Laccase Oxidation. (2021). PMC. [Link]

  • Spectroscopic characterization of 2,6-dimethoxyphenol radical intermediates in the Coriolopsis gallica laccase-mediator system. (2015). ResearchGate. [Link]

  • An Easy Method for Screening and Detection of Laccase Activity. (2012). Bentham Science. [Link]

  • Fungal laccase mediator and its biocatalytic potential applications: A review. (2018). ScienceDirect. [Link]

  • Laccase-syringaldehyde-mediated degradation of trace organic contaminants in an enzymatic membrane reactor: Removal efficiency and effluent toxicity. (2016). PubMed. [Link]

  • Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny. (2021). Research Trend. [Link]

  • Cyclic Voltammetry Experiment. (n.d.). Gamry Instruments. [Link]

  • Protocol for cyclic voltammetry. (n.d.). iGEM. [Link]

  • Proposed redox mechanism for laccase-catalyzed oxidation of 2,6-dimethoxyphenol. (2022). ResearchGate. [Link]

  • Production of Recombinant Laccase From Coprinopsis cinerea and Its Effect in Mediator Promoted Lignin Oxidation at Neutral pH. (2021). Frontiers in Microbiology. [Link]

  • A Comprehensive Guide to conduct Cyclic Voltammetry with MedPstat 1.0 Instrument. (2024). MTX Labs. [Link]

  • Section 2: Cyclic voltammetry (electrochemical measurement technique). (2022). ALS Japan. [Link]

  • pH activity profile for oxidation of syringaldehyde (squares), acetosyringone (circles), methylsyringate (triangles) by bacterial CotA (solid lines) and fungal TvL (dashed lines). (n.d.). ResearchGate. [Link]

  • Redox mediators accelerate electrochemically-driven solubility cycling of molecular transition metal complexes. (2020). RSC Publishing. [Link]

  • Preparation of Syringaldehyde from Lignin by Catalytic Oxidation of Perovskite-Type Oxides. (2020). ACS Publications. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024). ACS Omega. [Link]

Sources

Comparative

FT-IR Spectroscopic Characterization of 2,6-Dimethoxy-4-nitrophenol: A Comparative Guide to Solid-State Sampling Techniques

As a Senior Application Scientist, selecting the optimal Fourier Transform Infrared (FT-IR) sampling technique is rarely a one-size-fits-all decision. When characterizing highly functionalized aromatic compounds like 2,6...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal Fourier Transform Infrared (FT-IR) sampling technique is rarely a one-size-fits-all decision. When characterizing highly functionalized aromatic compounds like 2,6-Dimethoxy-4-nitrophenol (a critical intermediate in drug development and materials science), the choice of matrix directly impacts spectral integrity.

This guide objectively compares the performance of three dominant solid-state FT-IR techniques—ATR-FTIR , KBr Pellets , and Nujol Mulls —to help you isolate the diagnostic vibrational modes of this specific nitroaromatic compound without matrix interference.

Mechanistic Overview of Vibrational Modes

To accurately evaluate the performance of a sampling technique, we must first understand the intrinsic vibrational behavior of 2,6-Dimethoxy-4-nitrophenol. This molecule presents a unique spectroscopic challenge due to its competing functional groups:

  • The Nitro Group Effect (-NO₂): The highly polar N-O bonds produce two of the most intense peaks in the mid-IR spectrum. The asymmetric stretch typically falls between 1550–1500 cm⁻¹, while the symmetric stretch appears between 1390–1330 cm⁻¹[1]. Because the strongly electron-withdrawing nitro group scrambles the electronic structure of the aromatic ring, these massive dipole moment changes result in peaks that can easily saturate the detector if sample concentration is poorly controlled[1].

  • Sterically Hindered Phenolic Hydroxyl (-OH): The phenolic -OH is flanked by two bulky ortho-methoxy groups. This steric crowding restricts extensive intermolecular hydrogen bonding, often resulting in a sharper, slightly higher-frequency O-H stretch (~3450 cm⁻¹) compared to the broad bands seen in unhindered phenols.

  • Methoxy Groups (-OCH₃): The C-H stretching vibrations of the methoxy groups appear just below 3000 cm⁻¹ (e.g., 2950 cm⁻¹ and 2840 cm⁻¹), while the crucial asymmetric C-O-C stretch is found in the fingerprint region around 1250 cm⁻¹.

Comparative Performance of FT-IR Sampling Techniques
A. Attenuated Total Reflectance (ATR-FTIR)

ATR utilizes a high-refractive-index crystal (typically Diamond or Germanium) where the infrared beam reflects internally, creating an evanescent wave that penetrates the sample[2].

  • Performance: Offers unparalleled speed and convenience with zero sample preparation. It is the superior choice for routine screening[3].

  • Limitation: The evanescent wave only penetrates 0.5–2.0 µm into the sample. This shallow pathlength reduces sensitivity for trace components. Additionally, peak intensities at higher wavenumbers (like the -OH stretch) will appear artificially weaker compared to transmission spectra due to the wavelength-dependent penetration depth[2].

B. KBr Pellet (Transmission)

The sample is diluted in IR-transparent Potassium Bromide and pressed into a solid crystalline disc.

  • Performance: Produces the "gold standard" high-resolution transmission spectrum. Because the IR beam passes through a longer effective pathlength, it offers maximum sensitivity for trace analysis and generates spectra ideal for historical library matching[3].

  • Limitation: KBr is highly hygroscopic. If not rigorously dried, absorbed moisture introduces a broad O-H band at ~3400 cm⁻¹, which will directly overlap with and mask the critical phenolic -OH stretch of 2,6-Dimethoxy-4-nitrophenol[4].

C. Nujol Mull (Suspension)

The sample is ground into a suspension with mineral oil (Nujol) and sandwiched between NaCl plates.

  • Performance: Excellent for protecting moisture-sensitive samples and preventing the pressure-induced polymorphism that can occur during KBr pressing[4].

  • Limitation: Nujol introduces massive, interfering C-H stretching bands (2924, 2854 cm⁻¹) and bending bands (1462, 1377 cm⁻¹)[4]. This completely masks the methoxy C-H stretches of 2,6-Dimethoxy-4-nitrophenol, making it a poor choice for full structural elucidation.

Quantitative Data Comparison

The following table summarizes how each technique performs when resolving the specific functional groups of 2,6-Dimethoxy-4-nitrophenol.

Analytical ParameterATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)Nujol Mull (Suspension)
Phenolic O-H Stretch (~3450 cm⁻¹) Excellent (True representation, though lower intensity)Variable (High risk of KBr moisture interference)Good (Protected from ambient moisture)
Methoxy C-H Stretch (~2950 cm⁻¹) Good (Clear of matrix interference)Excellent (High resolution and intensity)Failed (Completely masked by Nujol C-H bands)
Nitro N-O Stretches (1520, 1340 cm⁻¹) Excellent (Short pathlength prevents detector saturation)Good (Risk of total absorption if concentration >1%)Good (Clear of Nujol interference)
Effective Pathlength Very Short (0.5 – 2.0 µm)Long (Entire pellet thickness)Variable (Depends on plate spacing)
Sample Recovery 100% (Non-destructive)0% (Fused in salt matrix)0% (Mixed with mineral oil)
Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the causality behind the action and a physical check to verify success before proceeding to data collection.

Protocol 1: High-Resolution KBr Pellet Preparation

Use this method when quantitative accuracy or library matching is the primary goal.

  • Matrix Desiccation: Dry IR-grade KBr powder in an oven at 110°C for at least 24 hours prior to use.

    • Causality: Removing adsorbed water prevents the formation of an artifact O-H band that would obscure the target compound's phenolic hydroxyl group.

  • Precision Milling: Weigh 1.5 mg of 2,6-Dimethoxy-4-nitrophenol and 150 mg of dried KBr (a 1:100 ratio). Grind together in an agate mortar for exactly 2 minutes.

    • Causality: The intense dipole moment of the nitro group means concentrations higher than 1% will cause the N-O stretching bands to "bottom out" (total absorption), destroying peak resolution. Grinding reduces particle size below the IR wavelength (<2 µm), preventing asymmetric peak broadening (the Christiansen effect).

  • Vacuum Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum for 2 minutes, then press at 10 tons for 5 minutes.

    • Causality: The vacuum removes trapped air. High pressure fuses the KBr into a continuous crystalline lattice, matching the refractive index and allowing IR transmission.

  • Self-Validation Check: Eject the pellet and hold it over text on a piece of paper. If you cannot read the text through the pellet, it is too opaque. Opacity indicates trapped air or moisture, which will cause severe Rayleigh scattering and a sloping baseline. Discard and remake.

Protocol 2: Diamond ATR-FTIR Analysis

Use this method for rapid, non-destructive screening.

  • Background Collection: Clean the diamond crystal with isopropanol and allow it to evaporate. Collect a background spectrum.

    • Causality: Subtracts ambient CO₂ and water vapor from the optical path.

  • Sample Application: Place ~5 mg of neat 2,6-Dimethoxy-4-nitrophenol directly onto the center of the crystal.

  • Clamping: Lower the pressure anvil until the torque clutch clicks.

    • Causality: Because the evanescent wave penetrates only ~1 µm, high pressure is mandatory to force the rigid solid into intimate optical contact with the crystal lattice.

  • Self-Validation Check: Monitor the real-time preview of the intense nitro asymmetric stretch at ~1520 cm⁻¹. Stop tightening when the absorbance stabilizes. If the peak intensity is below 0.1 AU, optical contact is insufficient. Re-center the sample and re-apply pressure.

Decision Workflow

FTIR_Workflow Start Solid Sample: 2,6-Dimethoxy-4-nitrophenol Goal Define Analytical Goal Start->Goal ATR ATR-FTIR (Diamond Crystal) Goal->ATR Rapid / Non-destructive KBr KBr Pellet (Transmission) Goal->KBr High Resolution / Trace Nujol Nujol Mull (Suspension) Goal->Nujol Polymorph Preservation ATR_Pro Fast, no matrix interference. Best for routine screening. ATR->ATR_Pro KBr_Pro High sensitivity, deep pathlength. Best for trace/quantitative. KBr->KBr_Pro Nujol_Pro Moisture protection. Masks methoxy C-H bands. Nujol->Nujol_Pro

Caption: Workflow for selecting the optimal FT-IR technique for 2,6-Dimethoxy-4-nitrophenol.

References
  • Spectroscopy Online . "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition."[Link][1]

  • Kintek Solution . "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?"[Link][3]

  • AZoM . "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy."[Link][2]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 2,6-Dimethoxy-4-nitrophenol Degradation Efficiency in Wastewater Treatment

Foreword: Navigating the Data Gap for a Niche Pollutant To our fellow researchers, scientists, and drug development professionals, this guide addresses the critical challenge of remediating wastewater contaminated with 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Data Gap for a Niche Pollutant

To our fellow researchers, scientists, and drug development professionals, this guide addresses the critical challenge of remediating wastewater contaminated with 2,6-dimethoxy-4-nitrophenol. This compound, while not as extensively studied as other nitrophenols, represents a class of emerging contaminants whose structural complexity, stemming from the presence of both electron-donating methoxy groups and an electron-withdrawing nitro group, poses unique challenges for conventional wastewater treatment.

A comprehensive literature search reveals a significant gap in studies directly benchmarking the degradation of 2,6-dimethoxy-4-nitrophenol. Therefore, this guide adopts a scientifically rigorous "model compound" approach. We will leverage the extensive body of research on 4-nitrophenol (4-NP) , a priority pollutant, to establish a robust comparative framework. The principles, mechanisms, and experimental protocols detailed herein for 4-NP provide a validated starting point for your own research into the degradation of 2,6-dimethoxy-4-nitrophenol. We will further enrich this guide with insights into the degradation of other substituted phenols to infer the potential behavior of our target compound.

This guide is structured to provide not just a "how-to," but a "why-to," grounded in the principles of chemical and biological degradation. Our goal is to empower you with the knowledge to design, execute, and validate your own benchmarking studies.

Chapter 1: The Challenge of 2,6-Dimethoxy-4-nitrophenol in Industrial Effluents

Nitrophenolic compounds are a class of chemicals widely used in the synthesis of pesticides, dyes, and pharmaceuticals.[1] Their presence in industrial wastewater is a significant environmental concern due to their inherent toxicity and resistance to natural degradation.[1] The nitro group makes these compounds recalcitrant, and they are known to be hazardous, with some being carcinogenic and mutagenic.[1]

While specific toxicological data for 2,6-dimethoxy-4-nitrophenol is scarce, related compounds like 2,6-di-tert-butyl-4-nitrophenol have been identified as contaminants of concern.[2][3] The primary mechanism of toxicity for many nitrophenols is the uncoupling of mitochondrial oxidative phosphorylation, which disrupts cellular energy production.[3] Given these potential risks, developing efficient and reliable methods for the removal of 2,6-dimethoxy-4-nitrophenol from wastewater is imperative.

This guide will focus on two major classes of treatment technologies: Advanced Oxidation Processes (AOPs) and Bioremediation .

Chapter 2: Advanced Oxidation Processes (AOPs): A Comparative Analysis

AOPs are a suite of technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), to non-selectively oxidize a broad range of organic pollutants.[4][5][6]

Fenton and Photo-Fenton Processes

The Fenton process is a homogenous catalytic oxidation process that utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating powerful hydroxyl radicals.[7][8] The photo-Fenton process enhances this reaction through the use of UV or visible light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby improving the overall efficiency.[9][10]

Mechanism of Action:

The core of the Fenton reaction is the generation of hydroxyl radicals as depicted below. The subsequent photo-Fenton enhancement accelerates the catalytic cycle.

Fenton_Mechanism cluster_fenton Fenton Reaction cluster_photo_fenton Photo-Fenton Enhancement cluster_degradation Pollutant Degradation Fe2+ Fe2+ OH_radical •OH Fe2+->OH_radical + H₂O₂ H2O2 H2O2 Fe3+ Fe3+ OH_radical->Fe3+ + Fe²⁺ OH_radical_deg •OH OH- OH⁻ Fe3+_photo Fe³⁺ Fe2+_photo Fe²⁺ Fe3+_photo->Fe2+_photo + H₂O hv hv (light) hv->Fe3+_photo Pollutant 2,6-Dimethoxy- 4-nitrophenol Intermediates Intermediates Pollutant->Intermediates + •OH CO2_H2O CO₂ + H₂O + Inorganic Ions Intermediates->CO2_H2O + •OH

Caption: Fenton and Photo-Fenton Reaction Mechanism.

Performance Data (Model Compound: 4-Nitrophenol):

ProcessRemoval Efficiency (%)Mineralization (TOC Removal, %)Reaction Time (min)Optimal pHReference
Homogeneous Fenton93.6Not Reported403[7]
Homogeneous Fenton>9930.61203[11]
Photo-Fenton (UV/Visible)10080603[12]
Photo-Fenton (Solar/UV)>92>92Not SpecifiedAcidic[10]

Experimental Protocol: Lab-Scale Fenton Oxidation of a Nitrophenolic Compound

  • Preparation: Prepare a stock solution of the nitrophenolic compound (e.g., 100 mg/L) in deionized water.

  • Reaction Setup: In a beaker with a magnetic stirrer, add a known volume of the stock solution. Adjust the pH to 3.0 using H₂SO₄.

  • Initiation: Add the required amount of FeSO₄·7H₂O (e.g., to achieve a concentration of 0.2 mM Fe²⁺). Initiate the reaction by adding the desired volume of H₂O₂ (e.g., a final concentration of 4 mM).[7]

  • Sampling: Withdraw samples at regular time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes).

  • Quenching: Immediately quench the reaction in the withdrawn samples by adding a strong base (e.g., NaOH) to raise the pH above 8. This stops the generation of hydroxyl radicals.

  • Analysis: Analyze the samples for the concentration of the nitrophenolic compound using HPLC-UV and for total organic carbon (TOC) to determine mineralization.

Ozonation

Ozonation involves the use of ozone (O₃), a powerful oxidant, to degrade organic pollutants. The reaction can proceed through direct oxidation by ozone or indirect oxidation by hydroxyl radicals generated from ozone decomposition, which is favored at higher pH.[13][14]

Performance Data (Model Compound: 4-Nitrophenol):

ProcessRemoval Efficiency (%)Reaction Time (min)Optimal pHReference
Ozonation7659[15]
Catalytic Ozonation (nano-ZnO)9353[15]
Catalytic Ozonation (GAC)High< 5Not Specified[16]

Experimental Protocol: Lab-Scale Ozonation

  • Setup: Use a semi-batch reactor equipped with an ozone generator, a gas diffuser, and a vent for off-gas.[15][17]

  • Reaction: Fill the reactor with the nitrophenol solution of a known concentration. Adjust the pH to the desired value.

  • Ozone Introduction: Bubble ozone gas through the solution at a constant flow rate.

  • Monitoring: Collect aqueous samples at different time intervals to measure the residual nitrophenol concentration.

Heterogeneous Photocatalysis (TiO₂)

This process utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other ROS, leading to the degradation of pollutants.[18][19][20]

Mechanism of Action:

Photocatalysis_Mechanism TiO2 TiO₂ Particle e- e⁻ (conduction band) TiO2->e- h+ h⁺ (valence band) TiO2->h+ hv hv (UV light) hv->TiO2 O2_radical •O₂⁻ (superoxide radical) e-->O2_radical + O₂ OH_radical •OH (hydroxyl radical) h+->OH_radical + H₂O O2 O₂ Degradation_Products Degradation Products O2_radical->Degradation_Products + Pollutant H2O H₂O OH_radical->Degradation_Products + Pollutant Pollutant 2,6-Dimethoxy- 4-nitrophenol

Caption: Mechanism of Heterogeneous Photocatalysis with TiO₂.

Performance Data (Model Compound: 4-Nitrophenol):

CatalystRemoval Efficiency (%)Reaction Time (min)Light SourceReference
C, N-TiO₂~100 (after 5 cycles)420 (7 hours per cycle)Simulated Sunlight[18]
CeO₂-TiO₂97.380UV[19]
TiO₂47.44300UV[20]
TiO₂ with Activated Carbon60.53120UV[21]

Experimental Protocol: Lab-Scale Photocatalysis

  • Catalyst Suspension: Suspend a known amount of TiO₂ catalyst (e.g., 0.5 g/L) in the nitrophenol solution.[22]

  • Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached.[23]

  • Irradiation: Irradiate the suspension with a UV lamp while continuously stirring.

  • Sampling: Periodically collect samples, and separate the catalyst by filtration or centrifugation before analysis.

Chapter 3: Bioremediation Approaches

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform pollutants into less harmful substances. This approach is often more cost-effective and environmentally friendly than chemical methods.[1]

Aerobic and Anaerobic Degradation

Microorganisms can degrade nitrophenols under both aerobic (with oxygen) and anaerobic (without oxygen) conditions. The degradation pathways often involve the initial reduction of the nitro group to an amino group, followed by ring cleavage.

Microbial Degradation Pathways:

The microbial metabolism of polyphenols is a complex process involving various reactions such as dehydroxylation and demethylation.[24][25] While specific pathways for 2,6-dimethoxy-4-nitrophenol are not well-documented, the degradation of other nitrophenols often proceeds via intermediates like hydroquinone.

Performance Data (Model Compound: 4-Nitrophenol):

MethodRemoval Efficiency (%)Incubation TimeKey MicroorganismsReference
Biofilm Reactor (Static)10025 daysMixed sludge culture[26]
Planktonic Culture (Shaking)9725 daysMixed sludge culture[26]
Immobilized Pseudomonas sp.High6 hoursPseudomonas sp. YPS3[27]

Experimental Protocol: Isolation and Enrichment of Degrading Microorganisms

  • Sample Collection: Collect samples from a site with a history of contamination with similar compounds (e.g., industrial sludge).

  • Enrichment Culture: In a minimal salt medium, add 2,6-dimethoxy-4-nitrophenol as the sole source of carbon and nitrogen. Inoculate with the collected environmental sample.

  • Incubation: Incubate under appropriate conditions (e.g., 30°C, shaking for aerobic cultures).

  • Sub-culturing: Periodically transfer an aliquot of the culture to fresh medium to enrich for microorganisms capable of degrading the target compound.

  • Isolation: Plate the enriched culture on solid medium to isolate individual colonies for further characterization and degradation studies.

Chapter 4: Benchmarking Matrix: A Head-to-Head Comparison

The choice of a treatment technology depends on a multitude of factors beyond just degradation efficiency. The following table provides a comparative overview of the discussed methods.

ParameterFenton/Photo-FentonOzonationPhotocatalysis (TiO₂)Bioremediation
Degradation Efficiency Very HighHighHighVariable, can be high
Reaction Time Fast (minutes to hours)Very Fast (minutes)Moderate (hours)Slow (days to weeks)
Operating Costs Moderate to High (reagents, energy)High (energy intensive)Moderate (catalyst, energy)Low
Byproduct Formation Can form intermediates; mineralization is keyPotential for bromate formation in bromide-containing watersGenerally leads to complete mineralizationCan produce metabolites; complete degradation is the goal
Scalability Well-established for industrial scaleWidely used in water treatmentChallenges in catalyst recovery and light penetrationEstablished for large-scale treatment
Operating Conditions Requires acidic pHpH-dependent efficiencyUV light source requiredSensitive to temperature, pH, and toxicity

Chapter 5: Analytical Methodologies for Monitoring Degradation

Accurate and reliable analytical methods are crucial for benchmarking the degradation of 2,6-dimethoxy-4-nitrophenol. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[28][29][30][31][32]

Experimental Protocol: HPLC-UV Analysis

HPLC_Workflow Sample_Collection 1. Sample Collection (from reactor) Quenching 2. Quenching (if applicable, e.g., pH adjustment) Sample_Collection->Quenching Filtration 3. Filtration (0.22 or 0.45 µm filter) Quenching->Filtration HPLC_Vial 4. Transfer to HPLC Vial Filtration->HPLC_Vial HPLC_Injection 5. Injection into HPLC System HPLC_Vial->HPLC_Injection Separation 6. Separation on C18 Column HPLC_Injection->Separation Detection 7. UV Detection (at λmax) Separation->Detection Data_Analysis 8. Data Analysis (Chromatogram integration, quantification) Detection->Data_Analysis

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 2,6-Dimethoxy-4-nitrophenol (CAS: 19978-25-7)

Executive Summary & Operational Context As a Senior Application Scientist, I recognize that handling nitrophenol derivatives requires a rigorous, causally-driven approach to laboratory safety. 2,6-Dimethoxy-4-nitrophenol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Operational Context

As a Senior Application Scientist, I recognize that handling nitrophenol derivatives requires a rigorous, causally-driven approach to laboratory safety. 2,6-Dimethoxy-4-nitrophenol (CAS: 19978-25-7) is a critical intermediate extensively utilized in the synthesis of pharmaceutical compounds, including potent Lck inhibitors for anti-inflammatory drug development[1]. While highly valuable in organic synthesis, its structural profile—a phenolic ring substituted with an electron-withdrawing nitro group and lipophilic methoxy groups—imparts specific toxicological hazards. This guide provides a self-validating system of protocols, ensuring that researchers understand not just what safety measures to take, but why they are chemically and biologically necessary.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first analyze the physical and chemical properties of the compound. The hazards of 2,6-dimethoxy-4-nitrophenol are directly tied to its molecular structure and physical state[2][3].

Table 1: Physicochemical Data & Hazard Causality

Property / Hazard CodeValue / DescriptionOperational Causality & Implication
CAS Number 19978-25-7Primary identifier for inventory and SDS cross-referencing[4].
Molecular Weight 199.16 g/mol Essential for precise stoichiometric calculations during synthesis[4].
Physical State Yellow crystalline solidMelting point of 116-118°C. Prone to forming fine, aerosolized dust during transfer[2].
H315 Causes skin irritationThe lipophilic methoxy groups enhance dermal penetration, mandating strict skin protection[5][6].
H319 Causes serious eye irritationAirborne crystalline dust can dissolve in mucosal moisture, causing severe ocular damage[3][6].
H335 May cause respiratory irritationInhalation of micro-particulates irritates the respiratory tract, requiring localized exhaust ventilation[6].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a targeted countermeasure against a specific physicochemical threat. Do not deviate from these requirements.

Table 2: Required PPE and Mechanistic Justification

Equipment TypeSpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Nitrophenols are lipophilic and can permeate standard latex. Nitrile provides a superior chemical barrier against phenolic compounds. Double-gloving is recommended for prolonged handling.
Eye Protection Tight-fitting chemical safety gogglesStandard safety glasses leave the orbital area exposed to airborne dust. Goggles create a sealed micro-environment to prevent H319-related ocular irritation[3].
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents direct dermal contact in the event of accidental bench-level spills or aerosol settling.
Engineering Control Chemical Fume Hood (Face velocity 80-100 fpm)Mitigates the H335 inhalation hazard by capturing and exhausting aerosolized solid particulates generated during weighing and transfer[6].

Standard Operating Procedure (SOP): Handling & Synthesis

This protocol details the safe handling of 2,6-dimethoxy-4-nitrophenol during a standard alkylation or Mitsunobu reaction, a common workflow for synthesizing aniline derivatives in drug discovery[1][7].

Step-by-Step Methodology
  • Pre-Operation Verification: Verify that the chemical fume hood is operational (minimum 80 fpm face velocity). Don all required PPE (Nitrile gloves, goggles, lab coat).

  • Static Mitigation: Because 2,6-dimethoxy-4-nitrophenol is a dry crystalline powder, it is susceptible to static cling. Use an anti-static gun (e.g., Zerostat) on the weighing boat to prevent the powder from repelling and aerosolizing.

  • Weighing and Transfer: Weigh the required mass (e.g., for a 1 mmol scale reaction, 199.16 mg) directly inside the fume hood. Use a clean, dry stainless steel spatula. Causality: Weighing inside the hood prevents the inhalation of micro-dust (H335)[6].

  • Dissolution: Transfer the solid to a round-bottom flask. 2,6-dimethoxy-4-nitrophenol is soluble in organic solvents such as ethanol, acetone, and chloroform, but only slightly soluble in water[2]. Add the chosen organic solvent slowly while stirring to ensure complete dissolution before adding subsequent reagents (e.g., morpholine derivatives or alkyl halides)[1].

  • Reaction Execution: Equip the flask with a reflux condenser if heating is required. Proceed with the synthetic step (e.g., reduction of the nitro group to an amine using palladium on carbon, or alkylation of the phenol)[1][7].

  • Post-Reaction Decontamination: Wash all spatulas and glassware with an organic solvent (like acetone) followed by a dilute alkaline water wash. Causality: Phenols are weakly acidic and convert to highly water-soluble phenoxide salts in basic conditions, ensuring complete decontamination.

Emergency Spill Response & Waste Disposal Plan

A spill of 2,6-dimethoxy-4-nitrophenol must be managed to prevent both dermal exposure and dust inhalation.

Spill Cleanup Protocol
  • Isolate the Area: Immediately restrict access to the spill zone. If the spill occurs outside a fume hood, evacuate personnel until the dust settles.

  • Suppress Dust Generation: Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder. Instead, gently cover the spill with a damp absorbent pad or moisten the powder with a light mist of water to bind the particulates.

  • Collection: Use a disposable plastic scoop to collect the moistened solid and the absorbent materials.

  • Surface Decontamination: Wipe the affected surface with a dilute sodium hydroxide (NaOH) or sodium bicarbonate solution to neutralize and dissolve residual phenolic traces, followed by a water rinse.

  • Waste Segregation: Place all cleanup materials into a clearly labeled, sealable hazardous waste container.

Disposal Plan
  • Solid Waste: Dispose of unreacted 2,6-dimethoxy-4-nitrophenol and contaminated cleanup materials as "Toxic Solid Waste - Nitrophenol Derivatives."

  • Liquid Waste: Reaction filtrates and organic washings must be collected in halogenated or non-halogenated organic waste carboys, depending on the solvent used (e.g., chloroform vs. ethanol)[2]. Never flush phenolic compounds down the municipal drain due to their aquatic toxicity.

Operational Workflow Diagram

G Start Pre-Experiment Risk Assessment PPE Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Hood Fume Hood Operation PPE->Hood Transfer Weighing & Transfer Hood->Transfer Spill Spill Detected? Transfer->Spill Evacuate Evacuate & Suppress Dust Spill->Evacuate Yes Synthesis Routine Synthesis & Processing Spill->Synthesis No Absorb Wet Absorb & Collect Evacuate->Absorb Disposal Hazardous Waste Disposal Absorb->Disposal Synthesis->Disposal

Figure 1: Standard Operational and Emergency Spill Response Workflow for 2,6-Dimethoxy-4-nitrophenol.

References

  • National Center for Biotechnology Information (PubChem) . "2,6-Dimethoxy-4-Nitrophenol | C8H9NO5 | CID 10679489". Accessed March 2026.[Link]

  • Journal of Medicinal Chemistry, ACS Publications . "Novel 2-Aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity". Accessed March 2026.[Link]

  • Ningbo Inno Pharmchem Co.,Ltd . "CAS:19978-25-7 2,6-Dimethoxy-4-nitrophenol manufacturer". Accessed March 2026.[Link]

  • NextSDS Chemical Database . "2,6-Dimethoxy-4-Nitrophenol — Chemical Substance Information". Accessed March 2026.[Link]

Sources

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